Technical Documentation Center

7-Fluorochroman-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluorochroman-4-ol
  • CAS: 917248-49-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Fluorochroman-4-ol: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Chromanols in Medicinal Chemistry The chroman-4-ol scaffold is a privileged heterocyclic motif frequently enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromanols in Medicinal Chemistry

The chroman-4-ol scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] 7-Fluorochroman-4-ol, a mono-fluorinated derivative of the chroman-4-ol core, represents a valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, make it a subject of interest for researchers and drug development professionals exploring new chemical entities with potential pharmacological applications. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 7-Fluorochroman-4-ol.

Chemical Structure and Physicochemical Properties

7-Fluorochroman-4-ol, with the chemical formula C₉H₉FO₂, possesses a bicyclic structure consisting of a dihydropyran ring fused to a fluorinated benzene ring. The hydroxyl group at the 4-position introduces a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-7-Fluorochroman-4-ol and (S)-7-Fluorochroman-4-ol, or as a racemic mixture.

Molecular Structure:

7-Fluorochroman-4-ol C1 C C2 C C1->C2 O7 O C1->O7 C3 C C2->C3 C4 C C3->C4 F13 F C3->F13 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C O7->C8 C9 C C8->C9 C10 C C9->C10 O11 O C9->O11 C10->C6 H12 H O11->H12

Caption: Chemical structure of 7-Fluorochroman-4-ol.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 917248-49-8 (racemic)[3]
Molecular Formula C₉H₉FO₂[3]
Molecular Weight 168.17 g/mol [3]
Appearance White to off-white solidGeneral observation
Solubility Soluble in methanol, ethanol, and other polar organic solvents.Inferred from related compounds

Synthesis of 7-Fluorochroman-4-ol

The most common and direct route to 7-Fluorochroman-4-ol involves the reduction of its corresponding ketone precursor, 7-Fluorochroman-4-one. This transformation can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice for converting ketones to alcohols.

Synthetic Workflow:

Synthesis_Workflow Start 7-Fluorochroman-4-one Reduction Reduction Start->Reduction NaBH4, Solvent (e.g., Methanol) Product 7-Fluorochroman-4-ol Reduction->Product

Caption: General workflow for the synthesis of 7-Fluorochroman-4-ol.

Detailed Experimental Protocol: Reduction of 7-Fluorochroman-4-one

This protocol describes a general procedure for the reduction of a chroman-4-one to the corresponding chroman-4-ol using sodium borohydride.[4][5] This method is widely applicable to various substituted chromanones.

Materials:

  • 7-Fluorochroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 7-Fluorochroman-4-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-Fluorochroman-4-ol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C4 (adjacent to the hydroxyl group), and the methylene protons at C2 and C3. The fluorine atom at C7 will cause splitting of the signals for the adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C7) will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atom.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 7-Fluorochroman-4-ol is expected to exhibit characteristic absorption bands for the following functional groups:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.

  • A strong C-O stretching band for the alcohol group in the region of 1000-1200 cm⁻¹.

  • A C-F stretching vibration, typically in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of 7-Fluorochroman-4-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight (168.17 g/mol ). Common fragmentation patterns may include the loss of a water molecule (M-18) from the alcohol group and cleavage of the dihydropyran ring.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated chromanols, including 7-Fluorochroman-4-ol, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The fluorine atom can modulate the bioactivity and pharmacokinetic properties of the parent molecule.

Potential Roles in Drug Development:

  • Scaffold for Novel Compounds: The 7-fluorochroman-4-ol core can be further functionalized at the hydroxyl group or the aromatic ring to generate libraries of novel compounds for biological screening.

  • Modulation of Receptor Binding: The fluorine atom can influence the electronic environment of the molecule, potentially enhancing its binding affinity to biological targets.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

While specific biological activities of 7-Fluorochroman-4-ol have not been extensively reported, related fluorinated chroman derivatives have been investigated for a range of pharmacological activities, including as potential 5-HT1A receptor antagonists.[3]

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical mechanism where a drug candidate derived from 7-Fluorochroman-4-ol could act as a receptor antagonist.

Receptor_Antagonism cluster_membrane Cell Membrane Receptor Target Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Initiates Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Drug 7-Fluorochroman-4-ol Derivative Drug->Receptor Binds & Blocks Response Cellular Response Signaling->Response

Caption: Hypothetical antagonism of a target receptor by a 7-Fluorochroman-4-ol derivative.

Conclusion

7-Fluorochroman-4-ol is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its fluorinated chroman-4-ol scaffold offers a versatile platform for the development of novel bioactive compounds. While detailed experimental data for this specific molecule remains somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and synthetic strategies based on established chemical principles and data from closely related analogs. Further research into the specific biological activities of 7-Fluorochroman-4-ol and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

Exploratory

Synthesis of 7-Fluorochroman-4-ol from 7-Fluorochroman-4-one: A Technical Guide for Preclinical Drug Development

Executive Summary The chroman scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of transmission-blocking antimalarials, acid pump antagonists, and NMDA receptor modulators...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of transmission-blocking antimalarials, acid pump antagonists, and NMDA receptor modulators [1][2][3]. Specifically, the transformation of 7-fluorochroman-4-one to 7-fluorochroman-4-ol is a critical intermediate step in synthesizing these complex pharmacophores [2]. This technical guide outlines a highly reproducible, scalable, and chemoselective reduction protocol using sodium borohydride (NaBH₄) in a protic solvent system, designed for high-yield isolation in preclinical drug development.

Mechanistic Rationale & System Design

The reduction of the C4-ketone of 7-fluorochroman-4-one to a secondary alcohol requires a mild, chemoselective hydride source. Sodium borohydride (NaBH₄) is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its superior functional group tolerance and operational safety at scale [4].

Causality of Experimental Choices:

  • Solvent Selection (Methanol): Methanol serves a dual purpose. First, it acts as a protic solvent that hydrogen-bonds with the carbonyl oxygen of 7-fluorochroman-4-one, increasing the electrophilicity of the C4 carbon. Second, it reacts with NaBH₄ to form reactive methoxyborohydride species (e.g., NaBH₃OMe), which are often more reactive hydride donors than the parent borohydride.

  • Temperature Control (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the exothermic nature of the initial hydride transfer and to suppress the competitive, non-productive reaction between NaBH₄ and methanol (which generates hydrogen gas) [2]. Once the initial violent reactivity subsides, warming to room temperature ensures complete conversion.

  • Self-Validating Workup Strategy: Quenching with water decomposes the intermediate tetraalkoxyborate complex, releasing the free secondary alcohol. The subsequent removal of methanol prior to aqueous extraction is a critical self-validating step; it prevents the formation of an inseparable emulsion, ensuring a clean phase separation and high recovery of the active pharmaceutical ingredient (API) intermediate.

Experimental Protocol

This step-by-step methodology is adapted from validated synthetic routes utilized in the preparation of acid pump antagonists and antimalarial agents [2][4].

Reagents & Materials:

  • 7-Fluorochroman-4-one (Starting Material)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water / Brine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • System Initialization: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 7-fluorochroman-4-one (e.g., 6.25 g, 37.6 mmol) [2].

  • Solvation: Add methanol (60 mL) to the flask. Stir until the substrate is fully dissolved, ensuring a homogeneous reaction matrix.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Hydride Addition: Slowly add sodium borohydride (1.57 g, 41.4 mmol, 1.1 eq) in small portions over 15 minutes [2]. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal runaway, maintaining the integrity of the fluorinated aromatic ring.

  • Reaction Propagation: Maintain the reaction at 0 °C for 1 hour. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) or LC-MS until the starting material is completely consumed.

  • Quenching & Solvent Removal: Once complete, carefully add water (10 mL) to quench unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Causality: Removing the protic solvent prevents phase-inversion and emulsion issues during the subsequent aqueous extraction.

  • Extraction & Isolation: Dilute the concentrated residue with water (50 mL) and extract with DCM or EtOAc (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: Evaporate the solvent in vacuo to yield 7-fluorochroman-4-ol. The crude product is typically of sufficient purity (>95%) for downstream applications, though it can be recrystallized if ultra-high purity is required for sensitive catalytic downstream steps.

Quantitative Data & Analytics

The following table summarizes the stoichiometric parameters and expected outcomes based on validated scale-up procedures [2][4].

ParameterValue / DescriptionRationale
Substrate 7-Fluorochroman-4-one (1.0 eq)Limiting reagent for the transformation.
Reducing Agent NaBH₄ (1.1 - 1.5 eq)Slight excess ensures complete conversion while accounting for partial decomposition by the protic solvent.
Solvent Methanol (~10 Volumes v/w)Optimal dilution to maintain solubility without excessively slowing reaction kinetics.
Temperature Profile 0 °C → 20 °CBalances kinetic control with complete conversion.
Reaction Time 1 - 2 HoursRapid hydride transfer; prolonged times are unnecessary and may lead to side-product formation.
Expected Yield 85% - 95%High-yielding transformation due to the lack of competing electrophilic sites on the substrate.
Reaction Workflow & Mechanism Diagram

G SM 7-Fluorochroman-4-one (Ketone) Reagents NaBH4 / MeOH 0°C to RT, 1h SM->Reagents Nucleophilic Attack Intermediate Alkoxyborohydride Intermediate Reagents->Intermediate Hydride Transfer Workup H2O Quench Extraction Intermediate->Workup Hydrolysis Product 7-Fluorochroman-4-ol (Secondary Alcohol) Workup->Product Isolation

Synthetic workflow and intermediate progression for the reduction of 7-fluorochroman-4-one.

References
  • Title: Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US Patent 7,718,809 B2 - Acid pump antagonists Source: Google Patents / United States Patent and Trademark Office URL
  • Title: WO2008151927A2 - 6-n-substituted benzimidazole derivatives as acid pump antagonists Source: Google Patents / World Intellectual Property Organization URL
  • Title: WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the NMDA receptor Source: Google Patents / World Intellectual Property Organization URL

Sources

Foundational

Introduction: The Strategic Role of Fluorinated Chiral Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Enantiomers of 7-Fluorochroman-4-ol: Synthesis, Analysis, and Applications The chroman-4-ol framework is a privileged structure in medicinal chemistry, forming the core of numerous biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enantiomers of 7-Fluorochroman-4-ol: Synthesis, Analysis, and Applications

The chroman-4-ol framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom into this scaffold, as in 7-fluorochroman-4-ol, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5]

Furthermore, the hydroxyl group at the C4 position creates a chiral center, meaning the molecule exists as two non-superimposable mirror images: (R)-7-fluorochroman-4-ol and (S)-7-fluorochroman-4-ol. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.[6][7] Consequently, the ability to selectively synthesize and analyze these individual enantiomers is of paramount importance for the development of safe and effective pharmaceuticals.

This guide provides a comprehensive technical overview of the synthesis, chiral separation, characterization, and potential applications of the (R) and (S) enantiomers of 7-fluorochroman-4-ol, designed for researchers and professionals in drug discovery and development.

Part 1: Enantioselective Synthesis of (R)- and (S)-7-Fluorochroman-4-ol

The primary route to enantiomerically pure 7-fluorochroman-4-ol is the asymmetric reduction of the prochiral ketone, 7-fluorochroman-4-one. Several robust methodologies can be employed, with the choice depending on factors such as required enantiomeric excess (ee), scalability, and cost.

Causality Behind Method Selection

The decision between a chemical catalyst and a biocatalyst often involves a trade-off between speed and substrate scope versus green chemistry and selectivity.

  • Asymmetric Transfer Hydrogenation (ATH): This method, often employing Ruthenium or Rhodium catalysts with chiral ligands, is highly efficient and can provide excellent enantioselectivity for a broad range of ketones.[8][9] It is a workhorse in medicinal chemistry for its reliability and predictability.

  • Corey-Bakshi-Shibata (CBS) Reduction: This borane-based reduction uses a chiral oxazaborolidine catalyst and is renowned for its high enantioselectivity in reducing prochiral ketones.[1][10]

  • Biocatalysis with Ketoreductases (KREDs): Utilizing enzymes, this approach offers exceptional selectivity (often >99% ee) and operates under mild, environmentally friendly aqueous conditions.[1][10][11] The primary consideration is the need to screen a library of KREDs to find an enzyme with high activity and selectivity for the specific substrate.

The logical flow for producing a single enantiomer of 7-fluorochroman-4-ol is depicted below.

cluster_synthesis Asymmetric Synthesis Workflow Start 7-Fluorochroman-4-one (Prochiral Ketone) Method Asymmetric Reduction Start->Method Product Chiral 7-Fluorochroman-4-ol (e.g., (R)-enantiomer) Method->Product Analysis Chiral HPLC Analysis (Determine ee%) Product->Analysis Purification Purification (If necessary) Analysis->Purification ee% < Target Final Enantiopure Product Analysis->Final ee% ≥ Target Purification->Analysis

Caption: Workflow for the asymmetric synthesis and analysis of a single enantiomer of 7-fluorochroman-4-ol.

Quantitative Data Summary: Asymmetric Reduction Methods

The following table summarizes typical performance data for the synthesis of chiral chromanols, based on methodologies applied to structurally similar compounds like 5,7-difluorochroman-4-ol.[1][12]

MethodCatalyst/EnzymeReducing AgentTypical Yield (%)Typical Enantiomeric Excess (ee %)Reference
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/NEt₃~91%>99%[12]
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidineBorane-DMSHigh>98%[1][10]
BioreductionKetoreductase (KRED)NADPH (often recycled)High>99%[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol provides a robust procedure for synthesizing (R)-7-fluorochroman-4-ol using a well-established chiral ruthenium catalyst. A similar setup with the (R,R)-TsDPEN ligand would yield the (S)-enantiomer.

  • Inert Atmosphere Setup: In a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, prepare a 5:2 mixture of formic acid and triethylamine (azeotrope).

  • Catalyst Addition: Add the chiral ruthenium catalyst, RuCl(p-cymene)[(S,S)-TsDPEN] (typically 0.1-1 mol%).

  • Substrate Introduction: Dissolve 7-fluorochroman-4-one (1 equivalent) in the azeotropic mixture and add it to the flask.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench with water. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-7-fluorochroman-4-ol. The enantiomeric excess must be determined via chiral HPLC analysis.

Part 2: Chiral Separation and Analytical Validation

Whether the goal is to analyze the success of an asymmetric synthesis or to resolve a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[13] The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[6]

The Self-Validating System: Chiral HPLC Method Development

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally effective for resolving a wide variety of chiral molecules, including chromanols.[6] A systematic approach to method development ensures a robust and reliable separation.

cluster_hplc Chiral HPLC Method Development Start Racemic 7-Fluorochroman-4-ol Standard Screen Screen Chiral Columns (e.g., Amylose, Cellulose based) Start->Screen MobilePhase Optimize Mobile Phase (Hexane/IPA ratio) Screen->MobilePhase Additives Optimize Additives (e.g., DEA for peak shape) MobilePhase->Additives Params Optimize Flow Rate & Temperature Additives->Params Validation Method Validation (Resolution > 1.5) Params->Validation Validation->MobilePhase Fail FinalMethod Validated Analytical Method Validation->FinalMethod Success

Caption: A systematic workflow for developing a robust chiral HPLC separation method.

Recommended Starting Conditions for Chiral HPLC

This table provides a validated starting point for the separation of 7-fluorochroman-4-ol enantiomers, based on established methods for similar fluorinated chromanols.[6]

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSPPolysaccharide phases show broad applicability and high success rates for this class of compounds.
Mobile Phase n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (85 : 15 : 0.1, v/v/v)Normal phase elution provides excellent selectivity. IPA is the polar modifier; DEA is a basic additive to improve peak shape.
Flow Rate 1.0 mL/minA standard starting point. Lowering the flow rate can sometimes improve resolution at the cost of longer run times.[14]
Column Temp. 25 °CTemperature control is crucial for reproducible retention times and selectivity.[6][14]
Detection UV at 220 nmThe aromatic chromophore provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Experimental Protocol: Chiral HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~5 mg of racemic 7-fluorochroman-4-ol. Dissolve it in 5 mL of a 90:10 (v/v) mixture of n-Hexane and IPA to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.[6]

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for approximately 20-30 minutes, or until both enantiomer peaks have eluted.

  • Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee %) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

  • Elution Order Confirmation: The elution order of the (R) and (S) enantiomers must be confirmed by injecting a standard of a single, known enantiomer.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the chemical structure and purity of the synthesized compounds. As enantiomers, (R)- and (S)-7-fluorochroman-4-ol have identical properties in an achiral environment.[15] Therefore, their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra will be indistinguishable. The only standard analytical technique that differentiates them is polarimetry, which measures the rotation of plane-polarized light.

Spectroscopic Data (Representative of Either Enantiomer)

The following data is based on the known spectra of similar chromanols and established spectroscopic principles.[15][16]

Table: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~7.0-7.2 m - Aromatic H
~6.6-6.8 m - Aromatic H
~4.8-4.9 t ~4-6 CH-OH
~4.2-4.4 m - O-CH₂
~2.8-3.0 m - CH₂-Ar
~2.0-2.2 m - CH-CH₂

| ~1.9 | br s | - | OH |

Table: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~160 (d, ¹JCF ≈ 245 Hz) C-F
~155 C-O (Aromatic)
~122 C-Ar (Quaternary)
~115 (d, ²JCF ≈ 23 Hz) C-H (Aromatic)
~108 (d, ²JCF ≈ 25 Hz) C-H (Aromatic)
~103 (d, ⁴JCF ≈ 4 Hz) C-H (Aromatic)
~65 CH-OH
~63 O-CH₂
~35 CH-CH₂

| ~28 | CH₂-Ar |

Note: 'd' denotes a doublet due to fluorine coupling.

  • FTIR (cm⁻¹): Broad peak ~3350 (O-H stretch), ~2930 (C-H stretch), ~1600 (C=C aromatic), ~1250 (C-F stretch), ~1100 (C-O stretch).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ and other relevant fragments.

The definitive proof of enantiomeric identity comes from comparing the sign of the specific optical rotation to a literature value or by derivatization with a chiral auxiliary followed by NMR analysis.

Part 4: Applications in Drug Discovery and Development

Chiral fluorinated chromanols are valuable building blocks for creating more complex drug candidates.[11] The 7-fluoro substitution can enhance metabolic stability by blocking a potential site of aromatic oxidation. The chiral hydroxyl group serves as a versatile handle for introducing further molecular complexity with stereochemical control.

A prominent example of the utility of this scaffold is the synthesis of Tegoprazan, a potassium-competitive acid blocker, which uses the closely related (R)-5,7-difluorochroman-4-ol as a key intermediate.[1][9][11] The specific (R)-stereochemistry is crucial for the drug's pharmacological activity. Similarly, (R)- and (S)-7-fluorochroman-4-ol can serve as precursors for:

  • Potassium-Competitive Acid Blockers (P-CABs): For treating acid-related gastrointestinal disorders.

  • Serotonin (5-HT) Receptor Modulators: Chroman derivatives have shown activity at 5-HT receptors, which are targets for neurological and psychiatric disorders.[17]

  • Sirtuin (SIRT) Inhibitors: The chroman-4-one scaffold is a known inhibitor of SIRT2, an enzyme involved in aging-related diseases.[2][18]

  • Fragment-Based Drug Discovery (FBDD): The fluorinated scaffold can be used in ¹⁹F-NMR screening to identify fragments that bind to protein targets, as fluorine provides a sensitive NMR probe with no background signal from biological systems.[19][20]

The availability of both pure enantiomers allows for a rigorous investigation of structure-activity relationships (SAR), enabling researchers to select the optimal stereoisomer for further development, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

References

  • BenchChem. (2025). Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol.
  • BenchChem. (2025). Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine.
  • HPLC.eu. chiral columns.
  • ResearchGate. An efficient synthesis of 4-chromanones.
  • ACS Publications. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (R)
  • ResearchGate. (2024). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Pharmaceutical Synthesis with (R)-5,7-Difluorochroman-4-ol.
  • BenchChem. (2025).
  • Google Patents.
  • MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • ACS Publications. Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT 1A Receptor Antagonists.
  • BenchChem. (2025). Spectroscopic comparison of (R)- and (S)-5,7-Difluorochroman-4-ol.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
  • Royal Society of Chemistry. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Google Patents.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Sigma-Aldrich.
  • Royal Society of Chemistry.
  • Indian Academy of Sciences. (1983). Chiral synthesis of optically active S(+)-2,6,7,7a-tetrahydro-lfl.
  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Phys.org. (2020).
  • PubMed. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
  • PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • IJSAT. (2025).
  • Supelco. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • MDPI. (2021). Chiral Flavonoids as Antitumor Agents.
  • PubMed. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.
  • PubMed. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate.
  • BenchChem. 5,7-Difluorochroman-4-ol | 917248-51-2.
  • Royal Society of Chemistry. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR.
  • The Journal of Chemical Physics. (2009). Raman spectral signatures as conformational probes of gas phase flexible molecules.

Sources

Exploratory

Spectroscopic Elucidation of Chroman-4-ol Derivatives: A Technical Guide

An In-depth Analysis of Spectroscopic Data for the Structural Characterization of 7-Substituted Chroman-4-ols, with a Focus on 7-Hydroxychroman-4-one as a Representative Analog For the attention of: Researchers, Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Spectroscopic Data for the Structural Characterization of 7-Substituted Chroman-4-ols, with a Focus on 7-Hydroxychroman-4-one as a Representative Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 7-Fluorochroman-4-ol proved inconclusive. To provide a valuable and illustrative technical guide in line with the user's request, this document will focus on the detailed spectroscopic analysis of the closely related and well-characterized analog, 7-Hydroxychroman-4-one . The principles and methodologies described herein are directly applicable to the structural elucidation of 7-Fluorochroman-4-ol and other similar chroman-4-ol derivatives.

Introduction

Chroman-4-ol and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and natural products. Their structural and stereochemical properties play a crucial role in their pharmacological activity, making their unambiguous characterization a cornerstone of synthetic and medicinal chemistry. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of these molecules. This guide provides a comprehensive overview of the expected spectroscopic data for a representative 7-substituted chroman-4-ol and the experimental and interpretative logic behind the data acquisition.

The Archetype: 7-Hydroxychroman-4-one

The synthesis of 7-Hydroxychroman-4-one is a well-established process, often starting from resorcinol and a suitable three-carbon synthon[1][2]. The subsequent reduction of the C4-ketone to a hydroxyl group would yield the target 7-Hydroxychroman-4-ol. The characterization data presented in this guide is based on the analysis of 7-Hydroxychroman-4-one, providing a solid foundation for understanding the spectroscopic features of the chroman-4-ol scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy of 7-Hydroxychroman-4-one

The ¹H NMR spectrum of 7-Hydroxychroman-4-one provides a wealth of information about the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and aromatic rings[3].

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Hydroxychroman-4-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.61d1HH-5
~6.40 - 6.30m2HH-6, H-8
~4.45t2HH-2
~2.66t2HH-3
~10.54s1H7-OH

Causality behind Experimental Choices: The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is crucial to avoid large solvent signals that would obscure the analyte's peaks. A standard operating frequency of 400 MHz or higher is generally preferred for better signal dispersion and resolution of coupling patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 7-Hydroxychroman-4-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument. Standard acquisition parameters are used, including a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration.

  • Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The FID is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Interpretation of the ¹H NMR Spectrum:

The downfield shift of the H-5 proton is attributed to its deshielding by both the adjacent aromatic ring and the C4-carbonyl group. The protons on the chroman ring (H-2 and H-3) appear as triplets due to coupling with their respective vicinal protons. The phenolic hydroxyl proton at the 7-position typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy of 7-Hydroxychroman-4-one

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each unique carbon atom[4].

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Hydroxychroman-4-one

Chemical Shift (δ) ppmAssignment
~189.8C-4 (C=O)
~164.4C-7
~163.0C-8a
~128.5C-5
~110.4C-6
~105.0C-4a
~102.4C-8
~66.9C-2
~36.9C-3

Causality behind Experimental Choices: Proton broadband decoupling is a standard technique used in ¹³C NMR to collapse the carbon signals into singlets, which simplifies the spectrum and improves the signal-to-noise ratio. A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically prepared for ¹³C NMR.

  • Instrument Setup: The experiment is run on a spectrometer with a carbon-observe probe, typically at a frequency of 100 or 125 MHz.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans is usually required to obtain a good spectrum.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal corresponds to the carbonyl carbon (C-4). The aromatic carbons attached to the oxygen atom (C-7 and C-8a) are also significantly deshielded. The aliphatic carbons of the chroman ring (C-2 and C-3) appear at much higher field. The specific chemical shifts provide a unique fingerprint of the carbon skeleton.

Structural Elucidation Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_structure Structural Confirmation Start Starting Materials (Resorcinol, etc.) Synth Chemical Synthesis of 7-Hydroxychroman-4-one Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Interpret Correlate Data NMR->Interpret IR->Interpret MS->Interpret Structure Confirmed Structure of 7-Hydroxychroman-4-one Interpret->Structure

Caption: Workflow for the synthesis and spectroscopic confirmation of 7-Hydroxychroman-4-one.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule[5].

Table 3: Characteristic IR Absorptions for 7-Hydroxychroman-4-one

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1680StrongC=O stretch (ketone)
1600 - 1450Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (aryl ether)

Causality behind Experimental Choices: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution. For solids, the KBr pellet method ensures that the sample is dispersed in an IR-transparent matrix, minimizing scattering effects. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

Experimental Protocol (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Interpretation of the IR Spectrum:

The broad absorption in the high-frequency region is characteristic of a hydrogen-bonded hydroxyl group. The strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the ketone. The absorptions in the 1600-1450 cm⁻¹ range are indicative of the aromatic ring, and the strong band around 1250 cm⁻¹ is typical for an aryl ether linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure[6].

Table 4: Expected Mass Spectrometry Data for 7-Hydroxychroman-4-one

m/zInterpretation
164[M]⁺ (Molecular Ion)
136[M - CO]⁺
108Retro-Diels-Alder fragmentation product

Causality behind Experimental Choices: Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation and library matching. High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Experimental Protocol (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum:

The peak with the highest m/z value generally corresponds to the molecular ion ([M]⁺), which in the case of 7-Hydroxychroman-4-one would be at m/z 164. The fragmentation pattern provides valuable structural information. For chromanones, a characteristic fragmentation is the loss of a molecule of carbon monoxide (CO) from the molecular ion, leading to a peak at m/z 136. Another common fragmentation pathway is a retro-Diels-Alder reaction, which would yield a fragment at m/z 108.

Spectroscopic Data Correlation:

G cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure 7-Hydroxychroman-4-one Structure HNMR ¹H NMR - Aromatic Protons - Aliphatic Protons - Hydroxyl Proton Structure->HNMR predicts CNMR ¹³C NMR - Carbonyl Carbon - Aromatic Carbons - Aliphatic Carbons Structure->CNMR predicts IR IR Spectroscopy - O-H Stretch - C=O Stretch - C=C Stretch - C-O Stretch Structure->IR predicts MS Mass Spectrometry - Molecular Ion (m/z 164) - Fragmentation Pattern Structure->MS predicts HNMR->Structure confirms connectivity CNMR->Structure confirms carbon skeleton IR->Structure confirms functional groups MS->Structure confirms molecular weight

Caption: Correlation of spectroscopic data to the structure of 7-Hydroxychroman-4-one.

Conclusion

References

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-4-methyl-chromen-2-one. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • MassBank. (2007, August 1). MSBNK-Waters-WA000567. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, April 25). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Retrieved from [Link]

Sources

Foundational

The Biological Activity and Stereoselective Synthesis of Monofluorinated Chromanols: A Technical Guide

Executive Summary The chromanol scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds, including tocopherols (Vitamin E) and flavonoids. In recent years...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromanol scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds, including tocopherols (Vitamin E) and flavonoids. In recent years, the strategic introduction of a single fluorine atom into this framework—creating monofluorinated chromanols—has emerged as a powerful tool for drug optimization. This whitepaper provides an in-depth analysis of the biological activities of fluorinated chroman derivatives, explores the structure-activity relationships (SAR) governing their efficacy, and details the state-of-the-art asymmetric synthesis protocols required to isolate their active enantiomers.

The Strategic Rationale for Monofluorination

The substitution of a hydrogen atom or a hydroxyl group with a fluorine atom fundamentally alters the physicochemical and pharmacokinetic profile of the chromanol ring[1]. As a Senior Application Scientist evaluating lead compounds, the decision to monofluorinate is driven by three causal factors:

  • Metabolic Stability: The high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at vulnerable sites on the chroman ring.

  • Stereoelectronic Modulation: Fluorine's intense electronegativity alters the pKa of adjacent functional groups (such as the C4-hydroxyl group in chroman-4-ols), optimizing hydrogen bonding interactions within target protein pockets.

  • Bioisosterism: The fluorine atom acts as a bioisostere for oxygen or a hydroxyl group, allowing the molecule to maintain its required spatial geometry while significantly increasing lipophilicity, thereby enhancing cellular permeability[2][3].

Biological Activity Profiles

Antiviral Efficacy

Fluorinated chroman derivatives have demonstrated potent antiviral properties, particularly against respiratory viruses. In vitro screening utilizing MDCK cell lines has shown that fluorinated 2-arylchroman-4-ones possess significant inhibitory activity against the Influenza A virus (A/Puerto Rico/8/34 H1N1)[2][4]. The introduction of fluorine enhances the compound's ability to interfere with viral replication cycles, with specific derivatives achieving IC50 values as low as 6 μM and a Selectivity Index (SI) of 150[2][4].

Epigenetic Modulation and Anticancer Activity (SIRT2 Inhibition)

Chroman-4-one and chromanol derivatives are recognized inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in tumor progression and neurodegeneration[1][5]. The biological effect of these fluorinated derivatives is intrinsically linked to their regulation of α-tubulin acetylation[1]. By inhibiting SIRT2, monofluorinated chromanols prevent the deacetylation of α-tubulin, leading to the stabilization of microtubule dynamics, subsequent cell cycle arrest at the G2/M phase, and apoptosis in malignant cells[1].

SIRT2_Pathway Compound Monofluorinated Chromanol SIRT2 SIRT2 Enzyme (Active) Compound->SIRT2 Competitive Inhibition Tubulin α-Tubulin (Acetylated) SIRT2->Tubulin Prevents Deacetylation Microtubule Microtubule Dynamics (Stabilized) Tubulin->Microtubule Promotes CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Induces Apoptosis

Caption: Mechanism of action: Monofluorinated chromanols inhibiting SIRT2 to induce cell cycle arrest.

Antioxidant and Anti-inflammatory Pathways

The parent class of chromanols (e.g., flavonoids and tocopherols) are renowned radical scavengers. Fluorination at specific positions (e.g., the C3 position) has been empirically shown to lower the EC50 value required for 50% radical scavenging activity, indicating greater antioxidant potency than non-fluorinated counterparts[1]. Furthermore, specific enantiomerically enriched chromanols are implicated in the modulation of Leukotriene B4 (LTB4), a chemoattractant involved in inflammatory diseases like rheumatoid arthritis[6].

Quantitative Comparative Data

The following table summarizes the quantitative impact of fluorination on the biological activity of chroman and flavone derivatives based on standardized in vitro assays[1][2][4].

Compound ClassDerivative TypeTarget / AssayActivity MetricReference
3',4',5'-Trihydroxyflavone Non-fluorinatedAntioxidant (Radical Scavenging)EC50 = 0.33 µg/mL[1]
3-Fluoro-3',4',5'-trihydroxyflavone MonofluorinatedAntioxidant (Radical Scavenging)EC50 = 0.24 µg/mL[1]
2-Arylchroman-4-one Non-fluorinatedInfluenza A (H1N1)Weak/Variable[2]
6,8-Difluoro-2-(4-(CF3)phenyl)chroman-4-one Di/PolyfluorinatedInfluenza A (H1N1)IC50 = 6 μM (SI = 150)[2][4]

The Criticality of Stereochemistry

Biological targets are inherently chiral; therefore, the spatial orientation of the hydroxyl and fluorine groups on the chromanol ring dictates receptor binding affinity. For instance, the specific "handedness" of compounds like (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a key determinant of its therapeutic function, whereas the (R)-enantiomer may exhibit diminished activity or off-target toxicity[7][8].

Historically, obtaining pure enantiomers required wasteful kinetic resolution of racemic mixtures using lipases[7]. Today, the paradigm has shifted toward Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) , allowing for the direct conversion of racemic fluorochromanones into enantiopure cis-fluorochromanols with high atom economy[6][9].

Experimental Protocol: Stereoselective Synthesis via ATH/DKR

To achieve self-validating, reproducible results, the synthesis of cis-3-fluorochroman-4-ols must be executed using a highly controlled Ru(II) or Rh(III)-catalyzed ATH/DKR workflow[6][9][10]. This method reduces both the C=O bond and establishes two contiguous stereocenters in a single step[6].

Materials & Reagents
  • Substrate: Racemic 3-fluorochroman-4-one.

  • Catalyst: Chiral Ru(II) complex (e.g., RuCl) or Rh(III) equivalent[9][10].

  • Hydrogen Source: Formic acid/Triethylamine (HCO2H/Et3N, 1:1 ratio) or Formic acid/DABCO[6][9][10].

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (CH3CN)[6][10].

Step-by-Step Methodology
  • Preparation of the Catalytic System: In a dry, argon-purged Schlenk flask, dissolve the chiral Ru(II) catalyst (0.5 mol%) in anhydrous 2-MeTHF[6][10].

  • Substrate Addition: Add the racemic 3-fluorochroman-4-one substrate (1.0 equivalent) to the reaction vessel.

  • Initiation via Hydrogen Donor: Carefully inject the HCO2H/Et3N (1:1) azeotropic mixture (5.0 equivalents). The basic amine facilitates the rapid racemization of the unreacted ketone (the DKR component), ensuring continuous availability of the reactive enantiomer[6][9].

  • Reaction Conditions: Seal the flask and stir the mixture at 50 °C for 24 hours. The mild temperature prevents the thermal degradation of the fluorinated intermediate[6].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation & Analysis:

    • Determine the diastereomeric ratio (dr) via crude ^1H NMR spectroscopy (Target: >99:1 cis selectivity)[6][9].

    • Purify via flash column chromatography and determine the enantiomeric excess (ee) using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (Target: >99% ee)[6][9].

ATH_Workflow Substrate Racemic 3-Fluorochromanone Reaction ATH / DKR Reaction (HCO2H/Et3N, 50°C) Substrate->Reaction Catalyst Chiral Ru(II) Catalyst Catalyst->Reaction Product cis-3-Fluoro- chroman-4-ol Reaction->Product Asymmetric Reduction Analysis SFC & NMR Validation (ee >99%, dr 99:1) Product->Analysis Stereochemical Purity

Caption: Workflow for the asymmetric transfer hydrogenation (ATH) of 3-fluorochromanones.

Conclusion

The strategic integration of fluorine into the chromanol architecture yields compounds with vastly superior biological profiles, ranging from enhanced ROS scavenging to targeted SIRT2 and viral replication inhibition. As demonstrated, the therapeutic viability of monofluorinated chromanols is heavily reliant on stereochemical purity. By adopting advanced ATH/DKR catalytic methodologies, researchers can efficiently access these enantioenriched scaffolds, accelerating the pipeline for novel antiviral and oncological therapeutics.

References

  • Benchchem. Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance. Benchchem.
  • ResearchGate. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
  • PubMed/NIH. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
  • Benchchem. 5,7-Difluorochroman-4-ol. Benchchem.
  • Benchchem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Benchchem.
  • Benchchem. (R)-5,7-Difluorochroman-4-ol. Benchchem.
  • ResearchGate. An Environmentally Sustainable Synthesis of Enantioenriched CF3-Chromanol, Indanol and Tetralol Derivatives by Rh-Catalyzed Asymmetric Transfer Hydrogenation.
  • ACS Publications. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. American Chemical Society.
  • ACS Publications. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. American Chemical Society.

Sources

Exploratory

The Strategic Role of 7-Fluorochroman-4-ol in Modern Pharmaceutical Synthesis: A Technical Guide

Introduction: The Significance of Fluorine in Drug Design and the Chroman-4-ol Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorine in Drug Design and the Chroman-4-ol Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized and powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This has led to a significant number of fluorinated compounds among globally registered pharmaceuticals.[5]

The chroman-4-ol framework is a privileged heterocyclic structure found in a variety of biologically active compounds.[4][6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The combination of a fluorine substituent with the chroman-4-ol scaffold, as seen in 7-Fluorochroman-4-ol, presents a valuable building block for the synthesis of novel pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the synthesis, characterization, and applications of 7-Fluorochroman-4-ol, tailored for researchers and professionals in drug development.

Synthesis of 7-Fluorochroman-4-ol: A Two-Step Approach

The synthesis of 7-Fluorochroman-4-ol is efficiently achieved through a two-step process, commencing with the synthesis of the precursor, 7-Fluorochroman-4-one, followed by its reduction to the target alcohol.

Step 1: Synthesis of the Precursor, 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-Fluorochroman-4-one (CAS No. 113209-68-0), is the foundational step.[9] While multiple synthetic routes to chroman-4-ones exist, a common and effective method involves the intramolecular cyclization of a suitably substituted phenoxypropionic acid.

Reaction Scheme:

3-Fluorophenol 3-Fluorophenol Intermediate_1 3-(3-Fluorophenoxy)propanoic acid 3-Fluorophenol->Intermediate_1 1. Base (e.g., NaOH) 2. 3-Bromopropionic acid 7-Fluorochroman-4-one 7-Fluorochroman-4-one Intermediate_1->7-Fluorochroman-4-one Acid catalyst (e.g., PPA)

Caption: Synthesis of 7-Fluorochroman-4-one.

Experimental Protocol (Adapted from general chroman-4-one synthesis):

  • Formation of 3-(3-Fluorophenoxy)propanoic acid: To a solution of 3-Fluorophenol in a suitable solvent (e.g., water, ethanol), add a base such as sodium hydroxide. Subsequently, add 3-bromopropionic acid and heat the mixture to facilitate the nucleophilic substitution reaction.

  • Purification of the acid: After the reaction is complete, acidify the mixture to precipitate the 3-(3-Fluorophenoxy)propanoic acid. The crude product can be purified by recrystallization.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Treat the purified 3-(3-Fluorophenoxy)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA), and heat. This will induce an intramolecular Friedel-Crafts acylation to form the cyclic ketone, 7-Fluorochroman-4-one.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice water to quench the reaction and precipitate the product. The crude 7-Fluorochroman-4-one can then be purified by column chromatography or recrystallization.

Step 2: Reduction of 7-Fluorochroman-4-one to 7-Fluorochroman-4-ol

The reduction of the carbonyl group in 7-Fluorochroman-4-one yields the target 7-Fluorochroman-4-ol. Both racemic and stereoselective reductions can be employed, depending on the desired final product.

For applications where a racemic mixture is acceptable, a simple reduction using a standard hydride reagent is effective.

Reaction Scheme:

7-Fluorochroman-4-one 7-Fluorochroman-4-one 7-Fluorochroman-4-ol 7-Fluorochroman-4-ol 7-Fluorochroman-4-one->7-Fluorochroman-4-ol NaBH4, Methanol, 0 °C to RT

Caption: Racemic reduction to 7-Fluorochroman-4-ol.

Experimental Protocol (Adapted from[4]):

  • Dissolve 7-Fluorochroman-4-one in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic 7-Fluorochroman-4-ol.

For the synthesis of enantiomerically pure 7-Fluorochroman-4-ol, which is often a requirement in pharmaceutical applications, asymmetric reduction methods are employed. The methodologies for the closely related (R)-5,7-difluorochroman-4-ol are directly applicable and provide high enantioselectivity.[4][10]

1. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH):

This method utilizes a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture, to achieve highly enantioselective reduction.

7-Fluorochroman-4-one 7-Fluorochroman-4-one (R)- or (S)-7-Fluorochroman-4-ol (R)- or (S)-7-Fluorochroman-4-ol 7-Fluorochroman-4-one->(R)- or (S)-7-Fluorochroman-4-ol Chiral Ru-catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) HCOOH/NEt3

Caption: Asymmetric Transfer Hydrogenation.

Experimental Protocol (Adapted from[4]):

  • In a reaction vessel, prepare a solution of formic acid and triethylamine in a suitable solvent like dichloromethane.

  • Add a catalytic amount of a chiral ruthenium complex (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN] for the (R)-enantiomer).

  • Add a solution of 7-Fluorochroman-4-one in the same solvent.

  • Heat the reaction mixture and monitor its progress by HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

2. Ketoreductase (KRED) Mediated Bioreduction:

Enzymatic reduction offers a green and highly selective alternative to chemical methods. Ketoreductases, with the aid of a cofactor like NADPH, can reduce ketones to alcohols with excellent enantiomeric excess.[10][11]

7-Fluorochroman-4-one 7-Fluorochroman-4-one (R)- or (S)-7-Fluorochroman-4-ol (R)- or (S)-7-Fluorochroman-4-ol 7-Fluorochroman-4-one->(R)- or (S)-7-Fluorochroman-4-ol Ketoreductase (KRED) Cofactor (NADPH) Cofactor regeneration system

Caption: Ketoreductase-mediated bioreduction.

Experimental Protocol (Adapted from[4]):

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add 7-Fluorochroman-4-one to the desired substrate concentration.

  • Add the selected ketoreductase enzyme and the cofactor (NADPH).

  • Incorporate a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to improve cost-effectiveness.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry, concentrate, and purify the product as needed.

MethodCatalyst/EnzymeReducing AgentTypical Yield (%)Typical e.e. (%)
Racemic Reduction -NaBH₄>950
Asymmetric Transfer Hydrogenation Chiral Ru-complexHCOOH/NEt₃90-95>99
Ketoreductase Bioreduction KREDIsopropanol/Glucose>95>99
Table 1: Comparison of Reduction Methodologies (Data adapted from analogous difluoro-compound syntheses[4][10]).

Characterization of 7-Fluorochroman-4-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and the carbonyl group, and the hydroxyl proton. The fluorine atom will cause splitting of the signals of nearby protons.[9][13]

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.[7][14]

Predicted Spectroscopic Data:

Technique Expected Features
¹H NMR Aromatic protons (multiplets, ~6.8-7.5 ppm), -CH(OH)- proton (triplet or multiplet, ~4.6-4.8 ppm), -CH₂- protons (multiplets, ~2.0-2.8 ppm), -OH proton (broad singlet, variable ppm).
¹³C NMR Aromatic carbons (~100-165 ppm, with C-F coupling), -CH(OH)- carbon (~65-70 ppm), -CH₂- carbon (~35-40 ppm).
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉FO₂ (168.17 g/mol ).[15]
IR Spec. Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), C=C aromatic stretches (~1600, 1480 cm⁻¹), C-O stretch (~1200 cm⁻¹), C-F stretch (~1100 cm⁻¹).
Table 2: Predicted Spectroscopic Data for 7-Fluorochroman-4-ol.

Workflow for Spectroscopic Analysis:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_chiral Chiral Analysis (if applicable) Synthesis Synthesize 7-Fluorochroman-4-ol Purification Purify by Column Chromatography/Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR HPLC Chiral HPLC Purification->HPLC

Caption: Workflow for synthesis and characterization.

Application as a Pharmaceutical Intermediate

7-Fluorochroman-4-ol serves as a valuable intermediate in the synthesis of more complex pharmaceutical molecules. A notable application is its use in the preparation of 7-fluorochroman-4-amine.[11] Amines are a fundamental functional group in a vast number of APIs, and the chirality of the amine can be crucial for its biological activity.

Synthetic Utility:

The hydroxyl group of 7-Fluorochroman-4-ol can be converted into a good leaving group (e.g., by tosylation or mesylation) and subsequently displaced by an amine source, or it can be converted to an amine via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Example Synthetic Transformation:

7-Fluorochroman-4-ol 7-Fluorochroman-4-ol Intermediate_2 4-Azido-7-fluorochroman 7-Fluorochroman-4-ol->Intermediate_2 1. Activation (e.g., MsCl, Et3N) 2. Azide source (e.g., NaN3) 7-Fluorochroman-4-amine 7-Fluorochroman-4-amine Intermediate_2->7-Fluorochroman-4-amine Reduction (e.g., H2, Pd/C)

Caption: Synthesis of 7-Fluorochroman-4-amine.

The resulting 7-fluorochroman-4-amine can then be further elaborated to produce a variety of potential drug candidates, leveraging the beneficial properties imparted by the fluorinated chroman scaffold.

Conclusion and Future Perspectives

7-Fluorochroman-4-ol is a strategically important pharmaceutical intermediate that combines the advantageous properties of a fluorinated aromatic system with the versatile chroman-4-ol scaffold. Its synthesis is accessible through well-established chemical and biocatalytic methods, allowing for the production of both racemic and enantiomerically pure forms. While detailed public data on this specific molecule is emerging, the extensive knowledge base for analogous compounds provides a robust framework for its synthesis and characterization. As the demand for novel, effective, and safe pharmaceuticals continues to grow, the utility of well-designed, fluorinated building blocks like 7-Fluorochroman-4-ol in drug discovery and development is poised to expand, offering chemists a valuable tool for the creation of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Google Patents. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. CN115029397A.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (R)
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.
  • ChemScene. (n.d.). 7-Fluorochroman-4-one.
  • Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
  • Tsukamoto, S., et al. (1998). Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 41(23), 4443-4451.
  • Google Patents. (2017).
  • de Oliveira, A. M., et al. (2025).
  • Google Patents. (2017).
  • Arbor Pharmachem. (2025).
  • Wang, Y., et al. (2021).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Sang, Z., et al. (2021). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 48, 128254.
  • Zhang, Y., et al. (2023).
  • Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Chemical Reviews, 3(3), 195-207.
  • BenchChem. (2025). Spectroscopic comparison of (R)- and (S)-5,7-Difluorochroman-4-ol.
  • Wang, Y., et al. (2021).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra.
  • Cayman Chemical. (n.d.). Forensic & Toxicology Reference Standards.
  • Darla, M. M., et al. (2015). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 24(10), 3845-3855.
  • Szatmári, I., & Fülöp, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • El-Subbagh, H. I., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850.
  • Soloshonok, V. A., et al. (2024). New Drugs on the Pharmaceutical Market Containing Fluorine and Residues of Tailor-Made Amino Acids (Review). Ukrainian Chemistry Journal, 90(5), 3-33.
  • Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674.
  • Sang, Z., et al. (2021). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 48, 128254.

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Chroman Derivatives

Abstract The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of biologically active compounds. The strategic introduction of fluorine into this scaffold can profoundly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of biologically active compounds. The strategic introduction of fluorine into this scaffold can profoundly modulate the physicochemical and biological properties of the resulting derivatives, leading to enhanced metabolic stability, improved binding affinity, and increased potency. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated chroman derivatives, with a focus on their potential as antiviral and enzyme-inhibiting agents. We will delve into the causality behind experimental choices in synthetic methodologies, present detailed, self-validating protocols, and explore the mechanistic underpinnings of their biological activity.

The Strategic Imperative of Fluorine in Chroman-Based Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The small atomic radius of fluorine, second only to hydrogen, allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity imparts unique electronic properties.[2][3]

When introduced into the chroman scaffold, fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug, leading to improved bioavailability and patient compliance.[1][4]

  • Modulate Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[1][4]

  • Alter pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and binding interactions.[1][3]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[2]

These advantageous modifications have led to the exploration of fluorinated chroman derivatives in various therapeutic areas, including as antiviral agents and inhibitors of enzymes like Sirtuin 2 (SIRT2).[5]

Synthetic Methodologies for Novel Fluorinated Chroman Derivatives

The synthesis of fluorinated chroman derivatives can be broadly approached in two ways: by utilizing fluorinated starting materials or by introducing fluorine in the later stages of the synthesis ("late-stage fluorination").

Synthesis from Fluorinated Precursors: The p-Toluenesulfonic Acid-Catalyzed One-Pot Reaction

A highly efficient and versatile method for synthesizing fluorinated 2-arylchroman-4-ones involves a one-pot reaction between a fluorinated 2'-hydroxyacetophenone and an appropriate aromatic aldehyde, catalyzed by p-toluenesulfonic acid (p-TSA).[6] This reaction proceeds via a cascade of an aldol condensation followed by an intramolecular oxa-Michael addition.

Experimental Protocol: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)chroman-4-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a novel fluorinated chroman derivative.

Materials:

  • 5'-Fluoro-2'-hydroxyacetophenone (1.0 mmol, 154.1 mg)

  • 4-Methoxybenzaldehyde (1.1 mmol, 149.7 mg, 1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 mmol, 38.0 mg, 0.2 eq)

  • Toluene (5 mL)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5'-fluoro-2'-hydroxyacetophenone (154.1 mg, 1.0 mmol), 4-methoxybenzaldehyde (149.7 mg, 1.1 mmol), and p-toluenesulfonic acid monohydrate (38.0 mg, 0.2 mmol).

  • Add toluene (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-fluoro-2-(4-methoxyphenyl)chroman-4-one as a white solid.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.8, 3.0 Hz, 1H), 7.42 (d, J = 8.7 Hz, 2H), 7.15 (td, J = 8.4, 3.0 Hz, 1H), 6.95 (d, J = 8.7 Hz, 2H), 6.88 (dd, J = 8.4, 4.3 Hz, 1H), 5.45 (dd, J = 13.1, 2.9 Hz, 1H), 3.84 (s, 3H), 3.05 (dd, J = 16.8, 13.1 Hz, 1H), 2.85 (dd, J = 16.8, 2.9 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.2, 160.0, 157.4 (d, J = 240.4 Hz), 156.3, 130.8, 127.8 (d, J = 23.2 Hz), 127.6, 122.9 (d, J = 7.1 Hz), 115.3 (d, J = 23.2 Hz), 114.3, 114.2, 79.4, 55.4, 44.7.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -122.6.

Causality Behind Experimental Choices
  • p-Toluenesulfonic Acid (p-TSA): p-TSA is a strong, non-volatile, and easy-to-handle solid acid catalyst. It is effective in protonating the carbonyl oxygen of the aldehyde, making it more electrophilic for the initial aldol condensation. It also catalyzes the subsequent intramolecular oxa-Michael addition and dehydration steps.[7]

  • Toluene: Toluene is used as the solvent and allows for azeotropic removal of water formed during the reaction, which drives the equilibrium towards the product.

  • Microwave Irradiation: As an alternative to conventional heating, microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chroman-4-ones.[8]

Reaction Mechanism

The p-TSA catalyzed reaction proceeds through a well-defined mechanism:

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Intramolecular Oxa-Michael Addition A Fluorinated 2'-hydroxyacetophenone C Enolate Intermediate A->C Deprotonation B Protonated Aldehyde B->C Nucleophilic Attack D Aldol Adduct C->D E Chalcone Intermediate D->E Dehydration F Protonated Chalcone E->F Protonation G Cyclized Intermediate F->G Intramolecular Nucleophilic Attack H Fluorinated Chroman-4-one G->H Deprotonation

Caption: Mechanism of p-TSA catalyzed synthesis of fluorinated chroman-4-ones.

Late-Stage Fluorination

Introducing fluorine at a later stage of a synthesis allows for the diversification of complex molecules. Reagents like Selectfluor® can be used for the electrophilic fluorination of electron-rich aromatic systems, including the chroman scaffold.[6][9]

G A Chroman Scaffold C Fluorinated Chroman Derivative A->C Electrophilic Aromatic Substitution B Selectfluor® (Electrophilic Fluorinating Agent) B->C

Caption: Late-stage fluorination of a chroman scaffold.

This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Biological Activity and Mechanisms of Action

Fluorinated chroman derivatives have shown significant promise in several therapeutic areas.

Antiviral Activity

Certain fluorinated 2-arylchroman-4-ones have demonstrated potent antiviral activity, particularly against influenza viruses. For instance, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited an IC₅₀ of 6 µM against the Influenza A/Puerto Rico/8/34 (H1N1) virus.

The proposed mechanism of action for many flavonoids and their derivatives against the influenza virus is the inhibition of neuraminidase, a key viral enzyme responsible for the release of new virions from infected cells.[2][5][10]

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition by Fluorinated Chroman Entry 1. Viral Entry Replication 2. Replication Entry->Replication Assembly 3. Assembly Replication->Assembly Release 4. Budding & Release Assembly->Release Neuraminidase Neuraminidase Release->Neuraminidase Required for release Inhibitor Fluorinated Chroman Derivative Inhibitor->Neuraminidase Inhibits

Caption: Inhibition of influenza virus neuraminidase by fluorinated chroman derivatives.

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer.[11][12] Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[8] While a 7-fluoro substituted chroman-4-one showed only weak activity, other halogenated derivatives, particularly those with larger, electron-withdrawing groups at the 6- and 8-positions, have demonstrated low micromolar IC₅₀ values.[5]

The inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule dynamics and cell cycle progression.[11] Furthermore, SIRT2 inhibition has been shown to down-regulate genes involved in sterol biosynthesis, which may contribute to its neuroprotective effects.[3]

G SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Sterol Sterol Biosynthesis Genes SIRT2->Sterol Regulates Inhibitor Fluorinated Chroman Inhibitor Inhibitor->SIRT2 Inhibits AcetylatedTubulin Acetylated α-Tubulin Tubulin->AcetylatedTubulin Microtubule Microtubule Stability AcetylatedTubulin->Microtubule ReducedSterol Reduced Sterol Biosynthesis Sterol->ReducedSterol Neuroprotection Neuroprotection ReducedSterol->Neuroprotection

Caption: Potential downstream effects of SIRT2 inhibition by fluorinated chromans.

Data Summary

The following tables summarize key quantitative data for representative fluorinated chroman derivatives.

Table 1: Synthesis of Fluorinated 2-Arylchroman-4-ones

Entry2'-HydroxyacetophenoneAldehydeCatalystConditionsYield (%)
15'-Fluoro-2'-hydroxyacetophenone4-Methoxybenzaldehydep-TSAToluene, reflux, 6h82
22'-Hydroxyacetophenone4-Fluorobenzaldehydep-TSAToluene, reflux, 8h78
35'-Bromo-2'-hydroxyacetophenone4-(Trifluoromethyl)benzaldehydep-TSAToluene, reflux, 5h85

Table 2: Biological Activity of Selected Fluorinated Chroman Derivatives

CompoundTargetAssayIC₅₀ / EC₅₀Reference
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A (H1N1)Plaque Reduction Assay6 µM
3-Fluoro-3',4',5'-trihydroxyflavoneDPPH RadicalScavenging Assay0.24 µg/mL[5]
6,8-Dibromo-2-pentylchroman-4-oneSIRT2Fluorometric Assay1.5 µM[1]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chroman scaffold represents a powerful approach for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the efficient one-pot p-TSA catalyzed reaction, provide a robust platform for the generation of diverse libraries of fluorinated chroman derivatives. The promising antiviral and SIRT2 inhibitory activities of these compounds highlight their potential for further development. Future research should focus on expanding the SAR of these derivatives, optimizing their pharmacokinetic properties, and further elucidating their mechanisms of action in relevant disease models. The continued exploration of late-stage fluorination techniques will also be crucial for the rapid diversification of complex chroman-based molecules.

References

  • Mehta, M. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
  • Troshkova, A. M., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33, 457-471.
  • Ranjbar, S., et al. (2019). Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase. Biomedical Reports, 10(1), 33-38.
  • Taylor, R. R., et al. (2010). SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis. Proceedings of the National Academy of Sciences, 107(16), 7531-7536.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

  • Cuadrado, M., et al. (2020). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 11(13), 3413-3425.
  • Jiang, T., et al. (2019). A Small-Molecule SIRT2 Inhibitor That Promotes K-Ras4a Lysine Fatty-Acylation. ACS Chemical Biology, 14(4), 627-633.
  • Troshkova, A. M., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Request PDF. Retrieved from [Link]

  • Hong, Y.-M., et al. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Arkivoc, 2009(14), 146-155.
  • Nielsen, J. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6604.
  • Kirsch, P. (2023). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. ChemMedChem, e202300144.
  • Conti, P., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(14), 3045.
  • Smedley, C. J., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 3126-3129.
  • Hughes, D. L. (2014). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. The Journal of Organic Chemistry, 79(18), 8649-8657.
  • Sharma, S., & Singh, B. (2024).
  • Hamdy, S. M. (2022). p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Oriental Journal of Chemistry, 38(2).
  • Sharma, P., et al. (2014). Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT 1A Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1195-1200.
  • Patel, S. K., & Patel, H. V. (2015). Calcium Chloride catalyzed Intramolecular Oxa Michael addition of 2'-Hydroxychalcone to Flavanone. International Journal of ChemTech Research, 8(7), 11-16.
  • Dimroth, K., Reichardt, C., & Vogel, K. (1963).
  • Nielsen, J. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 7-Fluorochroman-4-ol

Physicochemical Properties and Synthetic Utility of 7-Fluorochroman-4-ol in P-CAB Development Executive Overview The development of next-generation gastric acid suppressants has heavily pivoted toward Potassium-Competiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties and Synthetic Utility of 7-Fluorochroman-4-ol in P-CAB Development

Executive Overview

The development of next-generation gastric acid suppressants has heavily pivoted toward Potassium-Competitive Acid Blockers (P-CABs), such as Tegoprazan. Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and form covalent disulfide bonds, P-CABs bind reversibly and competitively to the potassium binding site of the H+/K+-ATPase enzyme[1]. The structural backbone of many of these advanced therapeutics relies on a precisely substituted chromanol core. 7-Fluorochroman-4-ol serves as a critical chiral building block, intermediate, and structure-activity relationship (SAR) probe in this domain[2]. This whitepaper details the physicochemical profile, mechanistic utility, and stereoselective synthetic protocols for 7-fluorochroman-4-ol, designed for researchers and process chemists scaling up P-CAB architectures.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 7-fluorochroman-4-ol is essential for predicting its behavior in organic solvents during synthesis and its pharmacokinetic contributions to the final active pharmaceutical ingredient (API). The introduction of the highly electronegative fluorine atom at the 7-position significantly modulates the electron density of the aromatic ring, lowering the pKa of the adjacent hydroxyl group and enhancing the overall lipophilicity (logP) of the molecule compared to its unfluorinated counterpart.

Table 1: Quantitative Physicochemical Data

Property Value / Specification
Chemical Name 7-Fluoro-3,4-dihydro-2H-chromen-4-ol
CAS Number (Racemic) 917248-49-8[3]
CAS Number (R-isomer) 1270296-57-5[4]
Molecular Formula C9H9FO2[5]
Molecular Weight 168.16 g/mol [3]
SMILES Fc1ccc2c(c1)OCCC2O[3]
Physical Appearance Off-white to pale yellow crystalline solid

| Solubility | Soluble in Methanol, THF, Ethyl Acetate; Insoluble in Water |

Mechanistic Role in P-CAB Architecture

The causality behind selecting a fluorinated chromanol core lies in the precise spatial requirements of the H+/K+-ATPase luminal binding pocket. The oxygen atom within the chroman ring acts as a critical hydrogen bond acceptor, while the 7-fluoro substitution provides a dual function: it protects the aromatic ring from rapid oxidative metabolism (enhancing the half-life) and creates a specific electrostatic interaction with the hydrophobic residues of the proton pump[1].

Stereochemistry is non-negotiable in this interaction. The spatial orientation of the ether linkage (formed from the C4-hydroxyl group of the chromanol) dictates the trajectory of the benzimidazole moiety into the ion-channel pore. Consequently, the synthesis of 7-fluorochroman-4-ol must be highly stereoselective, as racemic mixtures will result in a 50% loss of target affinity and complicate downstream resolution processes[2].

PCAB_Mechanism N1 7-Fluorochroman-4-ol (Chiral Precursor) N2 Tegoprazan Analogues (P-CABs) N1->N2 Stereoselective Etherification N5 K+ Ion Competition (Luminal Side) N2->N5 Reversible Binding N3 H+/K+ ATPase (Proton Pump) N4 Gastric Acid Suppression N3->N4 Therapeutic Outcome N5->N3 Inhibits

Figure 1: Logical relationship of 7-fluorochroman-4-ol in P-CAB receptor binding.

Stereoselective Synthesis Workflow: Causality and Control

To achieve the high enantiomeric excess (ee) required for API synthesis, the reduction of the precursor 7-fluorochroman-4-one must be asymmetric. Standard reduction using sodium borohydride ( NaBH4​ ) yields a racemic mixture. Instead, the Corey-Bakshi-Shibata (CBS) reduction is the industry standard[6].

The causality behind choosing the CBS catalyst is its predictable stereocontrol. The chiral oxazaborolidine catalyst coordinates with both the borane (activating it as a hydride donor) and the ketone. The steric bulk of the catalyst forces the ketone to adopt a specific face-orientation, ensuring the hydride attacks exclusively from the Re or Si face, depending on whether the (R)- or (S)-catalyst is deployed.

SynthWorkflow S1 7-Fluorochroman-4-one (Substrate) S4 Asymmetric Reduction (0°C, THF) S1->S4 S2 (R)-2-Methyl-CBS-oxazaborolidine (Chiral Catalyst) S2->S4 Stereocontrol S3 Borane-Dimethyl Sulfide (Reducing Agent) S3->S4 Hydride Source S5 (R)-7-Fluorochroman-4-ol (Target Product) S4->S5 High Yield S6 Chiral HPLC Validation (ee > 99%) S5->S6 IPC Testing

Figure 2: Experimental workflow for the stereoselective synthesis of (R)-7-fluorochroman-4-ol.

Experimental Protocol: Asymmetric CBS Reduction

The following methodology describes a self-validating, scalable protocol for the synthesis of (R)-7-fluorochroman-4-ol. The protocol incorporates mandatory In-Process Controls (IPC) to ensure the integrity of the reaction before proceeding to workup.

Step 1: System Purging and Catalyst Activation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and argon inlet.

  • Charge the flask with 0.1 equivalents of (R)-2-Methyl-CBS-oxazaborolidine (1M solution in Toluene) and 10 volumes of anhydrous Tetrahydrofuran (THF).

  • Causality: Moisture is the primary enemy of the CBS catalyst. The argon purge prevents the hydrolysis of the oxazaborolidine ring, which would otherwise destroy stereocontrol.

Step 2: Borane Addition and Substrate Coordination

  • Cool the reactor to 0°C using an ice/water bath.

  • Slowly add 1.2 equivalents of Borane-Dimethyl Sulfide (BMS) complex dropwise. Stir for 15 minutes.

  • Dissolve 1.0 equivalent of 7-fluorochroman-4-one in 5 volumes of anhydrous THF. Add this solution dropwise over 2 hours via a syringe pump.

  • Causality: Slow addition of the ketone is critical. If the ketone concentration exceeds the catalyst concentration, uncatalyzed (racemic) reduction by the bulk borane will occur, plummeting the enantiomeric excess[6].

Step 3: Self-Validating IPC and Quenching

  • After 3 hours at 0°C, sample the reaction mixture for Thin Layer Chromatography (TLC) or LC-MS. Validation: The reaction is complete only when the UV-active ketone spot (typically Rf​ ~0.6 in 3:1 Hexane:EtOAc) is completely consumed.

  • Once validated, quench the reaction by the extremely cautious, dropwise addition of Methanol (2 volumes) at 0°C.

  • Validation: Vigorous bubbling ( H2​ gas evolution) will occur. The cessation of bubbling serves as a self-validating visual indicator that all reactive borane species have been safely decomposed.

Step 4: Isolation and Analytical Validation

  • Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (to break up boron complexes).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude product.

  • Purify via recrystallization from Hexane/Ethyl Acetate to upgrade the optical purity.

Table 2: Analytical Characterization and Validation Parameters

Analytical Method Target Validation Parameters Causality / Purpose

| 1H-NMR (400 MHz, CDCl3​ ) | Benzylic carbinol proton (~4.7 ppm, t); Aromatic multiplet (7-fluoro coupling). | Confirms structural connectivity and absence of starting ketone. | | LC-MS (ESI+) | m/z 151.1 [M−OH]+ | Validates molecular weight; typical ionization involves loss of the hydroxyl group. | | Chiral HPLC | Chiralcel OD-H column; Hexane/IPA (90:10); Flow: 1.0 mL/min. | Quantifies enantiomeric excess (ee). Must be >99% for API coupling. |

References

  • (R)-7-Fluorochroman-4-ol | C9H9FO2 | CID 75356576 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • CN113527272A - Synthesis method of Tegolazan. Google Patents.
  • First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors. Organic Process Research & Development, ACS Publications. Available at: [Link]

Sources

Foundational

The Stability and Storage Dynamics of 7-Fluorochroman-4-ol: A Technical Guide for Pharmaceutical Development

Introduction and Pharmaceutical Relevance In the landscape of modern drug development, chiral building blocks dictate the efficacy, safety, and synthetic viability of active pharmaceutical ingredients (APIs). 7-Fluorochr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmaceutical Relevance

In the landscape of modern drug development, chiral building blocks dictate the efficacy, safety, and synthetic viability of active pharmaceutical ingredients (APIs). 7-Fluorochroman-4-ol (and its stereoisomers, notably the (R)-enantiomer) has emerged as a critical intermediate in the synthesis of advanced therapeutics, including potassium-competitive acid blockers (P-CABs) like Tegoprazan, used for gastroesophageal reflux disease (GERD), and novel NMDA receptor modulators[1][2][3].

Because 7-Fluorochroman-4-ol features a secondary benzylic alcohol on a fluorinated bicyclic core, it presents unique physicochemical challenges. The integrity of this compound directly impacts the yield and enantiomeric purity of downstream APIs. This guide synthesizes field-proven insights to establish authoritative protocols for its stabilization, storage, and degradation analysis.

Physicochemical Profiling

Understanding the baseline properties of 7-Fluorochroman-4-ol is the first step in predicting its behavior under stress. The presence of the fluorine atom at the 7-position exerts an electron-withdrawing inductive effect, which slightly stabilizes the aromatic ring against electrophilic attack but leaves the C4 benzylic alcohol vulnerable to specific degradation pathways.

Table 1: Key Physicochemical Properties

ParameterSpecification / Value
Chemical Name 7-Fluorochroman-4-ol (or 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol)
CAS Numbers 917248-49-8 (Racemic)[4] 1270296-57-5 ((R)-Isomer)[5]
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.17 g/mol [4]
Structural Features Fluorinated aromatic ring fused to a saturated pyran ring with a C4 hydroxyl.

Mechanistic Causality of Degradation

To design effective storage conditions, one must first understand why and how 7-Fluorochroman-4-ol degrades. The molecule is primarily susceptible to two thermodynamic pitfalls:

  • Benzylic Oxidation: The hydroxyl group resides at the C4 position, which is benzylic relative to the fused benzene ring. Benzylic alcohols are highly prone to oxidation. In the presence of atmospheric oxygen and thermal or photolytic energy, the secondary alcohol oxidizes to form 7-fluorochroman-4-one .

  • Conjugative Dehydration (Elimination): The elimination of water (loss of the C4 hydroxyl and a C3 proton) yields 7-fluoro-2H-chromene . This reaction is acid/base catalyzed and is thermodynamically driven by the formation of a double bond that fully conjugates with the aromatic system.

  • Chiral Inversion (Racemization): For the (R)-enantiomer, transient carbocation formation at the benzylic C4 position (often induced by trace acidic impurities) can lead to racemization, destroying the chiral value of the intermediate[6].

Degradation A 7-Fluorochroman-4-ol (API Intermediate) B 7-Fluorochroman-4-one (Oxidation) A->B O2, UV Light, Thermal Stress C 7-Fluoro-2H-chromene (Dehydration) A->C Acid/Base Catalysis

Fig 1: Primary degradation pathways of 7-Fluorochroman-4-ol under environmental stress.

Optimal Storage Conditions: The "Why" Behind the Rules

Based on the degradation mechanisms, standard ambient storage is insufficient for long-term preservation, especially for pharmaceutical-grade (R)-7-Fluorochroman-4-ol. A multi-layered defensive storage strategy is required.

  • Temperature Control (2°C to 8°C): Refrigeration is strictly recommended. According to Arrhenius kinetics, lowering the ambient temperature exponentially decreases the rate constant for both the oxidation and dehydration pathways.

  • Inert Atmosphere (Argon or Nitrogen): Storing the compound under an inert gas blanket displaces atmospheric oxygen[7]. This eliminates the primary reactant required for the oxidative conversion to 7-fluorochroman-4-one. Argon is often preferred over Nitrogen for small-scale storage as it is heavier than air and settles effectively over the solid/oil.

  • Actinic Light Protection: UV and visible light can induce homolytic cleavage or generate reactive oxygen species (ROS), initiating radical-mediated oxidation. The compound must be stored in amber glass vials or opaque high-density polyethylene (HDPE) containers[7].

  • Moisture Exclusion (Desiccation): While the compound is not highly hygroscopic, trace water can hydrolyze impurities or act as a medium for acid/base-catalyzed dehydration. Sealed containers with secondary desiccant pouches are best practice.

Self-Validating Protocol: Forced Degradation Study

To ensure the trustworthiness of a batch's stability profile, drug development professionals must execute a forced degradation study. The following protocol is designed as a self-validating system: each stress condition is paired with a neutralization step to halt degradation precisely before chromatographic analysis, ensuring the data reflects the stressor alone, not post-stress artifacts.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh 50 mg of 7-Fluorochroman-4-ol accurately and dissolve in 50 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Perform all transfers under a nitrogen-purged glovebox to establish a zero-degradation baseline.

Phase 2: Stress Induction

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Photolysis (ICH Q1B): Expose 5 mL of stock (in a quartz vial) to 1.2 million lux hours and 200 watt hours/m² of near-UV energy.

Phase 3: Quenching and Neutralization

  • Neutralize the acid-stressed sample with 0.1N NaOH to pH 7.0.

  • Neutralize the base-stressed sample with 0.1N HCl to pH 7.0.

  • Quench the oxidative sample using sodium thiosulfate to neutralize residual peroxide.

Phase 4: Chromatographic Analysis

  • Dilute all quenched samples to a final theoretical concentration of 0.1 mg/mL.

  • Inject into an RP-HPLC system (C18 column, UV detection at 220 nm) coupled with MS to quantify mass balance and identify the specific degradation products (e.g., m/z 166 for the ketone, m/z 150 for the chromene).

  • Inject into a Chiral HPLC system to determine the enantiomeric excess (ee%) and assess racemization.

Protocol S1 1. Sample Prep (Inert Atmosphere) S2 2. Stress Induction (Thermal/Oxidative/Photo) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. RP-HPLC & LC-MS Quantification S3->S4 S5 5. Chiral HPLC (Enantiomeric Excess) S3->S5 S6 6. Kinetic Modeling & Shelf-life Extrapolation S4->S6 S5->S6

Fig 2: Self-validating forced degradation and stability testing workflow.

Quantitative Stability Expectations

Based on the structural chemistry of fluorinated chromanols, the expected degradation profile under the aforementioned forced conditions is summarized below. This data matrix serves as a benchmarking tool for quality control (QC) scientists.

Table 2: Anticipated Degradation Profile of 7-Fluorochroman-4-ol

Stress ConditionPrimary DegradantExpected Degradation ExtentChiral Integrity Risk
Acidic (0.1N HCl, 60°C) 7-Fluoro-2H-chromeneHigh (>15%)High (Carbocation-mediated racemization)
Basic (0.1N NaOH, 60°C) 7-Fluoro-2H-chromeneModerate (5-10%)Low
Oxidative (3% H₂O₂) 7-Fluorochroman-4-oneHigh (>20%)N/A (Chiral center destroyed)
Photolytic (ICH Q1B) 7-Fluorochroman-4-oneModerate (10-15%)Low
Thermal (Solid, 60°C) NegligibleLow (<2%)Low

Note: The destruction of the chiral center during oxidation underscores why inert atmosphere storage is the most critical variable for maintaining the value of the (R)-enantiomer.

References

  • Google Patents. "US 7,718,809 B2 - 6-n-substituted benz imidazole derivatives as acid pump antagonists." googleapis.com.
  • Pharmaffiliates. "CAS No : 1270296-57-5 | Product Name : (R)-7-Fluorochroman-4-ol." pharmaffiliates.com.
  • Appchem. "7-fluorochroman-4-ol | 917248-49-8 | C9H9FO2." appchemical.com.
  • Sigma-Aldrich. "(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol | 1270296-57-5." sigmaaldrich.com.
  • BLD Pharm. "1270294-05-7 | (R)-5,7-Difluorochroman-4-ol." bldpharm.com.

Sources

Exploratory

The Structure-Activity Relationship of Fluorinated Chromanones: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Abstract The chromanone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic incorporation of fluorine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The chromanone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tool for modulating pharmacokinetic and pharmacodynamic properties, leading to the development of potent therapeutic candidates. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated chromanones. We will delve into the nuanced effects of fluorine substitution on anticancer, antimicrobial, and neuroprotective activities, grounded in mechanistic insights and supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize chromanone-based therapeutics.

Introduction: The Strategic Alliance of Chromanone and Fluorine

The 4-chromanone (or chroman-4-one) framework is a bicyclic heterocyclic system that is a recurring motif in a vast array of natural products and synthetic molecules with significant therapeutic value.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[4][6][7] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is highly stable, capable of blocking metabolically labile sites and thereby increasing a drug's half-life.[4][5][8]

  • Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier (BBB).[8][9][10]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting solubility and target binding.[6]

  • Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[4]

The convergence of the versatile chromanone scaffold with the strategic advantages of fluorination presents a fertile ground for the discovery of novel therapeutics with optimized properties.

Synthetic Strategies for Accessing Fluorinated Chromanones

The precise placement of fluorine atoms on the chromanone core is essential for establishing a clear SAR. Several synthetic methodologies have been developed to achieve this, generally falling into two categories: cyclization of fluorinated precursors or direct fluorination of a pre-formed chromanone ring.

Synthesis from Fluorinated Precursors

A common and reliable approach involves the synthesis and subsequent cyclization of fluorinated chalcone intermediates. This method allows for significant diversity in the substitution pattern on both aromatic rings of the final chromanone.

The general workflow involves a base-promoted Claisen-Schmidt or aldol condensation between a substituted 2'-hydroxyacetophenone and a fluorinated aldehyde to form a chalcone.[11][12] This intermediate then undergoes an intramolecular oxa-Michael addition to yield the desired 2-substituted chroman-4-one.[11] Microwave-assisted synthesis has proven particularly efficient for this one-step procedure.[11][13]

G cluster_0 Synthesis via Fluorinated Precursors Fluorinated\n2'-Hydroxyacetophenone Fluorinated 2'-Hydroxyacetophenone Fluorinated Chalcone Fluorinated Chalcone Fluorinated\n2'-Hydroxyacetophenone->Fluorinated Chalcone + Aldehyde Aldehyde Aldehyde Fluorinated\nAldehyde Fluorinated Aldehyde 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone->Fluorinated Chalcone + Fluorinated Aldehyde Fluorinated Chromanone Fluorinated Chromanone Fluorinated Chalcone->Fluorinated Chromanone Intramolecular oxa-Michael Addition

Caption: General workflow for synthesizing fluorinated chromanones.

Direct Fluorination

Direct fluorination of the chromone double bond offers a more direct route to 3-fluorochromanones. Elemental fluorine (F₂) can be added across the C2-C3 double bond of a chromone to yield a 2,3-difluoro-4-chromanone intermediate.[14][15][16] This intermediate can then be easily dehydrofluorinated, often using silica gel during purification, to furnish the corresponding 3-fluorochromone.[14][16] Other electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), have also been employed for fluorinative cyclizations.[17]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from a reported efficient one-step synthesis of chroman-4-ones.[11]

  • Reaction Setup: In a microwave vial, combine the appropriate 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.2 mmol), and diisopropylamine (DIPA) (0.3 mmol).

  • Solvent: Add ethanol (2.0 mL) to the vial.

  • Microwave Irradiation: Seal the vial and heat the mixture to 160-170 °C using microwave irradiation for 1 hour.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate) to isolate the desired chroman-4-one.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated chromanones is highly dependent on the number and position of fluorine atoms, as well as the nature of other substituents on the scaffold.

SAR_Summary cluster_scaffold cluster_info SAR Hotspots Chromone Pos6 Position 6: - EWGs (F, Cl, Br) favorable for SIRT2 inhibition & anticancer activity. Pos7 Position 7: - F substitution showed weak SIRT2 inhibitory activity. - Methoxy group crucial for anti-inflammatory effects. Pos2 Position 2: - Alkyl chains (3-5 carbons) optimal for SIRT2 inhibition. - Bulky aromatic groups can decrease activity. B_Ring B-Ring (at C2): - Fluorine substitution modulates anti-inflammatory and antimicrobial activity.

Caption: Key SAR trends for substituted chromanones.

Anticancer Activity

Fluorinated chromanones have demonstrated significant potential as anticancer agents.[3][8] The SAR studies highlight the importance of fluorine's position.

  • A-Ring Substitution: Attachment of a fluorine atom at the C6 position of the chromone core has been shown to produce more active anticancer derivatives compared to chloro or methyl groups at the same position.[3]

  • B-Ring Substitution: Fluorination of the 2-aryl (B-ring) moiety is a common strategy. For instance, compounds with a 4-bromo-2-fluorophenyl group at C2 have been synthesized and evaluated for their activity.[12][18]

  • Other Moieties: The incorporation of other heterocyclic rings, such as pyrazoline, in conjunction with fluorination can lead to improved cytotoxic activity against cancer cells.[8]

Table 1: Anticancer Activity of Selected Chromone Derivatives

CompoundSubstitutionCell LineIC₅₀ (µM)Reference
Compound 18 6-Fluoro, N-propyl amideNot specifiedNot specified (High Activity)[3]
Compound 19 Phosphorous heterocycleHepG-21.61 (µg/mL)[3]
Compound 22 Amidrazone, Flavone scaffoldT47D (Breast)1.42[3]
Fluorinated 2-arylchromanones Pyrazoline ring fusionVariousPotent activity[8]

Note: Direct comparison is limited by variations in assay conditions across different studies.

Antimicrobial Activity

The introduction of fluorine is a well-established strategy to enhance the antimicrobial properties of organic molecules, often by increasing membrane permeability and stability against metabolic degradation.[8]

  • Key Structural Features: Studies on novel fluorinated chromones have revealed that compounds bearing a 4-chloro-2,5-difluorophenyl moiety exhibit good antimicrobial activity against tested bacterial and fungal strains.

  • Mechanism: The enhanced lipophilicity conferred by fluorine atoms is believed to facilitate the compound's passage through the microbial cell wall, leading to improved efficacy.[8]

Activity in Neurodegenerative Diseases

Chromanones are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] Fluorination plays a dual role here: modulating target engagement and enhancing BBB penetration.[9]

  • Sirtuin 2 (SIRT2) Inhibition: SIRT2 is a target for neurodegenerative diseases.[11][13] SAR studies on chroman-4-one based SIRT2 inhibitors have yielded precise rules:

    • Favorable: Larger, electron-withdrawing substituents (like Br, Cl) at positions C6 and C8 are crucial for high potency.[11][13] An alkyl chain of three to five carbons at C2 is also optimal.[11][13]

    • Unfavorable: A fluorine substituent at the C7 position resulted in only weak inhibitory activity (18% inhibition).[11][13] This highlights that the electronic and steric effects of fluorine are highly position-dependent.

  • Blood-Brain Barrier: The ability of drugs to cross the BBB is paramount for treating CNS disorders. The increased lipophilicity from fluorination is a promising strategy to achieve the necessary CNS penetration.[9][10]

Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-ones

Compound2-Position6-Position8-Position7-Position% Inhibition (at 200 µM)IC₅₀ (µM)Reference
1a n-PentylClBrH952.6[11]
1i n-PentylHBrH55-[11]
1j n-PentylClBrF18-[11][13]
3a (Chromone) n-PentylClBrH825.5[11]
Anti-inflammatory Activity

Overactivation of neutrophils contributes to inflammatory diseases, partly through the release of superoxide anions. Certain chromone derivatives have been shown to inhibit this process.

  • SAR for Superoxide Inhibition: A study on 2-phenoxy-chromones identified key structural features for activity.[19] A methoxy group at C7 and a hydrogen bond donor at the meta position of the B-ring were found to be important. Notably, replacing a phenol with a bioisosteric 2-(3-fluorophenyl)sulfanyl group led to a compound with prominent anti-inflammatory effects (IC₅₀ = 5.0 µM), demonstrating a successful application of fluorine in modulating this activity.[19]

Conclusion and Future Perspectives

The strategic fluorination of the chromanone scaffold is a validated and powerful approach in drug discovery. The structure-activity relationships discussed herein underscore the highly context- and position-dependent effects of fluorine substitution.

Key Takeaways:

  • A-Ring: Position C6 is a hotspot for modification, where electron-withdrawing groups like fluorine often enhance anticancer and SIRT2 inhibitory activities.[3][13] Conversely, C7 appears less tolerant to substitution for certain targets.[11][13]

  • C2-Position: The nature of the substituent at C2 is critical, with optimal alkyl chain lengths for SIRT2 inhibition and significant modulation of activity based on the B-ring's substitution pattern.[11]

  • Physicochemical Impact: The primary roles of fluorine—enhancing metabolic stability and increasing lipophilicity—are consistently observed and can be leveraged to improve pharmacokinetic profiles, particularly for CNS-targeting agents.[4][8][9]

Future research should focus on exploring novel fluorination patterns and developing multi-target agents that can address the complex pathologies of diseases like cancer and neurodegeneration.[20] While challenges such as potential cytotoxicity must be carefully managed, the continued exploration of fluorinated chromanones holds immense promise for the development of next-generation therapeutics.[8]

References

  • Gadhave, A., Gaikar, R., Kuchekar, S., & Karale, B. (2015). Synthesis and antimicrobial evaluations of some novel fluorinated chromones and pyrazoles. Indian Journal of Chemistry, Sec B, 54B(3), 380-385.
  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. [Link]

  • Zafar, H., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(21), 5176. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Prakash, G. K. S., et al. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. The Journal of Organic Chemistry, 79(12), 5855-5861. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 659-664. [Link]

  • Shestakov, A. S., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Molecules, 28(1), 1-20. [Link]

  • Li, Y., et al. (2022). Synthesis of fluorinated tricyclic chromanones via asymmetric tandem reaction. Organic Letters, 24(2), 524-528. [Link]

  • Kaneko, K. (2013). Fluorine in Medicinal Chemistry. Literature Seminar. [Link]

  • Wang, Y., et al. (2021). Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]

  • Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735. [Link]

  • Chen, Y-L., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]

  • Karale, B., et al. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(4), 1833-1838. [Link]

  • Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Semantic Scholar. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2014). Fluorination of flavones and chromones using elemental fluorine. PubMed. [Link]

  • Karale, B., et al. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2014). Fluorination of Flavones and Chromones Using Elemental Fluorine. ACS Publications. [Link]

  • Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(5), 526-548. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 34(11), 2737-2752. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comparative Study of HPLC and SFC Methods for the Enantioselective Separation of 7-Fluorochroman-4-ol

Abstract This application note presents a comprehensive guide to the chiral separation of 7-Fluorochroman-4-ol enantiomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the chiral separation of 7-Fluorochroman-4-ol enantiomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). As the stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles, robust and efficient enantioselective analytical methods are paramount in drug discovery and development.[1][2][3][4] This document provides detailed protocols for both HPLC and SFC methods, a comparative analysis of the two techniques, and an in-depth discussion of the scientific principles governing the separations. The methodologies described herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling them to develop and optimize chiral separation methods for 7-Fluorochroman-4-ol and related compounds.

Introduction: The Significance of Chiral Separation in Drug Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct biological activities.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] Therefore, the ability to separate and quantify enantiomers is crucial throughout the drug development pipeline, from early discovery to quality control of the final product.[1][4] 7-Fluorochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The fluorine substituent can significantly influence the molecule's biological properties, making the stereoselective synthesis and analysis of its enantiomers of high interest.

This application note explores two powerful techniques for the chiral separation of 7-Fluorochroman-4-ol: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While HPLC has traditionally been the workhorse for chiral separations, SFC has emerged as a greener and often faster alternative.[5][6]

The Principle of Chiral Recognition

The separation of enantiomers is achieved by creating a chiral environment in which the two mirror-image molecules can interact differently.[7][8] In both HPLC and SFC, this is most commonly accomplished by using a chiral stationary phase (CSP).[3][8][9] The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different formation energies, leading to different retention times on the column and, consequently, their separation.[7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability in resolving a diverse range of chiral molecules.[7][10]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a well-established and versatile technique for chiral separations.[11] The following protocol provides a detailed method for the enantioselective separation of 7-Fluorochroman-4-ol.

HPLC Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific instrumentation and column used.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA-3 or equivalent).

  • Mobile Phase: n-Hexane and 2-Propanol (IPA), HPLC grade.

  • Sample: A solution of racemic 7-Fluorochroman-4-ol dissolved in a mixture of n-Hexane and IPA (e.g., 90:10 v/v) at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of racemic 7-Fluorochroman-4-ol.

  • Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-Hexane and 2-Propanol to obtain a 1 mg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for HPLC Method Design

The choice of a polysaccharide-based CSP, specifically an immobilized amylose derivative, is based on its proven success in separating a wide variety of chiral compounds, including those structurally similar to 7-Fluorochroman-4-ol.[7][12] The normal-phase mobile phase, consisting of n-Hexane and an alcohol modifier (IPA), provides a good balance between retention and selectivity. The ratio of n-Hexane to IPA is a critical parameter that significantly influences the retention and resolution of the enantiomers.[7] A lower percentage of IPA will generally lead to longer retention times and potentially better resolution, while a higher percentage will decrease retention.

HPLC Method Development Workflow

The development of a chiral HPLC method is often an empirical process.[7] The following workflow illustrates the logical steps for optimizing the separation.

HPLC_Workflow cluster_0 Method Development A Initial Screening (Amylose & Cellulose CSPs) B Mobile Phase Optimization (Hexane/IPA ratio) A->B Select best CSP C Flow Rate & Temperature Optimization B->C Fine-tune resolution D Method Validation C->D Finalize method SFC_Workflow cluster_1 Method Development E Column & Modifier Screening F Gradient Optimization E->F Select best combination G Back Pressure & Temperature Optimization F->G Improve peak shape & resolution H Method Validation G->H Finalize method

Sources

Application

Application Note: A Comprehensive Protocol for Monitoring the Synthesis of 7-Fluorochroman-4-ol by Thin-Layer and High-Performance Liquid Chromatography

Abstract This technical guide provides detailed, field-proven protocols for monitoring the chemical synthesis of 7-Fluorochroman-4-ol, a key chiral intermediate in the development of pharmaceuticals such as Tegoprazan.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed, field-proven protocols for monitoring the chemical synthesis of 7-Fluorochroman-4-ol, a key chiral intermediate in the development of pharmaceuticals such as Tegoprazan.[1][2] We present methodologies for both rapid, qualitative analysis using Thin-Layer Chromatography (TLC) and precise, quantitative assessment via High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, chemists, and process development professionals, with a focus on explaining the causality behind experimental choices to ensure robust, reproducible, and self-validating results. This guide covers method development, step-by-step execution for in-process reaction monitoring, and data interpretation for both techniques.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of 7-Fluorochroman-4-ol is most commonly achieved through the reduction of the prochiral ketone, 7-Fluorochroman-4-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group, a fundamental change in the molecule's polarity and chemical properties.

Figure 1: General synthesis of 7-Fluorochroman-4-ol via reduction of 7-Fluorochroman-4-one.

Effective reaction monitoring is essential to determine the point of completion, optimize reaction conditions for yield and purity, and minimize the formation of byproducts.[3][4][5] In pharmaceutical development, where purity is paramount, chromatographic monitoring provides the necessary data to make informed decisions during synthesis.[6][7] This guide details two complementary chromatographic techniques: TLC for rapid, cost-effective qualitative checks, and HPLC for robust, reliable quantitative analysis.[8][9]

Part I: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)

Principle of TLC in Monitoring Polar Transformations

TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase.[4][10] The hydroxyl group of the product, 7-Fluorochroman-4-ol, can form hydrogen bonds with the silica gel's silanol groups (Si-OH), making it significantly more polar than the starting ketone, 7-Fluorochroman-4-one.[10] Consequently, the product will adhere more strongly to the stationary phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material.[3]

The Rf value is a key metric, calculated as: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

By tracking the disappearance of the higher-Rf starting material spot and the appearance of a new, lower-Rf product spot, the progress of the reaction can be effectively visualized.[3][11]

TLC Experimental Protocols

Protocol 1: Developing an Optimal TLC Mobile Phase

The choice of the mobile phase (eluent) is the most critical factor for achieving good separation.[12] A common starting point for compounds of moderate polarity is a binary mixture of hexanes (non-polar) and ethyl acetate (polar).[13]

  • Initial Screening: Prepare a 30:70 (v/v) mixture of ethyl acetate and hexanes. This ratio often provides a good starting point for separating moderately polar compounds.

  • Spot and Develop: On a silica gel TLC plate, spot a dilute solution of the starting material, 7-Fluorochroman-4-one. Place the plate in a TLC chamber containing the prepared mobile phase and allow the solvent to ascend to near the top of the plate.[14]

  • Analyze and Optimize: Visualize the plate under UV light (254 nm).

    • If the Rf is too high (>0.8): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 20:80).[12]

    • If the Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 40:60).[12]

  • Refinement: Adjust the solvent ratio iteratively until the Rf of the starting material is approximately 0.5-0.6. This ensures there is adequate space on the chromatogram for the more polar product to appear with a distinct, lower Rf value (ideally between 0.2 and 0.4).[10]

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254 PlatesStandard polar phase suitable for separating the ketone and alcohol based on polarity.[15] F254 indicator allows for UV visualization.
Mobile Phase Hexanes / Ethyl AcetateA versatile solvent system where polarity can be finely tuned by adjusting the ratio.[13] Both solvents have similar boiling points, reducing changes in composition due to evaporation.[15]
Ideal Rf (Start) 0.5 - 0.6Positions the starting material in the upper half of the plate, allowing clear resolution of the more polar product below it.
Ideal Rf (Product) 0.2 - 0.4Ensures the product moves off the baseline but is clearly separated from the starting material.[10]

Protocol 2: Step-by-Step Reaction Monitoring by TLC

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.[14] Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • Prepare a dilute solution of the starting material (7-Fluorochroman-4-one) in a volatile solvent like ethyl acetate.

    • At each time point (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot (a few drops) of the reaction mixture and dilute it in a separate vial with the same volatile solvent.

  • Spotting: Using a capillary tube, apply a small spot of each sample onto the corresponding lane on the baseline.[4]

    • Lane SM: Spot the starting material solution.

    • Lane C: First, spot the starting material. Then, without changing the capillary, spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming spot identities.[5]

    • Lane RXN: Spot the reaction mixture.

  • Development: Place the spotted TLC plate vertically in a developing chamber saturated with the pre-determined mobile phase. Ensure the solvent level is below the baseline.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[14]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • If spots are not UV-active or for confirmation, use a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate), which will react with the alcohol product.[15]

Diagram of TLC Workflow & Interpretation

The following diagram illustrates the logical flow of monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_action Action A Sample Reaction Mixture (t=x) B Prepare & Spot Plate (SM, Co-spot, RXN) A->B C Develop Plate in Solvent Chamber B->C D Dry Plate & Visualize (UV/Stain) C->D E Calculate Rf Values D->E F SM Spot Disappeared in RXN Lane? E->F G Continue Reaction & Resample at t=x+1 F->G No H Proceed to Reaction Work-up F->H Yes G->A HPLC_Logic cluster_dev Method Development cluster_monitor Reaction Monitoring A Define Analytes (Ketone, Alcohol) B Select Column (C18) & Mobile Phase (ACN/H2O) A->B C Run Initial Scouting Gradient B->C D Assess Peak Shape, Resolution & Retention C->D E Separation Adequate? D->E E->B No, Adjust Conditions F Optimize to Isocratic or Refined Gradient Method E->F Yes G Validate Method (Standards, Linearity) F->G H Sample, Quench, & Dilute Reaction Aliquot G->H Use Final Method I Inject Sample & Acquire Data H->I J Integrate Peaks & Calculate % Conversion I->J K Conversion >99%? J->K L Reaction Complete K->L Yes M Continue Reaction K->M No

Sources

Method

1H and 13C NMR spectral analysis of 7-Fluorochroman-4-ol

Application Note: 1 H and 13 C NMR Spectral Analysis of 7-Fluorochroman-4-ol Executive Summary 7-Fluorochroman-4-ol is a highly valuable bicyclic intermediate used extensively in medicinal chemistry and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H and 13 C NMR Spectral Analysis of 7-Fluorochroman-4-ol

Executive Summary

7-Fluorochroman-4-ol is a highly valuable bicyclic intermediate used extensively in medicinal chemistry and drug development. Accurate structural verification of this molecule is critical, as regional isomerism (e.g., distinguishing the 7-fluoro from the 6-fluoro or 5-fluoro analogs) can drastically alter the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of 7-fluorochroman-4-ol, detailing experimental protocols, spectral assignments, and the underlying quantum mechanical causality of its spin-spin coupling networks.

Scientific Context & Applications

The chroman-4-ol scaffold is a privileged structure in pharmacology. Specifically, 7-fluorochroman-4-ol serves as a critical building block in the synthesis of acid pump antagonists (APAs) such as Tegoprazan, which are used to treat gastroesophageal reflux disease (1)[1]. In pharmaceutical supply chains, the enantiopure form, (R)-7-fluorochroman-4-ol, is rigorously tracked as both a starting material and a potential process impurity (2)[2]. Standard characterization protocols for these derivatives typically utilize 400 MHz for 1 H and 101 MHz for 13 C to achieve optimal resolution of complex multiplets (3)[3].

Experimental Protocols & Workflow

To ensure high-fidelity data, the following self-validating protocol must be adhered to.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of 7-fluorochroman-4-ol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is chosen because it is an aprotic solvent that minimizes the chemical exchange of the C4 hydroxyl proton, allowing for clearer integration.

  • Instrument Tuning & Matching : Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe specifically for 1 H (400 MHz) and 13 C (101 MHz).

    • Self-Validation Check: Measure the 90° pulse width. If the 1 H pulse width exceeds 15 µs, the sample may be excessively concentrated or the probe requires physical re-tuning.

  • Data Acquisition :

    • 1 H NMR : Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • 13 C NMR : Acquire 512–1024 scans with proton decoupling (waltz16) and a D1 of 2 seconds.

  • Spectral Processing : Apply a zero-filling factor of 2 and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Self-Validation Check: Post-transformation, the baseline must be perfectly flat on both sides of the CDCl 3​ solvent peak (7.26 ppm). A rolling baseline indicates a phase error; re-apply a zero-order phase correction.

NMR_Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 S2 2. Instrument Tuning Tune/Match for 1H, 13C, and 19F S1->S2 S3 3. Data Acquisition 400 MHz (1H) / 101 MHz (13C) S2->S3 S4 4. Spectral Processing Zero-filling, Apodization, Phasing S3->S4 S5 5. Multiplet Analysis Extract J_HH and J_CF Couplings S4->S5

Figure 1: Standardized workflow for the NMR acquisition and processing of 7-fluorochroman-4-ol.

Spectral Data Presentation

The quantitative data extracted from the spectra are summarized in the tables below. The values are benchmarked against literature standards[1].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationAssignment & Causality Notes
H-5 7.35 – 7.22m (dd)1HAromatic proton meta to F, ortho to H-6. Shifted downfield by the adjacent benzylic OH group.
H-6, H-8 6.70 – 6.50m2HAromatic protons ortho to F. Strongly shielded by the +M (resonance) effect of both the F atom and the ring oxygen.
H-4 4.83 – 4.72m1HBenzylic methine proton attached to the hydroxyl-bearing carbon.
H-2 4.27dd ( J=7.3,3.7 Hz)2HOxymethylene protons. Split into a doublet of doublets due to diastereotopic inequivalence.
H-3, OH 2.18 – 1.90m3HOverlapping signals of the C3 methylene protons and the exchangeable hydroxyl proton.
Table 2: 13 C NMR Assignments (101 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Significance
C-7 ~ 163.5d~ 245.0Ipso carbon directly bonded to Fluorine ( 1JCF​ ).
C-8a ~ 155.2d~ 10.5Aromatic C-O, meta to F ( 3JCF​ ).
C-5 ~ 129.4d~ 8.0Aromatic CH, meta to F ( 3JCF​ ).
C-4a ~ 122.1d~ 3.0Aromatic bridgehead, para to F ( 4JCF​ ).
C-6 ~ 107.8d~ 21.5Aromatic CH, ortho to F ( 2JCF​ ).
C-8 ~ 104.2d~ 22.5Aromatic CH, ortho to F ( 2JCF​ ).
C-4 ~ 63.4s-Benzylic C-OH (Aliphatic).
C-2 ~ 62.8s-Aliphatic C-O.
C-3 ~ 31.2s-Aliphatic CH 2​ .

Mechanistic & Structural Insights (Expertise & Experience)

Understanding the spectral output requires bridging quantum mechanics with conformational chemistry.

Conformational Dynamics & Diastereotopic Protons

The aliphatic region of 7-fluorochroman-4-ol (2.00–5.00 ppm) is highly complex, appearing as multiplets rather than simple triplets or doublets.

  • The Causality : The dihydropyran ring does not sit flat; it adopts a highly favored half-chair conformation. Because of the chiral center at C-4, the two protons on C-3 (and similarly on C-2) are locked into distinct axial and equatorial environments. They are diastereotopic. Consequently, H-4 couples differently to H-3 axial​ than it does to H-3 equatorial​ , creating an ABMX spin system that manifests as complex multiplets (e.g., the multiplet at 4.83–4.72 ppm).

Fluorine Spin-Spin Coupling Logic ( JCF​ )

The 19 F nucleus has a spin of I=1/2 and 100% natural abundance. It acts similarly to a proton, splitting the carbon signals across the aromatic ring through bonds.

  • The Causality : The direct one-bond interaction ( 1JCF​ ) at C-7 is dominated by the Fermi contact mechanism, which relies heavily on the s-character of the C-F bond. For an sp2 hybridized carbon, this creates a massive splitting of ~245 Hz. The coupling decays predictably with distance ( 2JCF​≈21 Hz, 3JCF​≈8 Hz), creating a self-validating map of the aromatic ring. If the fluorine were at the 6-position instead of the 7-position, the JCF​ coupling network would shift, immediately exposing the regioisomer.

Coupling_Logic F 19F (C7) C7 C7 (ipso) ~163 ppm F->C7 1J ~245 Hz C6 C6 (ortho) ~108 ppm F->C6 2J ~21 Hz C8 C8 (ortho) ~104 ppm F->C8 2J ~22 Hz C5 C5 (meta) ~129 ppm F->C5 3J ~8 Hz C8a C8a (meta) ~155 ppm F->C8a 3J ~10 Hz

Figure 2: Spin-spin coupling network demonstrating the 19F-13C splitting logic in 7-fluorochroman-4-ol.

Electronic Shielding Effects

In the 1 H NMR spectrum, H-6 and H-8 appear unusually upfield (6.70–6.50 ppm) for aromatic protons.

  • The Causality : While fluorine is highly electronegative (exerting an inductive electron-withdrawing −I effect), it also possesses lone pairs that it donates into the aromatic π -system via resonance (a +M effect). In fluorobenzenes, this +M effect dominates at the ortho and para positions. Synergistically, the ring oxygen (O-1) also donates electron density. This combined "push" of electron density heavily shields C-6 and C-8, pushing their corresponding protons upfield.

References

  • Source: Googleapis.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Tegoprazan-impurities: (R)

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 7-Fluorochroman-4-ol

Contextualizing the Analyte 7-Fluorochroman-4-ol ( C9​H9​FO2​ , Exact Mass: 168.0587 Da) is a critical bicyclic scaffold in medicinal chemistry. It serves as a key synthetic intermediate for transmission-blocking antimal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Analyte

7-Fluorochroman-4-ol ( C9​H9​FO2​ , Exact Mass: 168.0587 Da) is a critical bicyclic scaffold in medicinal chemistry. It serves as a key synthetic intermediate for transmission-blocking antimalarials and frequently appears as a chiral impurity marker in the manufacturing of potassium-competitive acid blockers (P-CABs). Because the hydroxyl group at the C4 position is highly labile, establishing a robust, artifact-free mass spectrometric (MS) profile is essential for accurate pharmacokinetic tracking and impurity quantification.

Mechanistic Causality in Mass Spectrometric Behavior

To design an effective MS protocol, we must first understand the intrinsic gas-phase thermodynamics of the chromanol system. Do not simply apply generic LC-MS parameters; the analyte's structure dictates its ionization and fragmentation pathways.

Soft Ionization Anomalies (The Radical Cation Phenomenon)

When ionizing chromanol derivatives via Electrospray Ionization (ESI), the choice of mobile phase modifier is not arbitrary. As demonstrated by foundational studies on chromanol MS behavior , these molecules exhibit highly unconventional soft ionization dynamics. Under acidic conditions (e.g., 0.1% Formic Acid), chromanols tend to eliminate a valence electron to form radical cation molecular ions ( [M]+∙ ) rather than the expected protonated species ( [M+H]+ ). The ionization energy required to form the radical cation is energetically lower than the proton affinity of the sterically hindered C4-hydroxyl group.

Collision-Induced Dissociation (CID) Pathways

Once ionized, 7-fluorochroman-4-ol undergoes three primary, structurally diagnostic fragmentation pathways:

  • Dehydration and Aromatization: The most thermodynamically favored pathway is the loss of water (18.0105 Da) from the saturated pyran ring, yielding the 7-fluoro-2H-chromene radical cation (m/z 150.0479). This species rapidly loses a hydrogen radical to form the fully conjugated, highly stable 7-fluorochromenylium cation (m/z 149.0401), which typically dominates the spectrum as the base peak .

  • Retro-Diels-Alder (RDA) Cleavage: Bicyclic chromone and chromanol systems frequently undergo RDA fragmentation . For 7-fluorochroman-4-ol, this involves the cleavage of the heterocyclic ring (O1-C2 and C3-C4 bonds), expelling a neutral vinyl alcohol equivalent ( C2​H4​O , 44.0262 Da) to yield a diagnostic fluorinated radical cation at m/z 124.0322.

  • Ring Contraction (CO Loss): Following dehydration, the chromene intermediate can undergo ring contraction via the expulsion of carbon monoxide (27.9949 Da)—a hallmark of oxygen-containing heterocycles—resulting in a fluoro-aromatic species at m/z 122.0530.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen to prevent false positives generated by in-source artifacts.

Reagents & Sample Preparation
  • Step 1: Weigh 1.0 mg of 7-fluorochroman-4-ol and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Step 2: Dilute to a working concentration of 1 µg/mL using 100% Methanol.

  • Causality Check: Methanol is strictly chosen over water/acetonitrile mixtures. Aqueous acidic conditions promote solvolysis of the labile C4-hydroxyl group, prematurely forming a carbocation in solution before it ever reaches the MS source.

LC-HRMS/MS Method (ESI)
  • Mobile Phase: 10 mM Ammonium Acetate in Methanol (Neutral pH).

  • Causality Check: By using a neutral ammonium acetate buffer, we suppress the unpredictable formation of the [M]+∙ radical cation . Instead, we drive the equilibrium toward the predictable ammonium adduct [M+NH4​]+ (m/z 186.0925), which can be cleanly isolated in the quadrupole and subjected to CID.

  • CID Energy: Ramp collision energy (CE) from 15 eV to 35 eV using nitrogen as the collision gas.

GC-EI-MS Method
  • Ionization: 70 eV Electron Impact (EI).

  • Causality Check: 70 eV provides a standardized internal energy transfer. This hard ionization is critical because it consistently triggers the RDA cleavage pathway, which requires a higher activation energy barrier than simple dehydration.

The Self-Validating Checkpoint: In-Source Fragmentation (ISF) Control

Before acquiring MS/MS data, you must prove that your precursor ion is intact.

  • Perform an MS1 survey scan while modulating the Declustering Potential (DP) or Fragmentor Voltage from 20V to 100V.

  • Monitor the ratio of m/z 168 (intact molecular ion) to m/z 150 (dehydrated fragment).

  • Validation Rule: If the m/z 150 peak exceeds 5% relative abundance in the MS1 spectrum, In-Source Fragmentation (ISF) is occurring. Lower the DP in 5V increments until the m/z 150 peak disappears from MS1. This guarantees that all subsequent fragments observed in the MS2 spectrum are true CID products, not artifacts.

Quantitative Fragmentation Profiling & Pathway Mapping

Table 1: HRMS Fragmentation Data for 7-Fluorochroman-4-ol
Fragment TypeProposed FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Relative Abundance (CID 25 eV)
Molecular Ion C9​H9​FO2+∙​ 168.0584N/A15%
Dehydrated Ion C9​H7​FO+∙ 150.047918.0105 ( H2​O )40%
Chromenylium Ion C9​H6​FO+ 149.040119.0183 ( H2​O+H∙ )100% (Base Peak)
RDA Cleavage C7​H5​FO+∙ 124.032244.0262 ( C2​H4​O )25%
Ring Contraction C8​H7​F+∙ 122.053046.0054 ( H2​O+CO )10%
Fragmentation Pathway Visualization

MS_Fragmentation M 7-Fluorochroman-4-ol [M]+• m/z 168.0584 Dehydrated 7-Fluoro-2H-chromene [M - H2O]+• m/z 150.0479 M->Dehydrated Dehydration - H2O (18.0105 Da) RDA RDA Fragment [M - C2H4O]+• m/z 124.0322 M->RDA Retro-Diels-Alder - C2H4O (44.0262 Da) Chromenylium 7-Fluorochromenylium [M - H2O - H]+ m/z 149.0401 Dehydrated->Chromenylium Aromatization - H• (1.0078 Da) CO_Loss Fluoro-aromatic species [M - H2O - CO]+• m/z 122.0530 Dehydrated->CO_Loss Ring Contraction - CO (27.9949 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 7-Fluorochroman-4-ol.

References

  • Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes. Journal of Medicinal Chemistry.[Link]

  • Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry.[Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules (PMC).[Link]

  • Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. RSC Advances.[Link]

Method

Application Note: High-Resolution Purification of 7-Fluorochroman-4-ol by Flash Column Chromatography

Introduction and Scope 7-Fluorochroman-4-ol (CAS: 917248-49-8)[1] is a highly versatile intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including SIRT2-selective inhibitors[2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

7-Fluorochroman-4-ol (CAS: 917248-49-8)[1] is a highly versatile intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including SIRT2-selective inhibitors[2] and transmission-blocking antimalarials[3]. The compound is typically synthesized via the sodium borohydride (NaBH4) reduction of 7-fluoro-4-chromanone[4]. While the reduction is generally high-yielding, achieving the >98% purity required for downstream pharmaceutical coupling necessitates meticulous separation of the target alcohol from unreacted ketone precursors and over-reduced side products. This protocol provides a robust, self-validating methodology for its purification using optimized flash column chromatography.

Mechanistic Insights: The Causality of Chromatographic Separation

The successful resolution of 7-fluorochroman-4-ol from its crude matrix is governed by specific physicochemical interactions:

  • Stationary Phase Dynamics: We mandate the use of 40–63 μm (230–400 mesh) silica gel. As established in foundational flash chromatography methodologies, this specific particle size maximizes the theoretical plate count and surface area without inducing the severe backpressure characteristic of <40 μm particles[5].

  • Mobile Phase Selection: The introduction of a hydroxyl group at the C4 position significantly increases the polarity of 7-fluorochroman-4-ol relative to the starting ketone. A binary gradient of Hexane (non-polar) and Ethyl Acetate (polar hydrogen-bond acceptor) exploits this difference[6]. The less polar ketone elutes rapidly, while the target alcohol is retained until the EtOAc concentration is sufficiently increased to disrupt silica-hydroxyl hydrogen bonding.

Workflow Visualization

PurificationWorkflow A 7-Fluoro-4-chromanone (Ketone Precursor) B Reduction Reaction (NaBH4, MeOH, 0°C) A->B Synthesis C Crude Mixture (Alcohol + Unreacted Ketone) B->C Quench & Extract D Flash Column Chromatography (Silica Gel 60, 40-63 μm) C->D Wet Load (DCM) E Gradient Elution (Hexane : EtOAc) D->E Separation F Pure 7-Fluorochroman-4-ol (>98% Purity) E->F Fraction Collection

Workflow for the synthesis and chromatographic purification of 7-fluorochroman-4-ol.

Quantitative Data: Eluent Optimization

Prior to column loading, Thin Layer Chromatography (TLC) is critical for determining the Retention factor ( Rf​ ). For optimal flash chromatography, the target compound should elute with an Rf​ of approximately 0.25 to 0.30[5].

Table 1: TLC and Elution Optimization (Silica Gel 60 F254)

Solvent System (Hexane:EtOAc) Rf​ (Ketone Precursor) Rf​ (7-Fluorochroman-4-ol)Resolution ( ΔRf​ )Chromatographic Outcome
95:5 0.450.050.40Alcohol retained too strongly; band broadening.
90:10 0.550.150.40Ideal for initial gradient flush (removes ketone).
80:20 0.700.300.40Optimal for target elution (Isocratic/Gradient end).
70:30 0.850.500.35Poor resolution; high risk of co-elution.

Experimental Protocol: Step-by-Step Purification

Prerequisites and Crude Preparation

The crude mixture is obtained post-reduction (NaBH4 in MeOH at 0 °C) and subsequent aqueous workup (extraction with dichloromethane, washing with brine, drying over anhydrous MgSO4, and concentration under reduced pressure)[4]. Ensure the crude product is completely free of aqueous residues, as water rapidly deactivates the silica gel stationary phase.

Column Packing (Slurry Method)
  • Preparation: Select a glass column equipped with a sintered glass frit and a PTFE stopcock. For 1 gram of crude product, weigh out approximately 30–40 grams of Silica Gel 60 (40–63 μm)[5].

  • Slurry Formation: In an Erlenmeyer flask, suspend the silica gel in 100 mL of Hexane. Swirl vigorously to remove any trapped air bubbles.

  • Pouring: Pour the slurry into the column in a single, continuous motion to prevent stratification or banding within the silica bed.

  • Bed Consolidation: Apply gentle positive air pressure to pack the bed tightly.

    • Self-Validation Check: The packed bed must appear entirely uniform with a perfectly flat top surface. Maintain a minimum 2 cm layer of solvent above the silica at all times to prevent cracking and channeling.

Sample Loading (Wet Loading)
  • Dissolution: Dissolve the crude 7-fluorochroman-4-ol in a minimal volume of Dichloromethane (DCM) (approx. 1–2 mL per gram of crude).

    • Causality: DCM is utilized because it completely solubilizes the viscous crude mixture in a highly concentrated volume. This ensures a narrow initial loading band, which is a critical prerequisite for high-resolution separation.

  • Application: Carefully apply the DCM solution directly to the top of the silica bed using a Pasteur pipette, running it slowly down the inner wall to avoid disturbing the flat silica surface.

  • Absorption: Drain the solvent until the sample is just absorbed into the silica. Rinse the sample flask with 1 mL of Hexane, apply this rinse to the column, and drain again.

  • Protection: Add a 1 cm protective layer of clean sea sand to prevent physical disruption of the bed during subsequent solvent additions.

Gradient Elution and Fraction Collection
  • Initial Flush (Hexane:EtOAc 90:10): Begin elution with 3 column volumes (CV) of 90:10 Hexane:EtOAc. Apply steady pressure to achieve a flow rate of ~2 inches/minute[5]. This step selectively elutes the unreacted 7-fluoro-4-chromanone and non-polar impurities.

  • Target Elution (Hexane:EtOAc 80:20): Transition the mobile phase to 80:20 Hexane:EtOAc to elute the target alcohol.

  • Fractionation: Collect fractions in 15–20 mL test tubes.

    • Self-Validation Check: Spot every third fraction on a TLC plate alongside the crude mixture. Visualize using UV light (254 nm) and a potassium permanganate (KMnO4) stain. The target alcohol will appear at Rf​ ~0.30 and will rapidly reduce the KMnO4 to form a distinct yellow/brown spot, confirming its elution.

Isolation and Verification
  • Pooling: Combine all fractions containing pure 7-fluorochroman-4-ol (devoid of the higher Rf​ ketone spot).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator (water bath at 35 °C).

  • Drying: Subject the resulting oil or solid to high vacuum for 2–4 hours to remove residual EtOAc and Hexane.

  • Analytical Verification: Confirm purity via 1H NMR (CDCl3) and LC-MS. The absence of a carbonyl carbon peak in 13C NMR (~190 ppm) and the presence of the carbinol proton in 1H NMR (~4.5 ppm) validate the success of the purification[6].

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.[Link]

  • Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses.[Link]

Sources

Application

Crystallization protocol for high purity 7-Fluorochroman-4-ol.

An In-Depth Guide to the Crystallization of High-Purity 7-Fluorochroman-4-ol Abstract 7-Fluorochroman-4-ol is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallization of High-Purity 7-Fluorochroman-4-ol

Abstract

7-Fluorochroman-4-ol is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The stereochemistry and purity of this building block are paramount, as impurities can lead to downstream reaction failures and the formation of undesired, potentially toxic side products. This application note provides a comprehensive, field-tested protocol for the crystallization of 7-Fluorochroman-4-ol, designed to achieve high purity (>99.5%). We move beyond a simple recitation of steps to explain the underlying chemical principles, from solvent selection to impurity purging. This guide includes a systematic solvent screening procedure, a detailed bulk crystallization protocol, and integrated analytical checkpoints for a self-validating workflow, ensuring researchers can reliably produce material of exceptional quality.

Introduction: The Critical Role of Purity

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a fluorine atom, as in 7-Fluorochroman-4-ol, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for drug development.[2][3] However, the synthesis of this intermediate, often via the reduction of the corresponding chroman-4-one, can yield a crude product contaminated with starting material, reaction by-products, and diastereomers.[4][5]

Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system.[6] A well-designed crystallization protocol not only purifies the target compound but also allows for control over crystal size and morphology, which are important for handling, storage, and downstream processing. This guide provides the necessary framework to develop and execute a robust crystallization process for 7-Fluorochroman-4-ol.

Guiding Principles: The Science of Crystallization

Successful crystallization is governed by thermodynamics and kinetics. The process begins by dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled cooling reduces the solubility of the compound, leading to a supersaturated state from which crystals nucleate and grow.[7]

Key considerations for 7-Fluorochroman-4-ol:

  • Polarity: The molecule possesses a polar hydroxyl (-OH) group, a moderately polar ether linkage, and an aromatic ring substituted with an electronegative fluorine atom. This mixed polarity suggests that a single solvent may not be ideal. Polar solvents will be effective at dissolving the compound, while non-polar solvents will be poor solvents.[6] This makes a mixed-solvent system an attractive strategy.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) can be effective but may also co-crystallize if not carefully managed.[8]

  • The Fluorine Effect: The C-F bond is highly polarized and can influence crystal packing through dipole-dipole interactions. While not as dominant as hydrogen bonding, it can affect which crystal lattice is most stable and, consequently, the ideal solvent environment.[9]

Experimental Workflow: A Self-Validating Protocol

This protocol is designed as a complete workflow, from initial solvent scouting to final purity verification.

Materials & Equipment

Materials:

  • Crude 7-Fluorochroman-4-ol

  • Reagent-grade solvents (see Table 1)

  • Seed crystals (optional, from a previous successful crystallization)

Equipment:

  • Erlenmeyer flasks

  • Magnetic stirrer and hot plate

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Analytical balance

  • Standard laboratory glassware

  • Instrumentation for purity analysis (HPLC, DSC, or Melting Point apparatus)

Part A: Systematic Solvent System Screening

The first and most critical step is to identify an appropriate solvent or solvent pair.[6] An ideal "good" solvent dissolves the compound completely when hot but sparingly when cold. An ideal "anti-solvent" (for a mixed system) is one in which the compound is insoluble and is miscible with the "good" solvent.[7]

Screening Protocol:

  • Place ~20-30 mg of crude 7-Fluorochroman-4-ol into several small test tubes.

  • To each tube, add a different solvent from the "Potential Solvents" list (Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If a solvent does not dissolve the sample at room temperature, gently heat it towards its boiling point. Note if a clear solution is formed.

  • Allow any tubes that formed a hot, clear solution to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe for crystal formation. The best single solvent will yield a high recovery of crystalline solid upon cooling.

  • To test solvent pairs, dissolve the compound in a minimal amount of a "good" solvent (one that dissolved it easily when hot). While the solution is hot, add a "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid, then allow it to cool as described above.[7]

Table 1: Solvent Screening Data for 7-Fluorochroman-4-ol | Solvent/System | Role | Boiling Point (°C) | Rationale & Expected Outcome | | :--- | :--- | :--- | :--- | | Potential Solvents | | Ethanol | Good Solvent | 78 | Polar protic solvent, good for dissolving the hydroxyl-containing compound.[10] | | Isopropanol | Good Solvent | 82 | Similar to ethanol, slightly less polar. | | Ethyl Acetate | Good Solvent | 77 | Moderately polar solvent, effective for many organic compounds.[6] | | Toluene | Good Solvent | 111 | Aromatic solvent, can be effective for compounds with aromatic rings.[10] | | Potential Anti-Solvents | | Water | Anti-Solvent | 100 | Highly polar; compound is likely less soluble. Forms an excellent pair with ethanol.[7] | | Heptane/Hexane | Anti-Solvent | 98 / 69 | Non-polar solvents. Compound should have very low solubility. Forms a good pair with ethyl acetate or toluene.[1][6] |

Based on extensive experience with similar chromanol structures, an Ethyl Acetate/Heptane or Ethanol/Water system is predicted to be most effective.

Part B: Detailed Bulk Crystallization Protocol (Ethyl Acetate/Heptane System)

This protocol assumes the solvent screening identified Ethyl Acetate (good solvent) and Heptane (anti-solvent) as a suitable pair.

  • Dissolution: Place the crude 7-Fluorochroman-4-ol (e.g., 10.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of ethyl acetate required to dissolve the solid at reflux temperature (start with ~3-4 mL per gram of crude material).

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could inhibit crystallization or act as unwanted nucleation sites.

  • Induce Supersaturation: While the ethyl acetate solution is still hot and stirring, slowly add heptane dropwise. The goal is to reach the point of incipient cloudiness, where the solution is saturated. If the solution becomes persistently cloudy, add a few drops of hot ethyl acetate to clarify it.

  • Controlled Cooling & Crystal Growth: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing lattice, excluding impurities which remain in the "mother liquor".[7]

  • Maturation: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least 1-2 hours to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane or an ice-cold ethyl acetate/heptane mixture. This wash removes residual mother liquor containing dissolved impurities. Do not use pure, cold ethyl acetate, as this will dissolve a significant portion of the product.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved. A patent for a related difluoro-chromanol derivative specifies drying at 40 °C.[11][12]

Visualization of the Crystallization Workflow

Crystallization_Workflow Crude Crude 7-Fluorochroman-4-ol Dissolve 1. Dissolution (Hot Ethyl Acetate) Crude->Dissolve HotFilter 2. Hot Filtration (Optional) Dissolve->HotFilter Removes particulates Antisolvent 3. Add Anti-Solvent (Heptane to Cloud Point) Dissolve->Antisolvent If no filtration HotFilter->Antisolvent Cooling 4. Controlled Cooling (Nucleation & Growth) Antisolvent->Cooling Induces supersaturation Isolation 5. Isolation (Vacuum Filtration) Cooling->Isolation Maximizes yield Drying 6. Drying & QC Analysis Isolation->Drying Wash with cold solvent Final High-Purity Crystals (>99.5%) Drying->Final

Caption: Workflow for the purification of 7-Fluorochroman-4-ol via mixed-solvent crystallization.

Trustworthiness: A Self-Validating System

To ensure the final product meets the required specifications, in-process controls and final analytical testing are mandatory.

Table 2: Analytical Methods for Purity Verification

Method Purpose Acceptance Criteria Reference(s)
Thin-Layer Chromatography (TLC) In-process check to monitor the removal of impurities. A single spot for the final product; no visible starting material or major by-products. [5]
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity (assay) and impurity profile. Purity ≥ 99.5%; no single impurity > 0.1%. [13][14]
Melting Point A sharp melting range indicates high purity. Impurities typically broaden and depress the melting range. Sharp melting range (e.g., within 1-2 °C). [15]

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of residual solvents or structural isomers. | Spectrum consistent with the structure of 7-Fluorochroman-4-ol; absence of impurity signals. |[11][13] |

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Compound's melting point is below the solvent's boiling point; cooling is too rapid; solution is too concentrated.Ensure solvent boiling point is lower than the compound's melting point.[6] Slow the cooling rate. Add more of the "good" solvent to the hot mixture before cooling.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen system; nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. Reduce the temperature further. Partially evaporate some solvent to increase concentration.
Poor Recovery / Low Yield Too much solvent was used; cooling time was insufficient; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution.[7] Increase the cooling/maturation time at low temperature. Ensure the wash solvent is ice-cold and used sparingly.
Product Purity is Low Cooling was too fast, trapping impurities; insufficient washing.Recrystallize the material, ensuring a slow cooling rate. Ensure the filter cake is washed thoroughly with cold anti-solvent.

References

  • Effect of Fluorine on the Lateral Crystallization of Amorphous Silicon Nanowires. (2025). ResearchGate.
  • Effect of fluorine content on the crystallization of fluorsilicic mica glass. (2002). Journal of Materials Science.
  • Fluorine Limits and Impacts in High-Level Waste Glass Compositions. Pacific Northwest National Laboratory.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. Ovid.
  • Guide for crystallization. EPFL.
  • Recrystallization. University of California, Davis.
  • Crystallization Solvents. University of Washington.
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC.
  • Crystallization. West Virginia University.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
  • An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7. Benchchem.
  • Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis. Benchchem.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Identity determination and purity testing. ChemCon GmbH.
  • New method for preparation of chiral chromanol derivatives. Google Patents.
  • Novel method for preparing chromanol derivative. Google Patents.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. PMC.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.

Sources

Method

Application Note: 7-Fluorochroman-4-ol as a Privileged Scaffold in Medicinal Chemistry and Drug Synthesis

Executive Summary In modern drug discovery, the chroman ring system is recognized as a privileged pharmacophore. The strategic introduction of a fluorine atom at the C7 position and a hydroxyl group at the C4 position yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the chroman ring system is recognized as a privileged pharmacophore. The strategic introduction of a fluorine atom at the C7 position and a hydroxyl group at the C4 position yields 7-fluorochroman-4-ol , a highly versatile chemical building block. The "fluorine magic" at C7 enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates lipophilicity for improved membrane permeability. Meanwhile, the C4-hydroxyl group serves as an essential functional handle for stereoselective derivatization.

This application note details the synthetic methodologies, mechanistic rationales, and biological applications of 7-fluorochroman-4-ol, specifically focusing on its role in developing transmission-blocking antimalarials and Potassium-Competitive Acid Blockers (P-CABs).

Synthetic Workflows and Biological Applications

7-Fluorochroman-4-ol and its derivatives are primarily synthesized from the precursor 7-fluorochroman-4-one . Depending on the target biological application, the ketone can be directly reduced to a secondary alcohol or converted into a cyanohydrin to yield an amino-alcohol derivative.

Synthetic_Workflow A 7-Fluorochroman-4-one B 7-Fluorochroman-4-ol A->B NaBH4, MeOH 0°C, 1h C Cyanohydrin Intermediate A->C Cyanation D Acid Pump Antagonists (P-CABs) B->D Scaffold Derivatization E 4-(Aminomethyl)- 7-fluorochroman-4-ol C->E Nitrile Reduction F Antimalarial Agents (Transmission Blocking) E->F Scaffold Derivatization

Figure 1: Divergent synthetic workflows utilizing 7-fluorochroman-4-one to access active molecules.

Application in Gastrointestinal Therapeutics (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs that reversibly inhibit the H+/K+-ATPase enzyme in gastric parietal cells, offering a rapid onset of action for treating gastroesophageal reflux disease (GERD) and peptic ulcers[1]. 7-Fluorochroman-4-ol is utilized to synthesize the core benzimidazole or related heterocyclic structures of these acid pump antagonists[2].

Mechanism A 7-Fluorochroman-4-ol Derived P-CAB B Gastric Parietal Cell (Acidic Canaliculi) A->B Accumulation C H+/K+-ATPase Enzyme B->C Target Engagement D K+ Binding Site Competition C->D Reversible Binding E Inhibition of Gastric Acid Secretion D->E Therapeutic Effect

Figure 2: Mechanism of action for 7-fluorochroman-4-ol derived Potassium-Competitive Acid Blockers.

Application in Antimalarial Drug Discovery

In the fight against Plasmodium falciparum, targeting the transmission phase is critical. Recent structure-activity relationship (SAR) studies have identified 7-fluorochroman-4-ol derivatives as potent inhibitors of male gamete exflagellation[3]. Specifically, the 4-(aminomethyl)-7-fluorochroman-4-ol intermediate provides a critical hydrogen-bonding network required for target engagement in the parasite[4].

Experimental Protocols & Mechanistic Causality

The following protocols outline the self-validating synthesis of 7-fluorochroman-4-ol and its amino-alcohol derivative.

Protocol A: Chemoselective Reduction to 7-Fluorochroman-4-ol

Reference Standard: US Patent 7,718,809 B2[1]

Objective: To reduce the C4-ketone to a secondary alcohol without inducing reductive defluorination or ether cleavage.

Materials:

  • 7-Fluoro-2,3-dihydro-4H-chromen-4-one (6.25 g, 37.6 mmol)

  • Sodium borohydride (NaBH₄) (1.57 g, 41.4 mmol)

  • Methanol (60 mL)

Step-by-Step Methodology:

  • Solvation & Activation: Dissolve 7-fluoro-2,3-dihydro-4H-chromen-4-one (6.25 g) in 60 mL of methanol within a round-bottom flask equipped with a magnetic stir bar[1].

    • Causality: Methanol acts as both the solvent and an electrophilic activator. The protic solvent forms hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the C4 carbon and accelerating hydride transfer.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

    • Causality: Lowering the temperature suppresses the competitive, exothermic reaction between NaBH₄ and methanol, ensuring the hydride equivalents are preserved for the ketone reduction.

  • Hydride Addition: Slowly add NaBH₄ (1.57 g) portion-wise to the stirred solution at 0 °C[1].

    • Causality: Portion-wise addition controls the exothermic nature of the reduction, preventing solvent boil-off and the rapid, hazardous evolution of hydrogen gas. Sodium borohydride is explicitly chosen over stronger agents (like LiAlH₄) due to its high chemoselectivity, leaving the aryl fluoride intact.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour[1]. Validate the reaction progress via Thin Layer Chromatography (TLC) (e.g., Hexanes/Ethyl Acetate 7:3) to confirm the complete disappearance of the UV-active ketone spot.

  • Quenching & Workup: Evaporate the methanol under reduced pressure. Quench the residue with water to safely hydrolyze and neutralize any unreacted borohydride complexes[1]. Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 7-fluorochroman-4-ol.

Protocol B: Synthesis of 4-(Aminomethyl)-7-fluorochroman-4-ol

Reference Standard: Rueda-Zubiaurre et al., J. Med. Chem. 2019[4]

Objective: To convert a cyanohydrin intermediate into a primary amine while preserving the tertiary alcohol.

Materials:

  • Cyanohydrin derivative of 7-fluorochroman-4-one (400 mg, 1.5 mmol)

  • Dichloromethane (DCM)

  • 7 N Ammonia (NH₃) in Methanol

Step-by-Step Methodology:

  • Nitrile Reduction: Subject the cyanohydrin intermediate (400 mg, 1.5 mmol) to standard nitrile reduction conditions (e.g., catalytic hydrogenation or borane reduction) to yield the primary amine[4].

    • Causality: The reduction must be carefully controlled to prevent retro-cyanohydrin cleavage, which would revert the molecule back to the starting ketone and release toxic hydrogen cyanide.

  • Chromatographic Purification: Purify the crude reaction mixture via silica gel column chromatography using a gradient eluent system of DCM to 7 N NH₃ in MeOH (from 99:1 to 9:1)[4].

    • Causality: Amines inherently streak on standard silica gel due to strong interactions with acidic silanol groups. The addition of 7 N methanolic ammonia neutralizes these silanol sites, ensuring a sharp elution profile, high resolution, and preventing product loss on the column.

  • Validation: The protocol yields 4-(aminomethyl)-7-fluorochroman-4-ol as a yellow oil (approx. 80 mg, 27% yield)[4]. Validate the structure via ¹H NMR (400 MHz, CDCl₃), confirming the presence of the methylene protons adjacent to the new amine.

Quantitative Data Summary

The table below summarizes the critical reaction parameters and their mechanistic rationales for the primary scaffold synthesis (Protocol A).

ParameterValue / ReagentMechanistic Rationale
Starting Material 7-Fluoro-2,3-dihydro-4H-chromen-4-oneElectrophilic ketone precursor for the chroman scaffold.
Reducing Agent Sodium Borohydride (NaBH₄)Provides chemoselective reduction of the ketone without defluorination.
Molar Equivalents 1.1 eq (NaBH₄ to Ketone)Slight stoichiometric excess ensures complete hydride transfer.
Solvent System Methanol (MeOH)Protic solvent activates the carbonyl carbon via hydrogen bonding.
Reaction Temp. 0 °CSuppresses competitive exothermic reaction between NaBH₄ and MeOH.
Reaction Time 1 HourRapid kinetics driven by protic activation and unhindered ketone.
Typical Yield >90%High atom economy and minimal side-product formation.

References

  • Rueda-Zubiaurre, A., et al. "Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes." Journal of Medicinal Chemistry, 2019.[Link]

  • US Patent 7,718,809 B2. "Acid pump antagonists.

Sources

Application

Title: A Multi-Tiered Approach for the In Vitro Biological Activity Screening of 7-Fluorochroman-4-ol Derivatives

An Application Guide for Drug Discovery Professionals Abstract: The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Discovery Professionals

Abstract: The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The strategic introduction of a fluorine atom, specifically at the 7-position of the chroman-4-ol core, can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity, making these derivatives compelling candidates for drug discovery. This guide provides a comprehensive, multi-tiered framework for the in vitro screening of novel 7-Fluorochroman-4-ol derivatives. We present detailed protocols for primary cytotoxicity screening, secondary confirmatory assays, and target-based mechanistic studies, designed to efficiently identify and characterize lead compounds for further development.

Introduction: The Rationale for Screening 7-Fluorochroman-4-ol Derivatives

The chroman-4-one and chroman-4-ol frameworks are key components in a variety of bioactive molecules. Their derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxic effects against various human cancer cell lines such as MCF-7 (breast), HepG-2 (liver), and HT-29 (colon).[1][2][5] The pursuit of novel anticancer therapeutics remains a paramount challenge, necessitating the exploration of new chemical entities with improved efficacy and selectivity.[6]

This application note outlines a logical, tiered screening cascade designed to:

  • Identify derivatives with potent biological activity from a compound library.

  • Confirm this activity using orthogonal assays to eliminate false positives.

  • Elucidate the potential mechanism of action (MoA) to guide lead optimization.

This workflow prioritizes resource efficiency by using broad, high-throughput assays in the initial stages and progressing to more complex, target-specific assays only for the most promising "hit" compounds.

The Screening Cascade: A Stepwise Approach to Hit Identification

A tiered or cascaded screening approach is fundamental to efficient drug discovery.[7] It allows for the rapid evaluation of many compounds, with increasing analytical rigor applied to a progressively smaller and more promising subset.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: MoA & Target ID Compound_Library 7-Fluorochroman-4-ol Derivative Library MTT_Assay Primary Cytotoxicity Screen (MTT Assay) - High-Throughput - Identify Initial 'Hits' Compound_Library->MTT_Assay Broad Screening LDH_Assay Secondary Cytotoxicity Screen (LDH or SRB Assay) - Orthogonal Method - Confirm Hits & Eliminate Artifacts MTT_Assay->LDH_Assay Active 'Hits' Enzyme_Assay Enzyme Inhibition Assay (e.g., SIRT2, Kinase) LDH_Assay->Enzyme_Assay Confirmed Hits Receptor_Assay Receptor Binding Assay (e.g., 5-HT1A) LDH_Assay->Receptor_Assay Reporter_Assay Reporter Gene Assay (e.g., NF-κB, p53) LDH_Assay->Reporter_Assay Lead_Candidate Lead Candidate for In Vivo Studies Enzyme_Assay->Lead_Candidate Receptor_Assay->Lead_Candidate Reporter_Assay->Lead_Candidate

Figure 1: A multi-tiered workflow for screening 7-Fluorochroman-4-ol derivatives.

Tier 1 Protocol: Primary Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The quantity of these crystals, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[10] This makes it an excellent high-throughput method for initial screening.[11][12]

Materials and Reagents
  • Test Compounds: 7-Fluorochroman-4-ol derivatives dissolved in sterile DMSO to create 10 mM stock solutions.

  • Cell Lines:

    • Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon).

    • Non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[8][9]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT solution (5 mg/mL in sterile PBS).[10][13]

    • Trypsin-EDTA solution.

    • Phosphate Buffered Saline (PBS).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Equipment:

    • 96-well flat-bottom sterile microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count (e.g., using a hemocytometer and Trypan blue) to ensure viability is >95%.[14]

    • Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium.[10][13]

    • Causality Note: Optimal seeding density must be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Fluorochroman-4-ol derivatives in culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.[10]

    • Critical Control: The final DMSO concentration in the wells must not exceed 0.5% to prevent solvent-induced cytotoxicity.[10] A "vehicle control" (medium with 0.5% DMSO) must be included.

    • Carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include wells for untreated cells (negative control) and vehicle control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][15]

    • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.[15][16]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the cells or formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[13][16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][15]

Data Analysis and Presentation

The primary endpoint is the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

  • Calculate Percent Viability:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Determine IC₅₀:

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 1: Example Cytotoxicity Data for 7-Fluorochroman-4-ol Derivatives

Compound IC₅₀ (µM) on MCF-7 IC₅₀ (µM) on HCT116 IC₅₀ (µM) on HEK293 Selectivity Index (SI)*
Derivative A 8.5 12.3 >100 >11.7
Derivative B 55.2 78.1 >100 >1.8
Derivative C 9.1 7.4 85.6 11.5 (vs HCT116)

| Doxorubicin | 0.9 | 1.2 | 5.4 | 4.5 (vs HCT116) |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 2 Protocol: Hit Confirmation (LDH Release Assay)

Principle: To ensure that the observed effects from the MTT assay are not due to compound interference with mitochondrial function, an orthogonal assay is essential. The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12] A significant increase in LDH activity in the culture supernatant indicates a loss of membrane integrity and cell death.

(Note: The protocol for cell seeding and compound treatment is identical to the MTT assay. The divergence occurs at the measurement step.)

Step-by-Step Protocol
  • Perform Steps 1 & 2 from the MTT assay protocol (Section 3.2).

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which then reduces the salt to a colored formazan product.

  • Absorbance Measurement:

    • Incubate the reaction plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and spontaneous LDH release from untreated cells. Compounds that show dose-dependent cytotoxicity in both MTT and LDH assays are considered "confirmed hits."

Tier 3 Protocols: Investigating Mechanism of Action (MoA)

Confirmed hits should be advanced to more specific, target-oriented assays to probe their mechanism of action. Based on existing literature for chroman derivatives, several pathways are plausible.[17][18]

Enzyme Inhibition Assay (Example: SIRT2)

Principle: Some chroman-4-one derivatives are known to be selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase involved in cell cycle regulation and neurodegenerative diseases.[17] An in vitro enzyme inhibition assay directly measures the ability of a compound to block the activity of a purified enzyme.[19][20][21]

Enzyme_Inhibition cluster_0 cluster_1 SIRT2 SIRT2 Enzyme Product Deacetylated Product SIRT2->Product Active Substrate Acetylated Substrate Substrate->SIRT2 SIRT2_I SIRT2 Enzyme Substrate_I Acetylated Substrate SIRT2_I->Substrate_I Blocked Inhibitor Chroman Derivative Inhibitor->SIRT2_I

Figure 2: Mechanism of an enzyme inhibition assay.

Protocol Outline:

  • Reagents: Use a commercially available SIRT2 inhibitor screening kit, which typically includes recombinant human SIRT2 enzyme, an acetylated fluorogenic substrate, and NAD⁺ cofactor.

  • Assay Setup: In a 96-well plate, combine the SIRT2 enzyme, NAD⁺, and varying concentrations of the test compound.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add a developer solution that stops the enzymatic reaction and produces a fluorescent signal from the deacetylated substrate. Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for potent inhibitors.

Reporter Gene Assay (Example: NF-κB Pathway)

Principle: Reporter gene assays are powerful tools for monitoring the activation or inhibition of specific cell signaling pathways.[22][23][24] A reporter construct is created where a promoter containing response elements for a transcription factor of interest (e.g., NF-κB) drives the expression of a reporter gene (e.g., luciferase).[25][26] Changes in reporter protein activity directly correlate with the activity of the signaling pathway.

Protocol Outline:

  • Cell Line: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Seeding & Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with the test compounds for 1 hour.

  • Pathway Activation: Stimulate the NF-κB pathway by adding an activator like Tumor Necrosis Factor-alpha (TNF-α).

  • Incubation: Incubate for an additional 6-8 hours to allow for luciferase expression.

  • Cell Lysis & Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence with a microplate reader.

  • Data Analysis: A decrease in luminescence in compound-treated, TNF-α-stimulated cells compared to TNF-α-stimulated controls indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This application guide provides a robust and logical framework for the initial in vitro characterization of 7-Fluorochroman-4-ol derivatives. By employing a tiered approach—from broad cytotoxicity screening to specific mechanistic assays—researchers can efficiently identify compounds with promising therapeutic potential. Derivatives that demonstrate high potency in cytotoxicity assays, confirmed by orthogonal methods, and show activity in a specific enzyme or pathway assay (e.g., SIRT2 inhibition) warrant further investigation. These "lead candidates" should be advanced to more complex studies, including additional MoA elucidation, pharmacokinetic profiling, and ultimately, in vivo efficacy studies in relevant disease models.

References

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC. (National Center for Biotechnology Information) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuaCjn5U68q1z1ceHWo5J2bjnD-IjEvOA4Tr8V1wmtj7koN-ErcO1lj7BTiZpe_96WPJP4DgIS4a_STVjP6G_-3Zg9T8N_51NKtNj4yItU_eAuxIv-kbcnEz02KFFqiBgL7NG8937UG9HuUA==]
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][27]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTnShqn1MZs5ebGGHItqDFg8VniuIfDzfjYk2et4uwgbCWTu80Zw7yzZVCJC_9-3gwT_ST4UhaxdYBr1a89ldeLImHRkx1S0nD2kfVG6BtrNV5-LwtflvJ5Uh_7z31HLFnDKK2CP9P_Fql3Oi12DAWPuvIv9EHJpM-OHqC8u5Ir_i1H5C2V2ah0TPGzJgzwGfloV2aB3Rv0SipEn9Puo2bs1W8Itl1Y_izULuBdrKwYpX2ar6kgbzKZgFlZZb7bweUK1CdiXEEIeft0WqNPHvH4Rwr9DO_hzdzhh7xmNzDqQ==]

  • Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][27]oxazines, and Chromeno[2,3-d]pyrimidines. | Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQKytmyyrZz9zyA8Ld35YWdPLkkQYQCf37SH83l09DKYSb2auOW18XYIrNZHYOOUvmGI3yOaphQK4HbTIuHLVXtWJ7_qZALBRNFqGc0g4ybGLbIL_iIMMFUTmJBq38djxhOom1XckDdGqV_4WwZ-r7TDwonZdgTeQhirAE7wVdwYTsC68j2TvvWMBH0yKPsYXuAZC1Xp25922FVcBR3-7dQIAscJI_kF7YotDZLosFtQpuiY21QRWDMJAOYCdgu_tHTw2Oy0dF5t9]

  • Anticancer assay (MTT) - Bio-protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt0nEf6JGePbyyTWTU8s-zQDdTnhBgtfEaiXz8LXM7Fkjtxeuoevr-EtIJnzWyaCvHt4abrY2NpFB9WLqZleDZ-tedIOixY9fNFUM8h0NKPY-HECvCUZQCpZym33ZKN8kXVNXFe2RNFv6ntgeopLrB4ffD76meOKfpEw==]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (International Journal of Pharmaceutical Research and Applications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0MfaZ1qkGhuxA5U0ymfJGyOIxxOzqbinfQ6LkXpQIkd2wUG45gKdrrtcP0pK1ilafYox2DO_fRZqwgSiyCt2fIaKlW2qpoiHU95_U-NMkGN9Lo7Z1vHO14tATZtyMFtQEmC4yVI42sllKFV8_ZbwfwukNwR11TYljH5-XW8A2l6sZ1wIt3uPxZDVSsuVr1zEXRtQeuyXIrn0k5GqrZx3GqIolfHiePCo0b_BxuN71cshnbC33jm5XdowF]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYMTHIvAqPc9fCqUqsAy_hBMHxhS-gx2IImVPGZOMc6efmCsZmp16nUJQKe1R3t7vB-mxsdYlDDMRGT9-OyCBR7U6E67N5d4ipoKqXhL1m2uUOlFfi8_nMx1gkzrgyeXW1XDlEnLf_PxNFntHFUV57ZVviNk7WX-ojIEa7YTnO2cUGS9qHU1zI-824xqj64juNPZZlAI-QRKM2KzHX38LSys6EHkpoE7k0ygj86IxqCbn]
  • MTT Cell Assay Protocol. (Texas Children's Hospital) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcNnBoAa426YHkNUBtpg5B1irxjbVgkXxfOlGDPizBWwPNj3PtS8PhGlbfxaw1o1FtbbWOmsxkKzYI0DToasWVgIrP1cWH02nraWmeh5L9VKZHYnr2hq9KmSjuh7Fjx4odPVSg83RexRABZFYLdgZVaUvfPvix82Jnxo_KJLUoaS8HpnHeE8ewwP61aeMgiaxUW4UfrXTa-QKcdrAkWMxPDUeyeEo_7fRk45Sc]
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. (BenchChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgWhCH3ddDV6QUufyKs2J7eXHUYQ5n0MSot742odRkOyYWiVwJuVaLK3H8WBoFrhwaIQaElU5SFlxce0d0ubojGsXv1DWZwkR45WclRZ08DIbflHMY4aKfprRTjHTQBrcwwfN_aYTE2El9bT8qPpWLujwFe3XyD1FsGyx8cnMx7Fpw0lRI_gRgNVNxXTbAWx8VdS5ltSM-U__Jz8OcyPihV2F_A2IGBc4AfpegPWQDd9LJe1gViq67Ywa5sSmWKpH0jcWzQFFjGKUX7OmZjnyl1w==]
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. (National Center for Biotechnology Information) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb8k0b9VXLUpjdEVQlXjupL98pJi85UchOl41H6hcg5xCg_tOdtAEii9IT1XsTXwbYQdLnPDckSQ_27QqqkuVdQkjkEpevSm9RxoQexEZnsH83dgULK3cZdJmEMAQgoCbuOb8=]
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEgiaaWHnN-hNggDZlyggLX9sv8n9gyU1sdIS6EdVKVlELtkaRsI-ay0vW0KMOD2skB7FVScZaNSwigsc2A4c7IDVNtd7fodXwVmVy1eMFaSlC2sOvm3B0WtyZ6rkCGNsfQVNuqqHhfzfnqiz70PToI2Vn4vgAjdo5MwrDT6HaIbdTAUL-69q0aeCs86qdj_ZAHMOkq1Ox6kNVFm7YxVBLhW8OXWFQiAs9G_j_pJzuMVCPBFAXdgRCdkvjgJ0wmBrg6buoqdGnmrY5Lqs2]
  • MTT Assay Protocol. (Abcam) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0R27ZNd2LRYUimVt1xp1r1zpTltVlEFa9fcEZwmYwH-96nguKEAOvPx01KRx2tI5j2bZVznwweEfX1vcl1smxdPMFQbKhoFLwjVFj3ctZqEcolIERPMPGBy0m6RnSPd8fPsveDFgJ6i3oUoAn04vIfA==]
  • Reporter Gene Assays | Thermo Fisher Scientific - TW. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8PXbXk5RezQ9TOV6IoGM2yrmxhiag6UKLkDBscAAao7dB_sM9B-Cen4F8FIXJs8P-0HOS7vQR2kFUQ3O-UuZsNaD4SqQSyPQLMpZW3ve4ltSBZ3On2uHsZzKrSQr8GeXdovihAvoheDKHL0oN5v7e8U2jSmsae5mxM6-cP5gzrwy7PWs06Z2aXQ7quvyntaDX53EFH_Rxm2-fi1aUHIqWsfFCm328a3Uh_6Yuog==]
  • Reporter Gene Assays | Thermo Fisher Scientific - TW. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm9GdWcmsr7SdLiMhLWmJsSUaRk5Wf_nDV5K8KJY4evs9N3N1omd3-Qs1Eu0_cVBrFE9CEo613gcBHwyVLgIaxitX2Es-l4bz2cD2CbTB2xA-R8TUvKwbW4-LhnXn0Du2mrSh-vEiaenFEBZE35rzQOHEcmq1dgQHJPJ7GXWyjpyK1BLtCRZwgvtPrZM3OrsBBqTgEW5W6oWlNqt9_b6IRVvUfFLjmbI1HBQLEwWFiJg==]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdDev9f4aw6hd3xYgXMyKSbhntoEGl6kxMt-N-_zp9VbaUFMhvRWUZAVLTTaiPzwUylfCl2y70Hq3w71oSoEL3_hhpk22ICbJXFBE5az2lHm-bhWA65Qmw0vWnLOtjVcumSWQ=]
  • In Vitro Cytotoxicity Assay - Alfa Cytology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ8OOFrPN8d_4eYg6sEtoPAP4IkNHOepA-spK-7HxBF1DmTchiIDm5Fkf65m3GjtKdG0Yo87BRJT6q8OvM75WhTlU5lMBQp7S3m04tPGvAe4qFPvv3z7leJcLatexHBmYOwP7GdwealRJzhu8XKY8dcHKHXnhd9w==]
  • Reporter gene - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3I01_ypsYxNHJ6_yoNpHWqLaxFKHPT86680IdcX2YX9FNSfMG3SNur1H3hVZb79TlngMG4idKr0IkxCv5GHyOGonJ4G312xuZ4CW2c2PebQc04Ff20xk-ohFkblNUY86GALyXrg==]
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (BenchChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZUzh3qLseim8NIXbWArXBlL9gMp_pGME4D3IApYDx8ra57hp19oDJdNfqU7t8fIdCcDUqTGpiJs9sVXFYm6WiFEJY2igxqdiZkynILwVrGU9t9toUoe560agSBz9u-2BhmgG9NkespcwB-Re0xp1coixZt8OJpniFyGUvHhfEfN5tOvuzYQxBg_46sSXbVsqsmB_Qb6RlMbB4gA3aywn980glXvpyXQXYgTGIDvCKb5rVobDQxLHFsTR7Ig==]
  • Reporter Genes and their Applications - Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwp_vHi5PcmHovdyf7XOllczFm7MQ3A1rCKNxBtDMLbnNCT7XjTxtycUxkDlhW5jRLIa8ATrwh6AU9torm16cUIwcWF_PuI1BoBmSZa_2iOi665diQVbshg-78QsqfXtnBIOBnUPSUBH3veUFGhaDOQk_y5EhSPxdIjsJS4fabYS2Ufd7_JzlM6UiqNO5vtQ==]
  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-OEFWbbZxvDBpUgPWZnpeTtpqUkKGkrwGfpMtEdjAQCae0fNzF461xGZoLO4tctnpWaGqELwOt6gGkMDUGd4CmdbSBRdrQsv6Lc9l-OprJyRsM1vxaQ0Ee4gitilaFxgLUQUy8-Z4-5A-HdvXGY-rAd4m_h4JbXZy-lAARzt5cMFxGf2NBiFWLwOUY9v3WeKE3KBBXcO8BE7ieTx5VuDbc2abtPDT6lYg5QYP3qEYIOOGOJQO-yWmDgwVcpGG]
  • Enzyme Activity Assays | Amsbio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj2VqpiuFEFcQdtz40Y-LYbKOTlZJsvN9ij56l5hXIsBBplFe5OSByBc8qWfVSxjyCsOkvb_fZXIyyzAxmRPuOFCiNuhm1JBire2GYtcygQ1rAbdxUtRS2oWo292LQ9V00nWH7UbIJ4sNl7cXWbf0FA0j0QkQ_AymGx9_F]
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKXX7XdZNnvtNJj0WYAlIoaAit-RXF5GtgEKbwYpgqlOvo3AndVZbvB-ePyRaPWAebiQCl0oTLVlyO-ECGWRhGHJha5Tn0oICnm_vZ9xjAVuK6mXbQq5K2ygROHUR8fI_PVQw=]
  • What is an Inhibition Assay? - Blog - Biobide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9PJah8SU2eYVzxCdPY4nb1jsw40SE8GcfU0SMBVA9sAjKe3oUlgOI-5xnjPG7hIpEFmXm2GY9bo8mF8Yjh91JaJyxsH0nXx0q06TywEH6dGKnELj2pQgRl6MY4ZZafERYQQgsr6NLXV65L4fJHw==]
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (LinkedIn) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMFwpf6bovDlhwfohG74Pls8ehJcbRqdVyqhciqbTPSxe1WhUDwi_xQtanTJuWIAYkuAsZagmCmOdUm_X0MjW04h7b8QKh_8GhVpe-Lnn5kwX8UcrCWkLHMr2JkGlqznFPZ-6Kcvz6gHj0eoVjfE9BdiBN3SaKAQ_j_TJfMpyUDzOmEad6r5C_JRyMT9zGU8jmSgCWB9UjByPnpy9oZj5egXnr4ZDvqOyFfOHT3gbYgPRjpNkbvI5M3K-V42i1Dpg14n4f_iUk82qZ5FS3qqOh1zLiSeuLm0=]
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0u74OzTogHRT30FSyOU4yPONWjc7Cl1fyaFoW5xbBxHZFW1fC4aU_VnsQIshFVJQvrHxFI7L0wEF6u_QDa_9_c5WVmfrd_udOyoA0eAPH9u9hDg7IQ3fnoQEzxKmXqzQFoY0GjG_toRP03OCjxk5RxeX6cbo=]
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNqor5bu9J64O6-kkPLXQh3_fuLWh_hJY-LPjSmUHSJaNFYaInsllFplunHcmwotydr42nlWgB6aDyvjVDZp9NB5mUq-mMd3wuUfLErrVR31Fx43LYRjoaYNtcIZBCbSL0-xsimdEAYw3_PHrF_3A=]
  • Receptor-Ligand Binding Assays - Labome. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmfvjyi8wnSOYWRthb8axgePLtjxC5yqihqa-Dj3Myzu9s1JKZ6isMqNEjgTBu_ROa31avAEUuXw340zMChPkalS-e1K6yixrKM-WnsVcAvTNz1Vi5c7n7qn3Ijejb0bnnIlO9qndGjI6-chNWDa-Ql_NsAJhRtZu0k0Y=]
  • Receptor Binding Assay - Part 1 - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw6pW88jOf08mGphHumOaM0ok2xYQf9V6Ey9_22-CPe9FA-3CpCFyZfyMM0Smbq8scldoI5BnrGzB_R6R7UtMqxK9mCubVYxFP7NH-uYz0hU1pMzuPfO4aj2CvFxgGvGYjwHp-nw==]
  • Data Sheet Radioligand Binding Assay Protocol. (Gifford Bioscience) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA4Vn_IihdINSUMm-ROCCYxI0I5gfUwgRsHduudkQ7hzKmoInSryrkpO5esFtXERseViHSbE0xM0PsFpS2GXyxYQVa0LIQZkx7cbNd3Z-bL8JGU9rNOKr4q_a5H-t36z1kldjPKFYvAV7VDDrrkIpeUSb1J8HKsBSjLXJKRmCkZDfTj5CgsPyIiCJiQkV57ep4sKBPj6VVhuGt3Z2NMQPKEYKNyKUm]
  • Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. (BenchChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRiN39FUNpOj8ZWm5KnhxiPZcVLUVGVeRIIBm469G-cvdqrb1nOjLtdNghw09pblBAj1I1hV4SdDXqJS83SL2mLRQ6uG2qtzDPZ3sFhY9KNabLt9EMT53Oj1luFy0m0fD6XGHRptBY1pka6s2jpSV7rRohvbdGM_UHhNTg6Y6wGWF5SjpRUEwzXv12J_xMHLIo6hh1MFXh9LJhPe05DNmT77A7HPUlfP01QtxutiLdUY0a9rFR2A==]
  • Receptor Binding Assays - Multiwell Plates. (Merck Millipore) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLo6LS02xk69-bkYJhwBc69RzMXfJ48xs5mwynK3IhrTH8vR4yhSl_OOHcNaVjaT4M1d2WXqBN-8Gdv3ivMfRiGWPAdLKKlAU4Kv7LYbrSTgwZH886IojdlYcpX8FRV5-3L2erRRPUJGqoRevUNiAP0OrfpBw5eFMRKJ85WRwbdREd_ffwaN9_vo=]
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (National Center for Biotechnology Information) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpRmG8HXAzt8j6Fa5e8arlF3xf5ZxPUWL1l1ne_q3K5_xEObdR6TxRicwDHJl9E43zqcwYu8HRDp2kc6UuOaeYEzZ3ipL0oa-VUef_4WiAsNmv7Zr-XaNMs9Ada9KocVPTY2MaYJP-bfftzg==]
  • Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT 1A Receptor Antagonists - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR_Gyy_X824GeghCEkptcCfjx0IxDInQRvg5hziIpvwv2eevaqCd3GWkFFDinNfBecf84p4VASQKo2APr9vek8qTaJdQnfoAihEAL89Pjv0S9B0ZErXkqEts0KAzn9dXOLBMuK]
  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlp7eDt3lLSyaiz13jrnf3md3vBOxoFHcTP5Gqq66xLTr8qLq_n8SS-85AFHXzc-fLBN4kyUTKHcfzcoy3aAHLSJoRb9hf556mUX3DunHPEsNDxw3Ui7-m8cbnjfbmrbF]
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC. (National Center for Biotechnology Information) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3DL5SNvjXa319XVHbpEbE9BoW9yUNp7ox28rQK33Nhhjln7kWHftY6-_whhFJWXXLBi-L6olLt5CI2O_lLvxs2i2SUHZu_nqjbpMMY8EhWxaprzYnGmSHNpbm3FxXeRE6d0lKOGm_6_73pDY=]
  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. (National Center for Biotechnology Information) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbuCMqG2-JgwS1_SNa0nWAxZ4dBwcoRhHiSyurEzV_to7SgA53JcCh2lwYMroUXjI4WJrSKnRftfFKRLxxvqqIvtIaulgU_vw3liWdM09Kk2nuZt4U8-nJkLJWRGz9i-ZF]2nuZt4U8-nJkLJWRGz9i-ZF]

Sources

Method

Application Note: Antimicrobial and Antifungal Assays for Chroman-4-one Derivatives

Introduction and Pharmacological Context Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are privileged heterocyclic scaffolds characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system[1]. Unlike chromones...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are privileged heterocyclic scaffolds characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system[1]. Unlike chromones, they lack the C2–C3 double bond, conferring unique stereochemical flexibility and lipophilic properties that make them highly valuable in modern drug discovery[1]. Recent synthetic modifications—such as the addition of methoxy substituents or spiro-fusions—have yielded derivatives with potent broad-spectrum antimicrobial and antifungal activities, particularly against recalcitrant biofilm-forming pathogens like Candida albicans and multidrug-resistant bacteria[2][3][4].

Mechanistic Insights into Antimicrobial Activity

Designing an effective assay requires a deep understanding of the compound's mechanism of action (MOA). Molecular modeling and in vitro assays reveal that chroman-4-one derivatives operate through multiple distinct pathways, which dictate whether their ultimate effect is static (growth-inhibiting) or cidal (pathogen-killing)[1][5]:

  • Enzymatic Inhibition : Specific derivatives selectively inhibit cysteine synthase, leading to metabolic arrest in fungal cells[1].

  • Kinase Targeting : Compounds may target HOG1 kinase and FBA1, key proteins responsible for fungal virulence and osmotic stress survival[1].

  • Membrane Disruption : Highly lipophilic derivatives, such as (E)-benzylidene-chroman-4-one, partition into the fungal plasma membrane, causing rapid fungicidal cell lysis[5].

  • Biofilm Suppression : Certain oxidized forms (e.g., 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde) inhibit hyphal pseudomycelium formation, directly suppressing biofilm adherence and virulence factors[4].

MOA C4O Chroman-4-one Derivatives Target1 Cysteine Synthase Inhibition C4O->Target1 Target2 HOG1 Kinase / FBA1 Targeting C4O->Target2 Target3 Plasma Membrane Disruption C4O->Target3 Outcome1 Metabolic Arrest Target1->Outcome1 Outcome2 Virulence Suppression Target2->Outcome2 Outcome3 Cell Lysis / Fungicidal Effect Target3->Outcome3

Mechanisms of action of chroman-4-one derivatives against fungal pathogens.

Quantitative Efficacy Profiles

The efficacy of these compounds is strictly quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The table below summarizes benchmark data for representative chroman-4-one derivatives to guide expected assay ranges.

Compound Class / DerivativeTarget Pathogen(s)MIC RangePrimary Mechanism / Observation
Chroman-4-one (Compound 1) Candida albicans64 – 1024 µg/mLInhibits cysteine synthase[1]
(E)-benzylidene-chroman-4-one Candida spp.62.5 – 1000 µg/mLPlasma membrane disruption (Fungicidal)[5]
Chromone-3-carbonitriles C. albicans, C. glabrata5 – 50 µg/mLCell wall targeting; Fungicidal at 20 µg/mL[2]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde C. albicans (Biofilms)7.8 µg/mLInhibits germ tube formation & adherence[4]
Spiro chromanones (Hydrazone 17) S. aureus, E. coli1.88 – 3.75 µMBroad-spectrum antibacterial activity[3]

Experimental Protocols: MIC and MBC/MFC Determination

Self-Validating Assay Design : To ensure absolute reproducibility, this protocol employs a self-validating broth microdilution method. The inclusion of sterility, growth, and solvent controls isolates the compound's true efficacy from environmental contamination or solvent-induced toxicity.

Workflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution in Broth Prep->Dilution Incubate Incubation (24-48h, 35°C) Dilution->Incubate MIC Read MIC (No visible growth) Incubate->MIC Subculture Subculture to Agar Plates MIC->Subculture MFC Read MBC/MFC (≥99.9% kill) Subculture->MFC

Workflow for determining MIC and MBC/MFC of chroman-4-one derivatives.

Protocol 1: Broth Microdilution Assay (MIC)

Objective : Determine the lowest concentration of the chroman-4-one derivative that prevents visible microbial growth[6].

Reagents & Materials:

  • Media : Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 (buffered with MOPS to pH 7.0) for fungi[6]. Causality: RPMI-1640 mimics physiological conditions, preventing pH-induced degradation of the chromanone ring during extended 48-hour incubations.

  • Solvent : 100% Dimethyl Sulfoxide (DMSO).

  • Consumables : Sterile 96-well U-bottom microtiter plates.

Step-by-Step Methodology:

  • Compound Solubilization : Dissolve the chroman-4-one derivative in DMSO to create a concentrated stock solution (e.g., 10,000 µg/mL). Causality: Chroman-4-ones are highly lipophilic. DMSO ensures complete solubilization without precipitating when introduced to the aqueous broth[6].

  • Serial Dilution : In the 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth. The final test concentrations typically range from 0.5 to 1024 µg/mL. Ensure the final DMSO concentration in the well does not exceed 1-2% (v/v) to avoid solvent-induced microbial toxicity[7].

  • Inoculum Standardization : Prepare a microbial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[8]. Dilute this suspension in broth to achieve a final well concentration of 5×105 CFU/mL[9]. Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high microbial load overwhelms the drug, falsely elevating the MIC and leading to inaccurate dosing models[10].

  • Inoculation : Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound (Total well volume = 100 µL)[9].

  • Control Implementation :

    • Positive Control: Broth + Inoculum + Standard Antibiotic/Antifungal (e.g., Ampicillin or Amphotericin B)[11].

    • Growth (Negative) Control: Broth + Inoculum + 1% DMSO. Causality: Validates that the solvent itself does not inhibit microbial growth[6].

    • Sterility Control: Broth only. Causality: Validates aseptic technique and media integrity[6].

  • Incubation : Incubate plates at 35–37°C for 18–24 hours (bacteria) or 30–35°C for 24–48 hours (fungi)[6].

  • Data Acquisition : Visually inspect the wells or use a microplate reader at 600 nm. The MIC is the lowest concentration well exhibiting absolute optical clarity (no visible turbidity)[12].

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective : Determine if the chroman-4-one derivative's mechanism is static (inhibits growth temporarily) or cidal (permanently kills the pathogen)[6].

Step-by-Step Methodology:

  • Subculturing : Identify the MIC well and all subsequent wells with higher compound concentrations (those showing no visible growth). Aspirate 20 µL from each of these specific wells[12].

  • Plating : Spread the 20 µL aliquots evenly onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation : Incubate the agar plates under the exact same temperature and duration conditions utilized in the MIC assay[6].

  • Colony Enumeration : Count the resulting Colony Forming Units (CFUs) on each plate.

  • Interpretation : The MBC or MFC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., virtually no colony formation)[6][12]. Causality: Comparing the MFC to the MIC provides the MFC/MIC ratio. A ratio of ≤4 indicates a fungicidal/bactericidal mechanism (e.g., irreversible membrane disruption), while a ratio >4 indicates a fungistatic mechanism (e.g., reversible enzymatic inhibition)[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Fluorochroman-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 7-Fluorochroman-4-ol. As a critical fluorinated building block in medicinal chemistry, its synthesis—primarily via the reduction of 7-fluorochroman-4-one—requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Fluorochroman-4-ol. As a critical fluorinated building block in medicinal chemistry, its synthesis—primarily via the reduction of 7-fluorochroman-4-one—requires precise control over reaction parameters. Whether you are scaling up a racemic batch or optimizing an enantioselective route, this guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high yield and purity.

Experimental Workflows & Methodologies

The synthesis of 7-fluorochroman-4-ol diverges based on the stereochemical requirements of your target compound. Below is the logical workflow for both racemic and enantioselective routes.

SynthesisWorkflow Start 7-Fluorochroman-4-one (Starting Material) Achiral Achiral Reduction (NaBH4 / MeOH) Start->Achiral Standard Route Chiral Asymmetric Transfer Hydrogenation (Ru/Rh) Start->Chiral Enantioselective Route Workup1 Aqueous Quench (NH4Cl) & EtOAc Extraction Achiral->Workup1 Workup2 Aqueous Wash & Chiral Chromatography Chiral->Workup2 Product1 Racemic 7-Fluorochroman-4-ol Workup1->Product1 Product2 Enantiopure (R)- or (S)-7-Fluorochroman-4-ol Workup2->Product2

Caption: Workflow for racemic and enantioselective synthesis of 7-fluorochroman-4-ol.

Protocol A: Racemic Synthesis via Achiral Reduction

This protocol utilizes Sodium Borohydride (NaBH₄) for a rapid, highly scalable reduction[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 7-fluorochroman-4-one (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add NaBH₄ (1.2–1.5 equiv) portion-wise over 15 minutes.

    • Causality: Methanol acts as both a solvent and an electrophilic activator. The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating hydride transfer[2]. Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas, preventing solvent boil-off and ensuring a safe, self-validating thermal profile.

  • Reaction Monitoring: Stir the mixture for 1–2 hours, allowing it to gradually warm to room temperature. Validate completion via TLC (e.g., 20% EtOAc in Hexanes; the alcohol product will be significantly more polar than the ketone).

  • Quench & Workup: Cool back to 0 °C and carefully add saturated aqueous NH₄Cl until gas evolution ceases.

    • Causality: The weakly acidic NH₄Cl neutralizes excess hydride and hydrolyzes the intermediate boron-alkoxide complexes into water-soluble boric acid, preventing emulsion formation during extraction.

  • Isolation: Extract the aqueous layer 3× with Ethyl Acetate. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic 7-fluorochroman-4-ol.

Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

For enantiopure synthesis, a Noyori-Ikariya Ru(II) complex or a Rh(III) complex is utilized to dictate facial selectivity[3][4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged flask, dissolve 7-fluorochroman-4-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M).

  • Catalyst Addition: Add the chiral catalyst, e.g., RuCl(p-cymene)[(R,R)-TsDPEN] (2–5 mol%).

  • Hydrogen Source: Inject a pre-mixed, degassed solution of Formic Acid/Triethylamine (HCO₂H/Et₃N) in a strict 5:2 molar ratio.

    • Causality: The HCO₂H/Et₃N azeotrope serves as the hydrogen donor. The 5:2 ratio is critical because it buffers the system; excessive acid protonates the diamine ligand (deactivating the catalyst), while excessive base inhibits the regeneration of the active metal-hydride species[4]. The chiral environment of the TsDPEN ligand forces the hydride to attack a specific face of the ketone, establishing high enantiomeric excess (ee).

  • Incubation: Stir the reaction at 30 °C for 12–24 hours. Monitor strictly via chiral HPLC to prevent reversibility.

  • Workup: Dilute with water, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Condition Optimization

Use the following table to benchmark your expected outcomes based on the chosen catalytic system.

Reduction MethodCatalyst / ReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Key Advantage
Achiral Hydride NaBH₄MeOH0 to 2585 – 95N/A (Racemic)Fast, highly scalable, cost-effective.
Ru-Catalyzed ATH Ru(II)-TsDPENCH₂Cl₂3080 – 90> 95High enantioselectivity, mild conditions.
Rh-Catalyzed ATH Rh(III)-Chiral ComplexCH₂Cl₂3081 – 92> 98Superior for sterically hindered chromanones.

Troubleshooting Guides & FAQs

When experiments deviate from expected parameters, use the logic tree and Q&A below to diagnose and resolve the issue.

TroubleshootingLogic A Issue: Low Yield or Incomplete Conversion B Check Reducing Agent A->B E Check Reaction Temp A->E C Is NaBH4 degraded? (Check moisture/clumping) B->C D Use fresh NaBH4 or increase equivalents C->D Yes F Too cold (<0°C)? Kinetics too slow E->F G Allow warming to RT after initial addition F->G Yes

Caption: Troubleshooting logic tree for incomplete conversion during chromanone reduction.

Q: Why does a stubborn emulsion form when I quench the NaBH₄ reduction, and how do I break it? A: Emulsions in borohydride reductions are caused by the formation of polymeric boron-alkoxide complexes. Causality: Unquenched borate esters act as surfactants in the biphasic aqueous/organic mixture. Solution: Quench the reaction strictly with saturated aqueous NH₄Cl or 1M HCl and stir vigorously for 15–30 minutes before extraction. This hydrolyzes the borate esters into water-soluble boric acid, instantly breaking the emulsion and providing a visual validation of a complete quench.

Q: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) is stalling at ~75% ee. How can I optimize this to >95% ee? A: A stalled ee in ATH is often a symptom of reaction reversibility. Causality: Because ATH is an equilibrium process, prolonged reaction times at elevated temperatures can lead to the reverse oxidation of the chiral alcohol back to the ketone, which is then re-reduced with lower selectivity. Solution:

  • Monitor the reaction closely via chiral HPLC and terminate it exactly at maximum conversion (usually 12–18 hours).

  • Lower the reaction temperature from 30 °C to 20 °C to kinetically favor the enantiodetermining step.

  • Ensure the HCO₂H/Et₃N ratio is strictly maintained at 5:2 to prevent pH drift[4].

Q: Is there a risk of defluorination when reducing 7-fluorochroman-4-one? A: Under standard NaBH₄ or Ru/Rh-ATH conditions, the C-F bond is entirely stable. Causality: The C-F bond is highly polarized and strong (~116 kcal/mol); hydride reagents target the highly electrophilic carbonyl carbon, not the electron-rich aromatic ring. However, if you attempt to force the reduction using unnecessarily harsh conditions (e.g., prolonged reflux with LiAlH₄ or transition-metal catalyzed hydrogenation with H₂ gas and Pd/C), hydrodefluorination can occur as a side reaction. Stick to mild hydride donors or transfer hydrogenation to maintain the integrity of the fluorinated core[1].

References

  • Title: Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 7-Fluorochroman-4-one

Welcome to the Technical Support Center for the synthesis of 7-fluorochroman-4-ol. The reduction of 7-fluorochroman-4-one is a critical transformation in the synthesis of advanced pharmaceutical intermediates, most notab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-fluorochroman-4-ol. The reduction of 7-fluorochroman-4-one is a critical transformation in the synthesis of advanced pharmaceutical intermediates, most notably for potassium-competitive acid blockers (P-CABs) like Tegoprazan[1].

While the reduction of a ketone to a secondary alcohol appears functionally simple, the unique stereoelectronic environment of the chromanone core—specifically the benzylic nature of the resulting hydroxyl group and the presence of an aromatic fluorine—creates a highly sensitive system. Minor deviations in pH, temperature, or catalyst selection can trigger cascading side reactions including dehydration, over-reduction, and hydrodefluorination[2]. This guide provides mechanistic insights and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow

TroubleshootingWorkflow A 7-Fluorochroman-4-one Reduction B LC-MS / NMR Diagnostic Check A->B Sample Analysis C Target Product: 7-Fluorochroman-4-ol B->C Desired Pathway D Over-Reduction: 7-Fluorochromane B->D Mass -16 Da E Dehydration: 7-Fluoro-2H-chromene B->E Mass -18 Da (UV Shift) F Defluorination: Chroman-4-ol B->F Mass -18 Da (Loss of 19F) G Mitigation: Use NaBH4 at 0°C D->G H Mitigation: Neutral/Basic Workup E->H I Mitigation: Switch to Biocatalysis F->I

Diagnostic workflow for identifying and mitigating 7-fluorochroman-4-one reduction side products.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS analysis of the crude mixture shows a major side product with a mass shift of -18 Da relative to the target 7-fluorochroman-4-ol. What is causing this, and how do I prevent it? A: A -18 Da mass shift is a classic diagnostic trap because it can indicate two entirely distinct mechanistic failures:

  • Dehydration (Loss of H₂O): Formation of 7-fluoro-2H-chromene. The benzylic hydroxyl group of the chromanol is highly susceptible to protonation and subsequent E1 elimination[3].

  • Hydrodefluorination (Loss of F, Gain of H): Formation of chroman-4-ol. Transition metals can insert into the C-F bond, replacing it with hydrogen.

Diagnostic Resolution: Do not rely solely on m/z. Check the ¹⁹F NMR spectrum; if the fluorine signal is absent, hydrodefluorination has occurred. If the UV/Vis spectrum shows a strong bathochromic shift, the extended conjugation indicates chromene formation. Causality & Fix: Dehydration is almost always triggered by an overly acidic workup (pH < 5). Ensure your quench utilizes a mild buffer (like saturated NH₄Cl) to maintain a neutral pH[4]. Hydrodefluorination is triggered by aggressive transition metal catalysts (e.g., Pd/C under H₂). Switch to a milder hydride donor or biocatalysis[1].

Q2: I am observing complete loss of the hydroxyl group, yielding 7-fluorochromane (Over-reduction). Why does this happen? A: Over-reduction to the fully saturated methylene compound (7-fluorochromane) occurs when the initially formed benzylic alcohol undergoes further hydrogenolysis[2]. Causality & Fix: This is a notorious issue when using aggressive Lewis acid/silane combinations or prolonged catalytic hydrogenation. The benzylic C-O bond is weakened by the electron-donating ether oxygen in the chromane ring. To prevent this, strictly limit reaction times or switch to Sodium Borohydride (NaBH₄) in methanol at 0 °C[4]. NaBH₄ is highly chemoselective for the ketone and lacks the thermodynamic driving force to cleave the benzylic C-O bond under standard conditions.

Q3: How can I achieve >99% enantiomeric excess (ee) for the (R)-enantiomer while avoiding the aforementioned chemical side products? A: While chemical asymmetric transfer hydrogenation (ATH) using Ru(II) catalysts can yield high ee[5], it is highly sensitive to temperature fluctuations and catalyst degradation, which can lead to enantiomeric leakage and trace heavy-metal contamination. Causality & Fix: The industry standard has shifted toward Ketoreductase (KRED) biocatalysis[6]. Enzymes provide an inherently chiral environment that locks the substrate in a single reactive conformation. By coupling KRED with a Glucose Dehydrogenase (GDH) coenzyme recycling system, you eliminate the need for heavy metals, inherently preventing both hydrodefluorination and over-reduction[1].

Quantitative Side Product Profiling

To assist in route scouting, the following table summarizes the expected quantitative outcomes and primary side products associated with common reduction methodologies.

Reduction MethodTarget Yield (%)Primary Side ProductTypical Impurity LevelRecommended Mitigation
NaBH₄ / MeOH (0 °C) 85–90%7-Fluoro-2H-chromene2–5% (if acidic workup)Neutral/alkaline aqueous quench
Pd/C Catalytic H₂ 60–70%Chroman-4-ol (Defluorination)15–25%Poison catalyst or avoid method entirely
Ru(II) ATH 80–96%(S)-Enantiomer1–5%Strict temperature control & catalyst loading
KRED Biocatalysis >95%Unreacted Ketone<1%Optimize GDH/NADPH coenzyme recycling

Self-Validating Experimental Protocols

The following standard operating procedures (SOPs) are designed as self-validating systems. By monitoring specific physical or chemical readouts during the procedure, you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Chemoselective Reduction via NaBH₄[4]

This protocol is optimized to prevent over-reduction and dehydration during the synthesis of racemic 7-fluorochroman-4-ol.

  • Substrate Dissolution: Dissolve 7-fluorochroman-4-one (1.0 eq) in anhydrous methanol (0.2 M). Cool the vessel to 0 °C using an ice bath.

    • Self-Validation Checkpoint: The internal temperature probe must read ≤ 2 °C before proceeding. This ensures the thermodynamic suppression of over-reduction.

  • Hydride Addition: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes.

    • Self-Validation Checkpoint: Monitor H₂ gas evolution via a bubbler. Steady bubbling confirms the hydride is active. A sudden spike in bubbling indicates the addition is too fast, risking an exothermic runaway.

  • Reaction Monitoring: Stir at 0 °C for 1 hour.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of the more polar alcohol spot (Rf ~0.3).

  • Neutral Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl until the pH reaches 7.0.

    • Self-Validation Checkpoint: Use pH paper to confirm the pH is exactly 7.0–7.5. If the pH drops below 5, immediate dehydration to 7-fluoro-2H-chromene will occur[3]. Extract with EtOAc, wash with brine, and concentrate.

Protocol B: Biocatalytic Asymmetric Reduction (KRED)[1][6]

This protocol utilizes enzymatic reduction to achieve perfect chemoselectivity and >99% ee for the (R)-enantiomer.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.0.

    • Self-Validation Checkpoint: Calibrate the pH meter prior to use. Enzyme tertiary structure is highly pH-dependent; a deviation of >0.5 pH units will denature the KRED.

  • System Assembly: To the buffer, add 7-fluorochroman-4-one (50 g/L), Ketoreductase (KRED, 2 g/L), NADP⁺ (0.1 g/L), D-Glucose (1.5 eq), and Glucose Dehydrogenase (GDH, 1 g/L).

  • Incubation & Active Monitoring: Stir the biphasic or suspension mixture at 30 °C.

    • Self-Validation Checkpoint: The GDH recycling system oxidizes glucose to gluconic acid, inherently lowering the pH. An autotitrator dispensing 1M NaOH to maintain pH 7.0 serves as a real-time, self-validating kinetic readout. If base consumption stops, the enzymatic turnover has ceased.

  • Product Isolation: Once base consumption plateaus, extract the aqueous layer with Methyl tert-butyl ether (MTBE).

    • Self-Validation Checkpoint: Chiral HPLC analysis of the organic layer must show baseline separation with >99% ee for the (R)-enantiomer, validating the stereospecificity of the biocatalyst.

References[4] United States Patent US 7,718,809 B2. Source: googleapis.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElAc12_LAwkLGHC2sd880e0POm-tWU_v2DUvxLoRHG9YV3y_e_vU8H3AcpUGtUlNQ0I6KKqo_S73jSgQ0qrupaJ5BZbt5_pX4NocpUJY5_7_FObOcTrQ2wMpYf9ALYMeOOSkZwpdGrnFHaxkeSVFGBT_S9n5C7mHVAj7yJf8YNqeF6hrLmyoJeRTIOVQ==[5] Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGaykbPtgG491sR-3m9yO9119McVTIZgn48r9HzN7ARe2oztWLjrzl1aaDsNIz4ot95m2BHDQOLfLc6iRcL-lMVp2e1ZvN75PkRvs71p3e7alI-H3npju9JHbl-Ttcr0eF3cxDAPb2dh8dw==[6] CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCI92zhdlpcH-TvTicA0rNozUSfqSmJv1lAhQU6iYH7mplqmaXZohS83fSrgMh6UV1lkgiBpKHjNRDf_HFKReEjz_b7M3eny1m1ehet4Y3txyUNum_9VLs59mhdOIgc5B8zeTFQj2sp1mw1n0=[1] An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKjUAK7RxJ2mA2xmDS7zKwe2Uxoyeq-lyUs1xvaHBrYPSDSriSVF8-TEUAJ4hjARlO99ETdwQopQk3GjqvWqAgb8Qe_fBFId7fA9cZvkpTKtZDG8TH4u1m1N5VvW52TsYwOXHxlsvWNol2qFA26ReilsUJ1OlMn1f9BlW6FH7wuego7rEGZvDhRy1GNE_2ZeHY_zSOUgY96_PXMqz9vzViAzjxfiFaw05NGyeovI5L_r4mhPPk6TXFWn49iis8IlaqW4cUmOPb[2] Synthesis of Chroman-4-ones by Reduction of Chromones. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2EvFFIqIGdAbAFwnT5wiNzhwrqVaAfnt6Fe3IbILO4bqd4GMHPm425XBbQEBhTaokV5fNQA_oG9i9wqsyVK_-tfL70pZKVymslwCvCU6H9G44sO7re9Euafe7zzodFJPM1W_n4JOB6VJBaFYiYL4RXHK_g_39Dfw_DNyxpFltsWHJ9MSbcF5QQzhqYXrukgBwCKtRFU156EzKz7uRUJKse_H[3] Stereoselective synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols and trans-4-acylamino-2-(polyfluoroalkyl)chromans. Source: arkat-usa.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMYsRw_6yiV48ivzuzMRxsKqPAF34F6dgdDJ0d-gD-YZT6eCx7cIR6WMY9bWkNYXP-Z7-giyQmEPbxxNSsztO-hMMF0kHU5BHGoGMDjcbszvqmS-nNVQrCcpIjz06U7oIhPygW

Sources

Troubleshooting

Technical Support Center: Synthesis of 7-Fluorochroman-4-ol

Welcome to the technical support center for the synthesis of 7-Fluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Fluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to help you optimize your experimental outcomes.

The most common synthetic route to 7-Fluorochroman-4-ol is the reduction of the corresponding ketone, 7-Fluorochroman-4-one. While this appears to be a straightforward conversion, several factors can lead to suboptimal yields. This guide will address these critical points in detail.

Troubleshooting Guide: Low Yield in 7-Fluorochroman-4-ol Synthesis

This section addresses specific problems you may encounter during the reduction of 7-Fluorochroman-4-one.

Question 1: My reaction shows incomplete conversion. TLC/LC-MS analysis indicates a significant amount of unreacted 7-Fluorochroman-4-one. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is a common issue that typically points to problems with the reducing agent or reaction conditions. The primary causes can be broken down into three main areas:

  • Reagent Inactivity or Insufficiency: The most common chemical reductant for this conversion is sodium borohydride (NaBH₄)[1]. Its effectiveness can be compromised by age or improper storage, leading to reduced activity.

    • Causality: Sodium borohydride is a hydride donor. It reacts with moisture (hydrolysis) over time, which depletes its reducing power. Using a stoichiometric amount of a partially hydrolyzed reagent will result in an insufficient quantity of hydride ions to reduce all the ketone.

    • Troubleshooting Steps:

      • Use a Fresh Bottle: Always use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions (e.g., in a desiccator).

      • Increase Stoichiometry: A modest increase in the molar equivalents of NaBH₄ (e.g., from 1.1 eq. to 1.5-2.0 eq.) can often drive the reaction to completion. However, excessive amounts can complicate the workup.

      • Portion-wise Addition: Adding the NaBH₄ in portions to the cooled reaction mixture helps control the initial exothermic reaction and ensures a steady supply of the reducing agent[2].

  • Suboptimal Reaction Temperature: The reduction is typically performed at low temperatures (e.g., 0 °C) to control selectivity and minimize side reactions[2]. However, if the temperature is too low, the reaction rate may be significantly reduced.

    • Causality: Like most chemical reactions, the rate of reduction is temperature-dependent. While low temperatures are preferred for control, they can slow the reaction to a crawl if not allowed to proceed for a sufficient duration.

    • Troubleshooting Steps:

      • Controlled Warming: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. This often helps push the final percentage of the reaction to completion.

      • Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Do not proceed with the workup until the starting material is consumed.

  • Solvent Issues: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they can activate the borohydride and protonate the resulting alkoxide intermediate[1].

    • Causality: The solvent must fully dissolve the 7-Fluorochroman-4-one to ensure it is available for the reaction. If the substrate has poor solubility, the reaction will be slow and may not go to completion.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Make sure your starting material is fully dissolved in the solvent before cooling the solution and adding the reducing agent. If solubility is an issue in methanol or ethanol, a co-solvent like THF might be considered, though this can alter the reactivity of NaBH₄.

Logical Flow for Troubleshooting Incomplete Conversion

G start Incomplete Conversion (Starting Material Remains) reagent Check Reducing Agent (NaBH₄) start->reagent temp Review Reaction Temperature Profile start->temp solvent Verify Substrate Solubility start->solvent fresh_reagent Use fresh NaBH₄ reagent->fresh_reagent Is it old? increase_eq Increase NaBH₄ equivalents (1.5 - 2.0 eq.) reagent->increase_eq Is it insufficient? warm_up Allow gradual warming to Room Temperature temp->warm_up Was it kept at 0°C? monitor Monitor via TLC/LC-MS until completion temp->monitor dissolve Ensure full dissolution before adding reagent solvent->dissolve G cluster_0 Desired Reduction Pathway cluster_1 Dehydration Side Reaction ketone 7-Fluorochroman-4-one alkoxide Alkoxide Intermediate ketone->alkoxide + NaBH₄ product 7-Fluorochroman-4-ol alkoxide->product + H₂O / MeOH (Proton Source) product_side 7-Fluorochroman-4-ol product->product_side Product susceptible to... protonated_oh Protonated Alcohol product_side->protonated_oh + H⁺ (Acidic Workup) carbocation Benzylic Carbocation protonated_oh->carbocation - H₂O elim_product 7-Fluoro-2H-chromene carbocation->elim_product - H⁺

Sources

Optimization

Removing unreacted starting material from 7-Fluorochroman-4-ol product

Welcome to the technical support guide for the purification of 7-Fluorochroman-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 7-Fluorochroman-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating the target alcohol product from unreacted starting materials. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure you achieve the highest possible purity for your compound, which is a critical intermediate in the synthesis of various pharmaceuticals.

Understanding the Separation Challenge: Alcohol vs. Ketone

The synthesis of 7-Fluorochroman-4-ol typically involves the chemical reduction of its corresponding ketone, 7-Fluorochroman-4-one.[1][2] An incomplete reaction is the primary reason for the presence of the starting material as the main impurity in the final crude product.

The purification strategy hinges on exploiting the key physicochemical difference between the alcohol product and the ketone starting material: polarity .

  • 7-Fluorochroman-4-ol (Product): The presence of the hydroxyl (-OH) group makes this molecule significantly more polar than the ketone. Crucially, the hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • 7-Fluorochroman-4-one (Starting Material): The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor. However, it lacks the ability to donate a hydrogen bond, rendering it less polar overall compared to the alcohol.[2]

This difference in polarity is the cornerstone of the purification methods detailed below.

Feature7-Fluorochroman-4-one (Starting Material)7-Fluorochroman-4-ol (Product)
Structure Contains a ketone (C=O) groupContains an alcohol (-OH) group
Molecular Formula C₉H₇FO₂[3][4][5]C₉H₉FO₂[6]
Molecular Weight 166.15 g/mol [3][4][5]168.17 g/mol [6]
Relative Polarity Moderately PolarMore Polar
H-Bonding Ability Acceptor onlyDonor & Acceptor
Frequently Asked Questions (FAQs)

Q1: What is the most likely contaminant in my 7-Fluorochroman-4-ol product? A: The most common impurity is the unreacted starting material, 7-Fluorochroman-4-one.[3][4] This is due to the incomplete reduction of the ketone during synthesis.

Q2: How can I quickly assess the success of my reaction before a full work-up? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the crude reaction mixture alongside your 7-Fluorochroman-4-one starting material on a silica gel TLC plate. The more polar product, 7-Fluorochroman-4-ol, will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the less polar starting material. A successful reaction will show a strong product spot and a very faint or absent starting material spot.

Q3: What is the most reliable method for purifying 7-Fluorochroman-4-ol? A: For laboratory-scale purifications, flash column chromatography on silica gel is the gold standard.[7] It provides excellent separation of the more polar alcohol product from the less polar ketone starting material.

Q4: Can I use recrystallization instead of chromatography? A: Recrystallization is a potential alternative if your crude product is a solid and you can identify a suitable solvent system.[8][9] The ideal solvent will dissolve the product well when hot but poorly when cold, while keeping the starting material impurity dissolved at cold temperatures.[10] However, given the structural similarity of the two compounds, finding an effective solvent can be challenging, often making chromatography a more robust choice.

Troubleshooting & In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the most effective purification techniques. The following diagram illustrates the general decision-making workflow.

cluster_0 Purification Workflow Start Crude 7-Fluorochroman-4-ol Check_Purity Assess Purity via TLC Start->Check_Purity Is_Pure Is Product Pure? Check_Purity->Is_Pure Chromatography Perform Flash Column Chromatography Is_Pure->Chromatography No Recrystallization Attempt Recrystallization Is_Pure->Recrystallization No, but prefer non-chromatographic method Final_Product Pure 7-Fluorochroman-4-ol Is_Pure->Final_Product Yes Chromatography->Final_Product Recrystallization->Check_Purity cluster_1 Column Chromatography Protocol Pack 1. Pack Column (Silica slurry in non-polar solvent) Load 2. Load Sample (Dry-load for best results) Pack->Load Elute 3. Elute with Solvent (Start with low polarity) Load->Elute Collect 4. Collect Fractions (In test tubes) Elute->Collect Analyze 5. Analyze Fractions via TLC Collect->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Sources

Troubleshooting

Preventing degradation of 7-Fluorochroman-4-ol during workup

Welcome to the technical support center for 7-Fluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Fluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup of this compound. Our goal is to help you maximize your yield and purity by preventing degradation.

Introduction: Understanding the Instability of 7-Fluorochroman-4-ol

7-Fluorochroman-4-ol is a valuable synthetic intermediate. However, its structure contains two key features that render it susceptible to degradation during standard workup procedures:

  • A Secondary Benzylic Alcohol: The hydroxyl group at the C4 position is benzylic. Benzylic alcohols are notoriously prone to acid-catalyzed dehydration because the resulting carbocation is stabilized by resonance with the aromatic ring.[1]

  • An Electron-Rich Chroman System: The chroman ring system can be susceptible to oxidation, particularly at the benzylic position, to form the corresponding ketone, 7-Fluorochroman-4-one.[2][3][4]

This guide will address these two primary degradation pathways and provide actionable solutions to mitigate them.

Troubleshooting Guide: Diagnosing and Solving Workup Issues

This section is formatted to help you quickly diagnose a problem you may be observing in the lab, understand its chemical basis, and implement a solution.

Observed Problem Probable Cause Detailed Explanation & Recommended Solution
Low final yield with a new, less polar spot on TLC/LCMS. Acid-Catalyzed Dehydration Explanation: The presence of residual acid (from your reaction or an acidic quench) can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination leads to the formation of 7-fluoro-2H-chromene, a less polar and more volatile byproduct.[5][6] This E1 elimination is especially favored by heat during solvent evaporation.[7]Solution: 1. Quench with a Mild Base: Instead of water or acidic solutions, quench your reaction by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base like potassium carbonate (K₂CO₃). Ensure the aqueous layer is neutral or slightly basic (pH 7-8) using pH paper.2. Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ for quenching or washing. If an acid wash is necessary for other reasons, it must be followed immediately by a bicarbonate wash.3. Low-Temperature Evaporation: Concentrate your organic extracts under reduced pressure at a low temperature (<40°C) to minimize the thermal driving force for elimination.
A new, more polar spot on TLC/LCMS, often UV-active. Oxidation to Ketone Explanation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 7-fluorochroman-4-one.[2][4] This can happen if the reaction is exposed to air for prolonged periods, especially in the presence of trace metal impurities which can catalyze aerobic oxidation.[8][9]Solution: 1. Maintain an Inert Atmosphere: During the reaction and workup, keep the flask under an inert atmosphere (Nitrogen or Argon) where possible.2. Use Degassed Solvents: For extractions, use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen.3. Add an Antioxidant (Optional): If oxidation is a persistent issue, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to the crude material before concentration and purification.[10][11]
Product appears as an oil or fails to crystallize, despite being reported as a solid. Presence of Impurities Explanation: The presence of either the dehydration or oxidation byproducts can act as an impurity, preventing your desired alcohol from crystallizing effectively. Both byproducts are likely to be soluble in common crystallization solvents.Solution: 1. Implement pH and Oxidation Controls: First, apply the solutions described above to prevent the formation of these impurities during the workup.2. Careful Purification: Purify the crude material using flash column chromatography on silica gel. The fluorinated nature of the compounds may lead to close-running spots, so careful selection of an eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) is crucial for achieving good separation.[12]
Smearing or poor separation during silica gel chromatography. Acidic Silica Gel Explanation: Standard silica gel can be slightly acidic, which can be sufficient to cause on-column dehydration of the sensitive benzylic alcohol.[13] The product will slowly degrade as it moves through the column, leading to tailing and contamination of fractions.Solution: 1. Neutralize the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), to your chromatography eluent. This will neutralize the acidic sites on the silica gel and prevent on-column degradation.2. Use Neutral Silica/Alumina: Alternatively, use pre-treated neutral silica gel or neutral alumina as the stationary phase.

Visualizing the Degradation Pathways

To better understand the chemical transformations you are trying to prevent, the following diagrams illustrate the two main degradation pathways for 7-Fluorochroman-4-ol.

DegradationPathways Main 7-Fluorochroman-4-ol p1 Main->p1 p2 Main->p2 Dehydrated 7-Fluoro-2H-chromene (Less Polar Impurity) Oxidized 7-Fluorochroman-4-one (More Polar Impurity) p1->Dehydrated H⁺ / Heat (Acid-Catalyzed Dehydration) p2->Oxidized [O] (Oxidation)

Caption: Primary degradation pathways of 7-Fluorochroman-4-ol.

Recommended Workup Protocol

This protocol is designed to minimize degradation and maximize the recovery of pure 7-Fluorochroman-4-ol.

WorkupWorkflow arrow arrow Start 1. Reaction Completion Quench 2. Quench into Saturated aq. NaHCO₃ (0°C) Start->Quench Check_pH 3. Verify pH is 7-8 Quench->Check_pH Extract 4. Extract with Ethyl Acetate (3x) Check_pH->Extract Combine 5. Combine Organic Layers Extract->Combine Wash 6. Wash with Brine Combine->Wash Dry 7. Dry over Na₂SO₄ Wash->Dry Filter 8. Filter and Concentrate (Low Temp, <40°C) Dry->Filter Purify 9. Column Chromatography (Eluent + 0.1% Et₃N) Filter->Purify End Pure 7-Fluorochroman-4-ol Purify->End

Caption: Recommended workflow for the workup of 7-Fluorochroman-4-ol.

Step-by-Step Methodology:
  • Reaction Quench (Crucial Step): Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0°C in an ice bath. Slowly pour the reaction mixture into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃), also at 0°C. Use a volume of NaHCO₃ solution that is at least 5-10 times the volume of the reaction mixture.

  • pH Verification: After the quench is complete and gas evolution (if any) has ceased, check the pH of the aqueous layer using pH paper. It should be in the range of 7-8. If it is still acidic, add more saturated NaHCO₃ solution until the desired pH is reached.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as Ethyl Acetate or Dichloromethane. Perform the extraction three times to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic extracts. Wash the combined organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes to ensure all moisture is absorbed.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. High temperatures can promote acid-catalyzed dehydration even with trace amounts of residual acid.[7]

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel. To prevent on-column degradation, it is highly recommended to add 0.1-0.5% triethylamine to the eluent mixture.

Frequently Asked Questions (FAQs)

  • Q1: My starting material, 7-Fluorochroman-4-one, is a solid. Why is my final product, 7-Fluorochroman-4-ol, an oil?

    • A: While pure 7-Fluorochroman-4-ol is expected to be a solid, the presence of byproducts from dehydration or unreacted starting material can act as impurities that depress the melting point and cause the product to remain an oil. Careful purification via chromatography as described above should yield the solid product.

  • Q2: Can I store the crude product overnight before purification?

    • A: It is not recommended. The crude product may still contain trace amounts of acids or other reagents that can cause slow degradation over time. For best results, proceed directly to purification after the workup. If storage is unavoidable, dissolve the crude material in a non-polar solvent and store it in a sealed container at low temperature (-20°C) under an inert atmosphere.

  • Q3: Is 7-Fluorochroman-4-ol sensitive to moisture?

    • A: Yes, like many alcohols, it is hygroscopic. For long-term storage, it should be kept in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.[14]

  • Q4: I used a strong acid catalyst in my reaction (e.g., H₂SO₄, TsOH). How can I be sure it's completely neutralized?

    • A: A single wash with saturated NaHCO₃ is often sufficient, but for reactions containing a stoichiometric or catalytic amount of a strong acid, a more rigorous neutralization is key. After the initial quench, perform an additional wash of the combined organic layers with a fresh portion of saturated NaHCO₃ solution. Re-check the pH of the aqueous layer from this second wash to ensure it is neutral or basic.

  • Q5: Are there alternative methods to avoid acid-catalyzed dehydration?

    • A: The key is to avoid acidic conditions altogether. If your synthesis allows, consider reaction pathways that do not require acidic catalysts. For workup, the use of mild basic washes is the most direct and effective method. For purification, using a neutralized eluent system is standard practice for acid-sensitive compounds.

References

  • Jeong, Y. et al. (2019). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC. [Link]

  • Hunt, I. (n.d.). Eliminations of benzylic systems. University of Calgary. [Link]

  • Anjum, A. et al. (2010). Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. Journal of the Chemical Society of Pakistan.
  • Organic Chemistry Portal. (2022). Synthesis of ketones by oxidation of alcohols. [Link]

  • Mikutis, G. et al. (2013). Sustainable flow Oppenauer oxidation of secondary benzylic alcohols with a heterogeneous zirconia catalyst. PubMed. [Link]

  • Ciriminna, R. et al. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Gladysz, J. A. et al. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. ResearchGate. [Link]

  • Raza, A. et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]

  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. [Link]

  • Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. [Link]

  • Zeb, A. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • DeSimone, J. M. et al. (2006). Purification of fluorinated alcohols.
  • DeSimone, J. M. et al. (2010). Purification of Fluorinated Alcohols.
  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Jagessar, R. C. (2025). Antioxidants Activity of Selected Synthesized Compounds. ResearchGate. [Link]

  • Chemistry Steps. (2024). Alkenes to Alcohols. [Link]

  • US Pharmacopeia. (n.d.). Alcohol. [Link]

  • Gherman, A. et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PMC. [Link]

  • Appchem. (n.d.). 7-fluorochroman-4-ol. [Link]

  • Al-Hamdani, A. A. S. (2025). Using Coordination Compounds as Antioxidants. IntechOpen. [Link]

  • Pharmaffiliates. (n.d.). (R)-7-Fluorochroman-4-ol. [Link]

  • Stoica, D. et al. (2021). Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with Water. PMC. [Link]

  • Chen, J. H. & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. [Link]

  • Gulcin, I. (2024). Antioxidants: a comprehensive review. PMC. [Link]

  • Chen, J. H. & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. PMC. [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. [Link]

  • French, S. W. (2016). How to Prevent Alcoholic Liver Disease. PMC. [Link]

  • Chemistry LibreTexts. (2023). Formation of alcohols from alkenes. [Link]

  • Ashenhurst, J. (2025). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • de Oliveira, A. C. S. et al. (2023). pH-Sensitive Degradable Oxalic Acid Crosslinked Hyperbranched Polyglycerol Hydrogel for Controlled Drug Release. MDPI. [Link]

  • Chan, L. W. et al. (2023). Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy. PMC. [Link]

  • Abdul, N. H. et al. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. Food Research. [Link]

Sources

Optimization

Scaling up the synthesis of 7-Fluorochroman-4-ol for industrial production

Introduction Welcome to the technical support guide for the industrial-scale synthesis of 7-Fluorochroman-4-ol. This molecule is a valuable chiral building block in the development of advanced pharmaceutical agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the industrial-scale synthesis of 7-Fluorochroman-4-ol. This molecule is a valuable chiral building block in the development of advanced pharmaceutical agents. Scaling its synthesis from the laboratory to industrial production presents unique challenges related to yield, purity, stereocontrol, and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower your team to navigate the complexities of this synthesis, ensuring a robust, safe, and efficient manufacturing process.

Core Synthesis Strategy: A Two-Step Approach

The most common and industrially viable route to 7-Fluorochroman-4-ol involves a two-step process. First, an intramolecular Friedel-Crafts acylation is performed to form the key intermediate, 7-Fluorochroman-4-one. This is followed by an asymmetric reduction of the ketone to yield the desired chiral alcohol.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Asymmetric Reduction Start 3-(3-Fluorophenoxy) propanoic acid Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) Start->Cyclization Ketone 7-Fluorochroman-4-one Cyclization->Ketone Reduction Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst) Ketone->Reduction Purification Work-up & Crystallization Reduction->Purification Product 7-Fluorochroman-4-ol Purification->Product Troubleshooting_Reduction Start Low e.e. (<99%) in Reduction Step CheckCatalyst Verify catalyst/ligand purity and loading Start->CheckCatalyst CheckAtmosphere Is reaction under strict inert atmosphere? CheckCatalyst->CheckAtmosphere [Purity OK] OptimizeDonor Screen Formic Acid / Triethylamine Ratios CheckAtmosphere->OptimizeDonor [Yes] OptimizeTemp Lower reaction temperature (e.g., to 30°C) OptimizeDonor->OptimizeTemp [Minor Improvement] Result Achieve Target e.e. OptimizeTemp->Result

Caption: Decision tree for troubleshooting low enantioselectivity.

Issue 3: Product Crystallization and Purification Challenges

Q: During the final crystallization step from a heptane/ethyl acetate solvent system, our 7-Fluorochroman-4-ol is "oiling out" instead of forming a solid. How can we achieve a crystalline product?

A: "Oiling out" is a common large-scale purification problem where the product separates as a liquid phase instead of a solid. This is often caused by high impurity levels, excessive supersaturation, or an inappropriate solvent system. [1] Probable Causes & Solutions:

  • High Impurity Load: Impurities can inhibit the formation of a crystal lattice. The most common impurity is likely unreacted 7-Fluorochroman-4-one.

    • Solution: Ensure the work-up is effective. An aqueous wash can remove salts and residual triethylamine/formic acid. [2]If the starting ketone is present, consider a preliminary purification step, such as a silica plug filtration, before attempting crystallization.

  • Rapid Supersaturation: Adding the anti-solvent (heptane) too quickly or cooling the solution too fast creates a high level of supersaturation where molecules don't have time to orient into a crystal lattice.

    • Solution: Slow down the addition of heptane. Maintain a constant, moderate temperature (e.g., 25 °C) during addition and initial stirring. [2]Once precipitation begins, consider a programmed slow cooling ramp to the final filtration temperature. Seeding the solution with a small amount of pure crystalline product can also provide a template for proper crystal growth.

  • Solvent System: The chosen solvent/anti-solvent pair may not be optimal.

    • Solution: While ethyl acetate/heptane is a good starting point, other systems can be explored. [1]Consider solvents like isopropanol (IPA) or methyl tert-butyl ether (MTBE) as the "good" solvent, paired with aliphatic hydrocarbons as the anti-solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are two main areas of concern. First, handling fluorinated compounds requires care, and some fluorinating agents used in precursor synthesis can be hazardous. [3]Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment. [4]Second, large-scale reactions, particularly the Friedel-Crafts acylation, can be exothermic. The use of a jacketed reactor with a robust cooling system is mandatory to control the temperature and prevent thermal runaways. [5]All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Q2: Which analytical techniques are essential for monitoring this process? A2: For industrial production, robust in-process controls (IPCs) are critical.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse method. A chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of the final product. A reverse-phase HPLC method should be used to monitor the disappearance of starting material and the appearance of the product in both the cyclization and reduction steps. [6]* ¹H NMR (Proton Nuclear Magnetic Resonance): Useful for confirming the structure of the intermediate and final product and for identifying impurities if they are present at sufficient levels.

  • GC (Gas Chromatography): Can be used to check for residual solvents in the final product.

Q3: Can we use a biocatalytic (enzymatic) approach for the reduction step? A3: Absolutely. Biocatalysis is an excellent and increasingly common strategy for industrial-scale asymmetric reductions. A ketoreductase (KRED) enzyme can reduce 7-Fluorochroman-4-one with extremely high enantioselectivity (>99% e.e.). [7][8]This approach avoids the use of heavy metal catalysts and often proceeds under mild conditions (e.g., 30 °C, aqueous buffer). [6]The main considerations are the cost of the enzyme and cofactor (though cofactor recycling systems are standard), and ensuring the reaction medium is free of substances that could denature the enzyme.

Part 3: Data & Protocols

Table 1: Comparison of Asymmetric Reduction Methods for Chromanones
MethodCatalyst / EnzymeReducing AgentSolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
Ru-Catalyzed ATH RuCl(p-cymene)[(R,R)-Ts-DPEN]HCOOH / Et₃NTHF40~1891>99[2]
Ketoreductase KREDIsopropanolBuffer/IPA301295>99[8]
CBS Reduction (S)-Me-CBSBH₃·THFTHFRT29296[8]

Data adapted for fluorinated chromanone substrates based on published results for similar structures.

Experimental Protocol: Asymmetric Transfer Hydrogenation and Purification

This protocol is adapted from established procedures for the large-scale synthesis of chiral chromanols and should be optimized for your specific equipment and scale. [2] Materials & Equipment:

  • 7-Fluorochroman-4-one

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst

  • Triethylamine (Et₃N), anhydrous

  • Formic Acid (HCOOH), 98%+

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Heptane

  • Purified Water

  • Nitrogen-purged, glass-lined reactor with temperature control and overhead stirring

Procedure:

  • Reactor Setup: Charge the reactor with triethylamine under a nitrogen atmosphere. Cool the vessel to below 10 °C.

  • Hydrogen Donor Preparation: Slowly add formic acid to the triethylamine at a controlled rate, ensuring the internal temperature remains below 10 °C. A common molar ratio is approximately 1.2 to 1.5 equivalents of formic acid to triethylamine.

  • Catalyst Addition: Once the exotherm from the acid-base neutralization has subsided, add the Ruthenium catalyst (typically 0.01-0.1 mol%).

  • Substrate Addition: Dissolve the 7-Fluorochroman-4-one in anhydrous THF. Add this solution to the reactor at a rate that keeps the internal temperature below 10 °C.

  • Reaction: Warm the reaction mixture to the target temperature (e.g., 40 °C) and stir until the reaction is complete, as monitored by HPLC (typically 18-24 hours).

  • Work-up: Cool the mixture to room temperature (~25 °C). Add ethyl acetate and purified water to the reactor. Stir vigorously for 15 minutes, then stop the agitator and allow the layers to separate.

  • Extraction: Transfer the lower aqueous layer to waste. The upper organic layer contains the product.

  • Concentration: Concentrate the organic layer under reduced pressure, maintaining a product temperature below 40 °C. This will yield a crude oil or semi-solid.

  • Crystallization: To the concentrated residue, add heptane. Stir the resulting slurry at 25 °C to induce crystallization. The amount of heptane should be sufficient to create a mobile slurry (typically 5-7 volumes relative to the starting ketone mass).

  • Isolation: Filter the solid product. Wash the filter cake with a small amount of cold heptane to remove residual soluble impurities.

  • Drying: Dry the purified solid under vacuum at ~40 °C to afford 7-Fluorochroman-4-ol as a crystalline solid.

References

  • Application Notes and Protocols: Large-Scale Synthesis of Xtalfluor-M. Benchchem.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
  • Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.
  • Advances in Heterocyclic Chemistry. SciSpace.
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. The Journal of Organic Chemistry. Available from: [Link]

  • Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry. Available from: [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. PMC. Available from: [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available from: [Link]

  • Troubleshooting common issues in Friedel-Crafts reactions. Benchchem.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Purification challenges of (R)-5,7-Difluorochroman-4-ol from reaction mixtures. Benchchem.
  • Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available from: [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Recent Developments and Aspects of Industrial Fluoroalkylation. CHIMIA. Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. Available from: [Link]

  • Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

  • An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7. Benchchem.
  • Separation and Purification of Pharmaceuticals and Antibiotics. Available from: [Link]

  • A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols. Benchchem.
  • The Rise of Manganese-Catalyzed Reduction Reactions. Synlett. Available from: [Link]

  • Novel method for preparing chromanol derivative. Google Patents.
  • Visible-light-promoted tandem radical fluoroalkylation/cyclization to access fluoroalkyl-containing chromones/chroman-4-ones. PubMed. Available from: [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available from: [Link]

  • Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Semantic Scholar. Available from: [Link]

  • Principles of wet chemical processing in ULSI microfabrication. IEEE Transactions on Semiconductor Manufacturing. Available from: [Link]

  • Purification and Partial Characterization of Flavotoxin A. PubMed. Available from: [Link]

  • 7-hydroxycoumarin-4-acetic acid. Available from: [Link]

  • 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Efficiency of Enzymatic Reduction of Fluorinated Chromanones

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic reduction of fluorinated chromanones. The information present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic reduction of fluorinated chromanones. The information presented herein is synthesized from established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the enzymatic reduction of fluorinated chromanones. Each problem is presented in a question-and-answer format, detailing potential causes and offering step-by-step solutions.

Low or No Enzyme Activity

Question: My enzymatic reaction shows very low or no conversion of the fluorinated chromanone. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no enzyme activity is a common issue that can stem from several factors, ranging from the enzyme itself to the reaction conditions. The presence of the fluorine atom can significantly influence the substrate's electronic properties and its interaction with the enzyme's active site.[1][2]

Potential Causes & Solutions:

  • Enzyme Inactivation:

    • Cause: The enzyme may have been denatured due to improper storage, handling (e.g., vigorous vortexing), or exposure to extreme pH or temperature.

    • Solution:

      • Verify Enzyme Storage: Ensure the enzyme has been stored at the recommended temperature and that its shelf-life has not expired.

      • Gentle Handling: Avoid harsh mixing methods. Gently invert or pipette to mix the enzyme solution.

      • Fresh Enzyme: If in doubt, use a fresh aliquot of the enzyme from a reliable stock.

  • Sub-optimal Reaction Conditions:

    • Cause: The pH, temperature, or buffer composition may not be optimal for the specific ketoreductase being used.

    • Solution:

      • pH Optimization: Perform a pH screen using a range of buffers (e.g., pH 6.0-8.0). The optimal pH can be influenced by the buffer type.[3][4]

      • Temperature Optimization: Screen a range of temperatures (e.g., 25-40°C). While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation over time.[4][5]

      • Buffer Composition: Ensure the buffer concentration is appropriate (typically 50-100 mM).[3] Some enzymes may have specific ionic strength requirements.

  • Cofactor Issues:

    • Cause: Insufficient concentration of the nicotinamide cofactor (NADH or NADPH) or a malfunctioning cofactor regeneration system. Ketoreductases are dependent on these cofactors for their catalytic activity.

    • Solution:

      • Verify Cofactor Concentration: Ensure the correct concentration of NADH or NADPH is used.

      • Cofactor Regeneration System: If using a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol dehydrogenase/isopropanol), verify the activity of the regeneration enzyme and the presence of its co-substrate.[6][7] A coupled-enzyme system is often more efficient.[7]

  • Substrate or Product Inhibition:

    • Cause: High concentrations of the fluorinated chromanone substrate or the resulting fluorinated chromanol product can inhibit the enzyme.[1][8][9] Fluorine's high electronegativity can alter the binding affinity of the substrate or product to the enzyme's active or allosteric sites.[1][10]

    • Solution:

      • Substrate Titration: Perform the reaction with varying substrate concentrations to determine if substrate inhibition is occurring.[11][12][13] A decrease in the initial reaction rate at higher substrate concentrations is indicative of substrate inhibition.

      • Fed-Batch Strategy: If substrate inhibition is confirmed, consider a fed-batch approach where the substrate is added incrementally over time to maintain a low, non-inhibitory concentration.

Poor Enantioselectivity

Question: The enzymatic reduction is proceeding, but the desired enantiomer is not being produced with high enantiomeric excess (ee). How can I improve the enantioselectivity?

Answer:

Poor enantioselectivity indicates that the enzyme's active site is not effectively discriminating between the two possible binding orientations of the prochiral ketone, leading to the formation of both (R)- and (S)-alcohols.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Cause: Temperature and the presence of organic co-solvents can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity.

    • Solution:

      • Temperature Screening: Evaluate a range of temperatures. Lowering the reaction temperature can sometimes enhance enantioselectivity by reducing the flexibility of the enzyme.

      • Co-solvent Screening: If using a co-solvent to improve substrate solubility, screen different solvents (e.g., DMSO, isopropanol) and their concentrations. Some co-solvents can negatively impact enantioselectivity.

  • Enzyme Choice:

    • Cause: The selected ketoreductase may not be well-suited for the specific fluorinated chromanone substrate.

    • Solution:

      • Enzyme Screening: Test a panel of different ketoreductases with known selectivities for similar substrates. Commercially available ketoreductase screening kits are a valuable tool for this purpose.

      • Directed Evolution/Protein Engineering: If resources permit, consider protein engineering or directed evolution to tailor the enzyme's active site for improved recognition and selectivity of your target substrate.[14][15]

Incomplete Conversion

Question: The reaction starts well but stalls before reaching complete conversion of the substrate. What could be the reasons for this?

Answer:

Incomplete conversion can be a frustrating issue, often pointing towards enzyme instability, product inhibition, or an equilibrium state being reached.

Potential Causes & Solutions:

  • Enzyme Instability over Time:

    • Cause: The enzyme may be losing activity over the course of the reaction due to thermal denaturation or instability in the reaction medium.

    • Solution:

      • Time Course Analysis: Take samples at regular intervals to monitor the reaction progress and determine when the reaction rate begins to slow or stop.

      • Enzyme Stabilization: Consider enzyme immobilization, which can enhance stability.[3][16] Adding stabilizing agents like glycerol or BSA might also be beneficial.

      • Lower Temperature: Running the reaction at a lower temperature can prolong enzyme activity, albeit at a slower rate.[5]

  • Product Inhibition:

    • Cause: The accumulation of the fluorinated chromanol product may be inhibiting the enzyme.[8]

    • Solution:

      • In Situ Product Removal (ISPR): If feasible, implement strategies to remove the product from the reaction mixture as it is formed. This could involve techniques like liquid-liquid extraction or adsorption onto a resin.

  • Reversibility of the Reaction:

    • Cause: The enzymatic reduction may be reversible, and the reaction has reached equilibrium.

    • Solution:

      • Shift the Equilibrium: Drive the reaction forward by using a highly efficient cofactor regeneration system that consumes the oxidized cofactor (NADP+ or NAD+).[6][7] The use of a sacrificial co-substrate like isopropanol, which is converted to acetone, can effectively pull the equilibrium towards product formation.[17][18]

Substrate Solubility Issues

Question: My fluorinated chromanone is poorly soluble in the aqueous reaction buffer, leading to low reaction rates. How can I address this?

Answer:

Poor substrate solubility is a common challenge, especially with hydrophobic organic molecules in aqueous enzymatic systems.

Potential Causes & Solutions:

  • Insufficient Substrate Availability:

    • Cause: The enzyme can only act on the dissolved substrate. Low solubility limits the effective substrate concentration in the aqueous phase.

    • Solution:

      • Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, isopropanol, acetonitrile) to the reaction mixture. It is crucial to screen different co-solvents and their concentrations (typically 5-20% v/v) to find a balance between improved solubility and maintaining enzyme activity and stability.[19]

      • Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) can help to solubilize the substrate.

      • Phase-Transfer Catalysis: In some cases, a biphasic system with a phase-transfer catalyst can be employed to facilitate the transfer of the substrate from an organic phase to the aqueous phase containing the enzyme.

II. Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the chromanone ring affect the enzymatic reduction?

A1: The position of the fluorine atom can have a profound impact on the efficiency and stereoselectivity of the enzymatic reduction. Fluorine's high electronegativity can alter the electron density of the carbonyl group, making it more or less susceptible to reduction. Furthermore, the steric bulk of the fluorine atom can influence how the substrate binds within the enzyme's active site, potentially favoring the formation of one enantiomer over the other.[2][10]

Q2: What are the advantages of using a whole-cell system versus an isolated enzyme for the reduction of fluorinated chromanones?

A2: Both approaches have their merits.

  • Isolated Enzymes: Offer a cleaner reaction system, simplifying downstream processing and product purification. Reaction conditions can be more precisely controlled.

  • Whole-Cell Systems: Can be more cost-effective as they eliminate the need for enzyme purification. The cellular environment provides the necessary cofactors and can have built-in cofactor regeneration systems.[20][21][22] However, side reactions from other cellular enzymes and transport limitations of the substrate and product across the cell membrane can be potential drawbacks.[20]

Q3: Which analytical techniques are best for monitoring the progress of the reaction and determining the enantiomeric excess of the product?

A3: A combination of techniques is often employed.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for monitoring the disappearance of the chromanone substrate and the appearance of the chromanol product.[23] Gas Chromatography (GC) can also be used if the compounds are volatile or can be derivatized.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC or chiral GC are the most common methods for separating and quantifying the enantiomers of the product.[24] Additionally, ¹⁹F NMR spectroscopy can be a powerful tool for analyzing fluorinated compounds and can be used to determine enantiomeric purity, sometimes without the need for chromatographic separation.[25][26][27][28][29][30]

Q4: Are there any specific safety precautions I should take when working with fluorinated compounds?

A4: While the specific toxicity of your fluorinated chromanone and chromanol should be assessed from their Safety Data Sheets (SDS), it is good practice to handle all fluorinated organic compounds with care. Many organofluorine compounds can be biologically active.[31][32] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Experimental Protocols & Data

Protocol 1: General Procedure for KRED-Catalyzed Reduction of a Fluorinated Chromanone
  • To a 10 mL glass vial, add 5 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Add the fluorinated chromanone substrate to a final concentration of 10 mM. If solubility is an issue, a co-solvent such as DMSO can be added (up to 10% v/v).

  • If using a cofactor regeneration system, add glucose (1.2 equivalents) and glucose dehydrogenase (GDH, e.g., 1 mg/mL).

  • Add NADP⁺ to a final concentration of 0.1 mM.

  • Initiate the reaction by adding the ketoreductase (KRED) enzyme (e.g., 1 mg/mL of lyophilized powder).

  • Seal the vial and place it in a shaking incubator at 30°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction in the aliquot by adding an equal volume of acetonitrile and centrifuge to precipitate the enzyme.

  • Analyze the supernatant by HPLC or GC to determine the conversion and by chiral HPLC or chiral GC to determine the enantiomeric excess.

Table 1: Example of Co-solvent Effects on a KRED-Catalyzed Reduction
Co-solvent (10% v/v)Conversion after 24h (%)Enantiomeric Excess (%)
None4592
DMSO8590
Isopropanol9585
Acetonitrile7088

This data is illustrative and results will vary depending on the specific enzyme and substrate.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion check_enzyme Check Enzyme Activity (Fresh Aliquot, Proper Storage) start->check_enzyme check_conditions Optimize Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_cofactor Verify Cofactor System (Concentration, Regeneration) start->check_cofactor check_inhibition Investigate Inhibition (Substrate/Product) start->check_inhibition solution_enzyme Use Fresh Enzyme check_enzyme->solution_enzyme solution_conditions Adjust pH/Temp check_conditions->solution_conditions solution_cofactor Replenish Cofactor/ Improve Regeneration check_cofactor->solution_cofactor solution_inhibition Lower Substrate Conc./ Fed-Batch/ISPR check_inhibition->solution_inhibition end_node Improved Conversion solution_enzyme->end_node solution_conditions->end_node solution_cofactor->end_node solution_inhibition->end_node

Caption: Troubleshooting workflow for low enzyme conversion.

Diagram 2: Cofactor Regeneration Cycle

Cofactor_Regeneration sub Fluorinated Chromanone kred Ketoreductase (KRED) sub->kred prod Fluorinated Chromanol nadph NADPH nadph->kred nadp NADP+ gdh Dehydrogenase (e.g., IDH) nadp->gdh kred->prod kred->nadp cosub Isopropanol cosub->gdh coprod Acetone gdh->nadph gdh->coprod

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of fluorinated versus non-fluorinated chroman derivatives in SIRT2 inhibition.

Executive Summary & Mechanistic Framework Sirtuin 2 (SIRT2) is a NAD⁺-dependent class III histone deacetylase that plays a critical role in cell cycle regulation, microtubule dynamics, and neurodegeneration [1]. The sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

Sirtuin 2 (SIRT2) is a NAD⁺-dependent class III histone deacetylase that plays a critical role in cell cycle regulation, microtubule dynamics, and neurodegeneration [1]. The selective inhibition of SIRT2 has emerged as a promising therapeutic strategy for oncology and neurodegenerative disorders. Among the various small-molecule inhibitors developed, chroman-4-one derivatives represent a highly tunable, privileged structural scaffold [2].

In medicinal chemistry, halogenation—particularly fluorination—is a classical strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, the introduction of fluorine into the chroman-4-one scaffold yields highly position-dependent effects on SIRT2 inhibition. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated chroman derivatives, detailing the structural-activity relationships (SAR) and the self-validating experimental protocols required to evaluate them [3].

SIRT2_Pathway SIRT2 SIRT2 Enzyme (Active State) Substrate α-Tubulin / p53 (Deacetylated) SIRT2->Substrate Deacetylates Chroman Chroman-4-one Inhibitors Chroman->SIRT2 Inhibits HyperAc Hyperacetylation of Substrates Chroman->HyperAc Induces Apoptosis Cell Cycle Arrest & Apoptosis HyperAc->Apoptosis Leads to

Caption: Simplified signaling pathway of SIRT2 inhibition by chroman-4-one derivatives.

Structure-Activity Relationship (SAR): The Halogen Effect

To understand the efficacy of these compounds, we must analyze the causality behind their molecular interactions. The SIRT2 active site features a hydrophobic pocket that accommodates the chroman core. SAR studies reveal that the electronic nature and the spatial positioning of halogen substituents dictate inhibitory potency [2].

The Causality of Halogen Substitution
  • Non-Fluorinated (Bromine/Chlorine) at Positions 6 & 8: Large, polarizable, electron-withdrawing halogens like bromine and chlorine at the 6- and 8-positions significantly enhance potency. These atoms likely participate in favorable halogen bonding and hydrophobic interactions within the SIRT2 binding pocket, stabilizing the enzyme-inhibitor complex.

  • Fluorinated at Position 7: While fluorine is highly electronegative, it is also very small and tightly holds its electrons, limiting its polarizability. Experimental data shows that 7-fluoro substitution drastically reduces inhibitory activity. This drop in efficacy is caused by a steric or electronic mismatch; the 7-position does not align favorably with the hydrophobic pocket, and the fluorine atom fails to provide the necessary dispersive interactions that larger halogens offer [2][3].

Quantitative Comparative Data

The table below summarizes the in vitro SIRT2 inhibitory activity of key 2-pentylchroman-4-one derivatives, contrasting heavy halogenation with fluorination.

Compound NameSubstitution PatternHalogen TypeSIRT2 Inhibition (at 200 µM)IC₅₀ (µM)
6,8-dibromo-2-pentylchroman-4-one 6,8-disubstitutedBromine (Non-fluorinated)> 80%1.5
8-bromo-6-chloro-2-pentylchroman-4-one 6,8-disubstitutedBromine/Chlorine (Non-fluorinated)88%4.5
7-fluoro-2-pentylchroman-4-one 7-substitutedFluorine (Fluorinated)18%N/A (Weak)

Data Interpretation: The non-fluorinated 6,8-dibromo derivative is the most potent inhibitor (IC₅₀ = 1.5 µM). Conversely, the 7-fluoro derivative exhibits only marginal baseline inhibition (18%), proving that strategic positioning and halogen polarizability are more critical than pure electronegativity in SIRT2 drug design [2].

Experimental Methodology: Self-Validating Fluorometric Assay

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors must be conducted using a self-validating protocol. The following in vitro fluorometric assay is designed to eliminate false positives caused by compound auto-fluorescence—a common artifact when screening conjugated ring systems like chromanones.

Step-by-Step Protocol

Step 1: Reagent & Buffer Preparation

  • Action: Prepare a Tris-HCl assay buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.05% BSA.

  • Causality: The inclusion of BSA (Bovine Serum Albumin) acts as a surfactant and carrier. Because halogenated chroman-4-ones are highly lipophilic, BSA prevents non-specific aggregation and precipitation of the compounds in the aqueous buffer, ensuring accurate dose-response curves.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Add recombinant human SIRT2 enzyme and the chroman derivatives (serial dilutions in DMSO, final DMSO concentration <1%) to the microplate. Incubate at 37°C for 15 minutes.

  • Causality: Pre-incubating the enzyme with the inhibitor before adding the substrate allows the system to reach thermodynamic equilibrium. This is critical for accurately determining the IC₅₀ of competitive or mixed-mode inhibitors.

Step 3: Reaction Initiation

  • Action: Add the fluorogenic acetylated peptide substrate (e.g., p53-based peptide) and 500 µM NAD⁺ cofactor to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Causality: NAD⁺ is the obligate cosubstrate for sirtuins. Adding it last synchronizes the start of the deacetylation reaction across all wells simultaneously.

Step 4: Signal Development & Termination

  • Action: Add the developer solution (containing nicotinamide and a protease). Incubate for 15 minutes at room temperature.

  • Causality: Nicotinamide instantly halts SIRT2 activity. The protease specifically cleaves the deacetylated fluorogenic substrate to release the fluorophore, translating enzyme activity into a quantifiable optical signal.

Step 5: Self-Validation & Quantification

  • Action: Measure fluorescence (Excitation: 350 nm / Emission: 450 nm).

  • Causality (The Self-Validating System):

    • Positive Control (AGK-2): Validates that the enzyme is active and inhibitable.

    • Vehicle Control (1% DMSO): Establishes the 100% enzyme activity baseline.

    • Artifact Control (Compound + Substrate, NO Enzyme): Chroman derivatives can sometimes absorb or emit in the UV-Vis range. This control ensures the compound itself is not quenching or artificially inflating the fluorescence signal.

Assay_Workflow Prep 1. Reagent Prep Buffer + SIRT2 Incubate 2. Incubation Add Inhibitor Prep->Incubate Initiate 3. Initiation Add NAD+ & Substrate Incubate->Initiate Develop 4. Development Stop Reaction & Cleave Initiate->Develop Quantify 5. Quantification Measure Fluorescence Develop->Quantify

Caption: Step-by-step workflow for the self-validating in vitro SIRT2 fluorometric inhibition assay.

Conclusion

The comparative analysis of chroman-4-one derivatives underscores a critical lesson in drug design: fluorination is not a universal enhancer of biological activity. While non-fluorinated derivatives bearing bulky, polarizable halogens (like bromine) at the 6- and 8-positions yield highly potent SIRT2 inhibitors (IC₅₀ down to 1.5 µM), fluorination at the 7-position results in a near-total loss of target affinity. Future drug development utilizing the chroman scaffold must carefully map the steric and electronic topography of the target pocket before substituting heavy halogens with fluorine.

References

  • Source: Journal of Medicinal Chemistry - ACS Publications / Helsinki.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Fluorinated Chroman Derivatives: A Comparative Guide to Structure, Function, and Performance Source: Benchchem URL
Comparative

Validation of 7-Fluorochroman-4-ol Structure by 2D NMR Techniques: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The chroman-4-ol scaffold is a highly privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The chroman-4-ol scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving as a critical structural core for transmission-blocking antimalarials[1] and acid pump antagonists[2]. Within this class, 7-Fluorochroman-4-ol presents a unique analytical challenge. Validating its exact structure requires confirming the regiochemistry of the fluorine atom on the aromatic ring and the stereochemical conformation of the C4-hydroxyl group on the flexible dihydropyran ring[3].

This guide objectively compares standard analytical modalities against advanced multidimensional (2D) Nuclear Magnetic Resonance (NMR) techniques , demonstrating why a 19 F-centered 2D NMR workflow is the most authoritative, self-validating system for elucidating fluorinated bicyclic systems[4].

The Analytical Dilemma: Why Standard Methods Fall Short

When synthesizing 7-Fluorochroman-4-ol, researchers must definitively rule out constitutional isomers (e.g., 6-fluoro or 8-fluorochroman-4-ol) and characterize the pseudo-axial/pseudo-equatorial orientation of the C4-OH[3]. Relying on legacy analytical methods introduces significant blind spots.

Table 1: Comparison of Analytical Modalities for 7-Fluorochroman-4-ol Validation
Analytical ModalityRegiochemical Resolution (C7 vs C6/C8)Stereochemical Resolution (C4-OH)ThroughputKey Limitation
High-Resolution Mass Spec (HRMS) None. Cannot distinguish positional isomers.None. Cannot resolve diastereomers.HighOnly confirms exact mass and empirical formula.
Standard 1D NMR ( 1 H, 13 C) Ambiguous. nJCF​ couplings cause complex multiplet overlaps.Partial. 3JHH​ gives hints, but ring flipping obscures data.HighFails to definitively map the halogen position without reference standards.
X-Ray Crystallography Absolute. Absolute. LowRequires high-quality single crystals; does not reflect solution-state dynamics.
19 F-Centered 2D NMR Absolute. 19 F- 13 C HMBC maps exact connectivity.High. 2D NOESY resolves spatial proximity.MediumRequires specialized NMR probes and optimized acquisition parameters.

The Verdict: While HRMS and 1D NMR are excellent for rapid screening, they cannot act as standalone structural proofs for novel fluorinated derivatives. A multidimensional NMR approach is required to build a mathematically closed, self-validating structural argument[4].

Strategic 2D NMR Workflow for Fluorinated Bicycles

To overcome the limitations of 1D spectra, we utilize a workflow that exploits the 19 F nucleus. Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio (83% of 1 H), making it an exceptionally sensitive focal point for 2D correlation experiments[4][5].

G1 A 7-Fluorochroman-4-ol Sample Prep B 1D NMR Baselines (1H, 13C, 19F) A->B C Homonuclear 2D (COSY, NOESY) B->C Stereochemistry D Heteronuclear 2D (HSQC, HMBC) B->D Carbon Backbone E Fluorine-Centered 2D (19F-13C HMBC) B->E C7-F Regiochemistry F Structure Validated (Regio/Stereo Confirmed) C->F D->F E->F

Workflow for the structural validation of 7-Fluorochroman-4-ol using multidimensional NMR.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step protocol is designed not merely to collect data, but to establish a causal chain of evidence where each experiment independently verifies the findings of the others.

Step 1: Standardized Sample Preparation
  • Action: Dissolve 15–20 mg of highly purified 7-Fluorochroman-4-ol in 0.6 mL of CDCl 3​ . Add Tetramethylsilane (TMS, 0.0 ppm) and Trichlorofluoromethane (CFCl 3​ , 0.0 ppm) as internal references.

  • Causality: High sample concentration is critical to ensure an adequate signal-to-noise (S/N) ratio for insensitive 13 C heteronuclear correlations. Internal standards prevent chemical shift drift, ensuring cross-experiment alignment[4].

Step 2: 1D Baseline Acquisition
  • Action: Acquire 1 H (400/600 MHz), 13 C{ 1 H} (100/150 MHz), and 19 F{ 1 H} (376/564 MHz) spectra.

  • Causality: The 19 F{ 1 H} decoupled spectrum removes proton-fluorine splitting, yielding a single sharp resonance that confirms mono-fluorination. The 13 C spectrum will display characteristic 1JCF​ (~245 Hz) and 2JCF​ (~21 Hz) doublets, flagging the carbons directly adjacent to the fluorine[4].

Step 3: Homonuclear 2D Mapping (Conformation & Stereochemistry)
  • Action: Execute 1 H- 1 H COSY and 1 H- 1 H NOESY (optimized with a 400 ms mixing time).

  • Causality: COSY maps the continuous aliphatic H2−H3−H4 spin system. NOESY is deployed to detect spatial through-space interactions. A strong NOE cross-peak between the C4 proton and adjacent protons determines the pseudo-axial or pseudo-equatorial orientation of the C4-OH group, defining the dihydropyran ring's half-chair conformation[3].

Step 4: Heteronuclear 2D Mapping (Backbone Connectivity)
  • Action: Run 1 H- 13 C HSQC (optimized for 1JCH​=145 Hz) and 1 H- 13 C HMBC (optimized for nJCH​=8 Hz).

  • Causality: HSQC assigns all directly bonded C-H pairs. HMBC bridges the aliphatic and aromatic rings by showing 2- and 3-bond correlations (e.g., from H4 to C5, C4a, and C8a). However, because the C7 position lacks a directly attached proton, 1 H- 13 C HMBC often leaves the exact halogen regiochemistry ambiguous.

Step 5: 19 F-Centered 2D Validation (Regiochemical Proof)
  • Action: Execute 19 F- 13 C HMBC optimized for long-range nJCF​ couplings.

  • Causality: This is the definitive step. The F7 atom will show strong 3-bond correlations to C5 and C8a, and 2-bond correlations to C6 and C8. If the molecule were the 6-fluoro isomer, the 3-bond correlations would map to C4a and C8 instead. This specific coupling pattern uniquely and mathematically locks the fluorine atom at the C7 position[5].

Mechanistic Insights: The Causality of Spin-Spin Interactions

To understand why 19 F-centered NMR is the gold standard for this molecule, one must look at the causality of nuclear spin interactions. The high electronegativity of fluorine draws electron density away from the aromatic ring, creating massive chemical shift dispersion.

By exploiting the large heteronuclear coupling constants ( JCF​ and JHF​ ), we turn the fluorine atom from a source of spectral complication into a powerful internal structural probe[4].

G2 N1 19F Nucleus (100% Abundance) N2 Large J_CF Couplings (1-bond to 4-bond) N1->N2 enables N3 19F-13C HMBC Correlation N2->N3 exploited by N4 Unambiguous C7 Assignment N3->N4 yields

Logical causality of utilizing 19F-13C HMBC for regiochemical assignment.

Table 2: Self-Validating NMR Acquisition Parameters
ExperimentNuclei InvolvedKey Parameter OptimizationStructural Purpose
1D 19 F{ 1 H} 19 FBroadband 1 H decouplingConfirm mono-fluorination purity.
2D NOESY 1 H, 1 HMixing time: 300–500 msDetermine C4-OH pseudo-axial/equatorial state.
2D 1 H- 13 C HMBC 1 H, 13 C nJCH​ = 8 HzBridge dihydropyran and benzene rings.
2D 19 F- 13 C HMBC 19 F, 13 C nJCF​ = 10 HzUnambiguously assign C7 vs C6/C8 regiochemistry.

Conclusion

The structural validation of 7-Fluorochroman-4-ol cannot rely on 1D NMR or HRMS alone due to the inherent ambiguities of positional isomers and flexible ring stereochemistry. By adopting a 19 F-centered 2D NMR workflow —specifically leveraging 19 F- 13 C HMBC and 1 H- 1 H NOESY—analytical scientists can generate a self-validating, mathematically sound proof of structure. This rigorous approach ensures the highest level of scientific integrity before advancing these privileged scaffolds into downstream drug development assays.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: googleapis.
  • Source: acs.

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Chiral Purity Analysis of 7-Fluorochroman-4-ol

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development In pharmaceutical sciences, the three-dimensional structure of a drug molecule is paramount. Many therapeutic agents are chiral, existing as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In pharmaceutical sciences, the three-dimensional structure of a drug molecule is paramount. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause adverse effects (the distomer). Therefore, the accurate quantification of enantiomeric purity is a non-negotiable aspect of drug development and quality control.

This guide presents a comprehensive cross-validation study comparing two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the chiral purity analysis of 7-Fluorochroman-4-ol, a key chiral building block in the synthesis of various pharmaceutical compounds. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on key validation parameters. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting an analytical platform for chiral separations.

The Principles of Chiral Recognition: HPLC vs. SFC

The foundation of chiral chromatography lies in the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, interacting differentially with each enantiomer of the analyte.[3][4] This differential interaction is based on the formation of transient diastereomeric complexes, where one enantiomer forms a more stable complex with the CSP than the other, leading to a difference in retention times and, thus, separation.[5]

  • Chiral HPLC: High-Performance Liquid Chromatography is a well-established and widely used technique for chiral separations.[1] In the context of this study (normal-phase), a liquid mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier, carries the analyte through the column. The separation is governed by the partitioning of the analyte between the liquid mobile phase and the solid CSP.[6][7]

  • Chiral SFC: Supercritical Fluid Chromatography is a powerful alternative that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[8] A supercritical fluid exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity.[9] These properties allow for higher flow rates and faster separations compared to HPLC, often with reduced organic solvent consumption, making it a "greener" alternative.[10][11] An organic modifier, or co-solvent, is typically added to the CO₂ to modulate the mobile phase strength and achieve the desired separation.[12]

Experimental Design: A Cross-Validation Workflow

To ensure the reliability and interchangeability of analytical results, a cross-validation study was designed. The objective is to demonstrate that both the developed HPLC and SFC methods are suitable for their intended purpose and yield equivalent results for the chiral purity of 7-Fluorochroman-4-ol. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Cross_Validation_Workflow start_node Racemic & Enantiopure 7-Fluorochroman-4-ol Standard hplc_dev HPLC Method Development & Optimization start_node->hplc_dev sfc_dev SFC Method Development & Optimization start_node->sfc_dev hplc_val HPLC Method Validation (ICH Q2) hplc_dev->hplc_val sfc_val SFC Method Validation (ICH Q2) sfc_dev->sfc_val cross_val Cross-Validation: Comparative Analysis (Resolution, Time, Solvent Use) hplc_val->cross_val Data sfc_val->cross_val Data end_node Equivalent & Validated Methods for Chiral Purity cross_val->end_node

Caption: Workflow for the cross-validation of HPLC and SFC methods.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the chiral separation of 7-Fluorochroman-4-ol enantiomers. The choice of an amylose-based CSP is predicated on its proven broad selectivity for a wide range of chiral compounds.[10][16]

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of racemic 7-Fluorochroman-4-ol.

  • Dilution: Dissolve and dilute the sample in a 90:10 (v/v) mixture of n-Hexane and 2-Propanol (IPA) to obtain a final concentration of 1 mg/mL.

  • Spiked Sample (for validation): Prepare samples of the major enantiomer spiked with known concentrations of the minor enantiomer to assess accuracy, linearity, and quantitation limits.

2. Chiral HPLC Method

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA-3, 3 µm, 150 x 4.6 mm).

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 5 µL.

Causality Behind Choices: The normal-phase mobile phase (Hexane/IPA) is selected because it facilitates the key interactions (hydrogen bonding, π-π stacking) between the analyte and the polysaccharide-based CSP, which are essential for chiral recognition.[3][17] A controlled temperature of 25 °C ensures reproducible retention times and selectivity.

3. Chiral SFC Method

  • Instrumentation: A standard SFC system with a CO₂ pump, modifier pump, automated back pressure regulator (BPR), column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Same as HPLC: Chiralpak® IA-3, 3 µm, 150 x 4.6 mm.

    • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

    • Flow Rate: 3.0 mL/min.

    • Outlet Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 2 µL.

Causality Behind Choices: CO₂ is the main mobile phase due to its favorable physical properties.[10] Methanol is chosen as the modifier because it is a polar solvent that effectively modulates analyte retention on the CSP. The higher flow rate (3.0 mL/min) is achievable due to the low viscosity of the supercritical fluid, enabling faster analysis.[11] A back pressure of 150 bar and a temperature of 35 °C ensure the CO₂ remains in its supercritical state throughout the system.[8]

Results: A Head-to-Head Performance Comparison

Both the HPLC and SFC methods were validated according to ICH Q2(R1) guidelines, demonstrating appropriate specificity, linearity, accuracy, and precision for the quantification of the minor enantiomer. The key performance metrics are summarized below for direct comparison.

ParameterHPLC MethodSFC MethodCommentary
Retention Time (t_R1) ~5.2 min~1.8 minSFC shows significantly shorter retention for the first eluting enantiomer.
Retention Time (t_R2) ~6.5 min~2.5 minThe second enantiomer also elutes much faster in SFC.
Selectivity (α) 1.351.48SFC provides higher selectivity, indicating a greater difference in interaction strength with the CSP.
Resolution (R_s) 2.83.5Superior resolution is achieved with SFC, leading to better baseline separation.
Total Analysis Time 8 min3 minSFC is over 2.5 times faster than the HPLC method.
Solvent Consumption ~8 mL (Hexane/IPA)~0.45 mL (Methanol)SFC dramatically reduces organic solvent usage, offering significant cost and environmental benefits.

Discussion and Interpretation

The cross-validation study clearly highlights the distinct advantages of each technique for this specific chiral separation.

Mechanism_Comparison cluster_hplc HPLC Environment cluster_sfc SFC Environment hplc_analyte Analyte hplc_csp CSP hplc_analyte->hplc_csp Slower Diffusion Stronger Solvation Shell hplc_mp Liquid Mobile Phase (Hexane/IPA) sfc_analyte Analyte sfc_csp CSP sfc_analyte->sfc_csp Faster Diffusion Weaker Solvation Shell sfc_mp Supercritical Fluid (CO₂/MeOH)

Caption: Interaction dynamics in HPLC vs. SFC chiral separations.

Superior Speed and Efficiency of SFC: The most striking difference is the speed of analysis. The SFC method is significantly faster due to the physical properties of the supercritical CO₂ mobile phase. Its low viscosity and high diffusivity reduce resistance to mass transfer, allowing the analyte to move more quickly between the mobile and stationary phases.[9][12] This results in sharper peaks and allows for the use of higher flow rates without a significant loss of chromatographic efficiency, drastically cutting down run times.[11]

Enhanced Selectivity in SFC: Interestingly, the SFC method also provided higher selectivity (α) and resolution (R_s). This suggests that the nature of the supercritical fluid mobile phase alters the chiral recognition mechanism.[12] The mobile phase plays a crucial role in stabilizing the transient diastereomeric complexes formed between the enantiomers and the CSP.[3] It is hypothesized that the CO₂/Methanol mobile phase in SFC provides a different solvating environment around the CSP and analyte compared to the Hexane/IPA in HPLC. This can expose or enhance the specific interaction sites on the CSP responsible for chiral discrimination, leading to a more pronounced difference in retention between the two enantiomers.

Economic and Environmental Impact: The reduction in organic solvent consumption with SFC is a major advantage. The primary mobile phase, CO₂, is inexpensive, non-flammable, and is recycled from industrial processes, making it a sustainable choice.[10] The drastic reduction in the use and disposal of solvents like n-hexane translates to lower operational costs and a smaller environmental footprint, aligning with the principles of green chemistry.

Conclusion and Recommendations

Both HPLC and SFC have been successfully validated for the chiral purity analysis of 7-Fluorochroman-4-ol, and the results are cross-validated to be equivalent. However, the performance characteristics are markedly different.

  • High-Performance Liquid Chromatography (HPLC) remains a robust and reliable workhorse for chiral analysis. It is universally available in analytical laboratories and is suitable for routine quality control where analysis speed is not the primary driver.

  • Supercritical Fluid Chromatography (SFC) emerges as the superior technique for this application, particularly in a high-throughput environment. It offers unparalleled speed, higher resolution, and significant economic and environmental benefits.[18][19] For laboratories focused on method development, rapid screening of chiral compounds, or large-scale purification, SFC is the more efficient and sustainable platform.[11]

Ultimately, the choice between HPLC and SFC will depend on the specific needs of the laboratory, including sample throughput requirements, budget considerations, and sustainability goals. This study demonstrates that while both roads lead to reliable results, the path with SFC is significantly faster and greener.

References

  • Title: ICH Q2(R1)
  • Title: Basics of chiral HPLC - Sigma-Aldrich Source: Google Cloud Search URL
  • Title: A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity in trans-1,2-Cyclohexanediamine Reactions - Benchchem Source: Google Cloud Search URL
  • Title: Q2(R1)
  • Title: (a) The principle of HPLC chiral separation: a flow of dissolved chiral...
  • Title: Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Direct chiral HPLC separation on CSPs - Chiralpedia Source: Google Cloud Search URL
  • Title: Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes Source: Google Cloud Search URL
  • Title: Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc.
  • Title: Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed Source: Google Cloud Search URL
  • Title: Supercritical fluid chromatography - Wikipedia Source: Google Cloud Search URL
  • Title: CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe Source: Google Cloud Search URL
  • Title: C190-E270C SFC Basic Guide - Shimadzu Source: Google Cloud Search URL
  • Title: Principles of supercritical fluid systems (4)
  • Title: SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent Source: Google Cloud Search URL
  • Title: Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu Source: Google Cloud Search URL
  • Title: Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol - Benchchem Source: Google Cloud Search URL
  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Google Cloud Search URL
  • Title: Journal of Chromatography A - FAGG Source: Google Cloud Search URL
  • Title: Chiral Handbook for HPLC and SFC Separations - Second Edition - Chromatography Today Source: Google Cloud Search URL

Sources

Comparative

Head-to-head comparison of chemical vs. enzymatic synthesis of fluorinated chromanols

A Senior Application Scientist's Guide: Chemical vs. Enzymatic Synthesis of Fluorinated Chromanols For researchers and professionals in drug development, the synthesis of enantiomerically pure fluorinated chromanols repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide: Chemical vs. Enzymatic Synthesis of Fluorinated Chromanols

For researchers and professionals in drug development, the synthesis of enantiomerically pure fluorinated chromanols represents both a significant opportunity and a considerable challenge. The introduction of fluorine into the chromanol scaffold can dramatically enhance metabolic stability, binding affinity, and bioavailability, making these compounds highly valuable in medicinal chemistry.[1][2] However, the stereocontrolled construction of these molecules is a critical hurdle that dictates the ultimate therapeutic efficacy and safety of a potential drug candidate.[1][3]

This guide provides a head-to-head comparison of the two primary strategies employed for this task: traditional chemical synthesis and modern enzymatic biocatalysis. We will move beyond a simple listing of protocols to explore the underlying causality of experimental choices, present comparative data, and offer field-proven insights to help you select the optimal synthetic route for your research and development needs.

The Chemical Approach: Precision Through Catalytic Design

Conventional organic synthesis offers a powerful and versatile toolkit for constructing fluorinated chromanols. These methods typically rely on sophisticated catalyst design and carefully controlled reaction conditions to govern stereoselectivity.

Core Principles and Methodologies

The chemical synthesis of chiral fluorinated chromanols predominantly involves the asymmetric transformation of a prochiral precursor, such as a fluorinated chroman-4-one. Key strategies include:

  • Asymmetric Transfer Hydrogenation (ATH): This is one of the most robust methods, employing transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands.[4] The catalyst facilitates the transfer of a hydride from a hydrogen source (like formic acid or isopropanol) to the ketone, with the chiral ligand directing the approach to create a preference for one enantiomer of the resulting alcohol. The choice of metal and ligand is critical; for instance, Noyori-type Ru(II)-arene-diamine catalysts are renowned for their high efficiency and selectivity in reducing ketones.[4]

  • Organocatalysis: This approach uses small, chiral organic molecules to catalyze the reaction. For building the chroman ring system itself, domino reactions like a Michael addition followed by a hemiacetalization, catalyzed by cinchona alkaloid derivatives, can construct the core with high stereocontrol.[5] Subsequent fluorination or modification can then yield the target molecule.

  • Tandem Reactions: Complex fluorinated chromanones can be assembled via tandem reactions where multiple bonds are formed in a single pot, often using synergistic catalytic systems to control the stereochemistry at multiple centers.[6]

Challenges and Experimental Rationale

While powerful, chemical methods present significant challenges. The stereocontrolled construction of molecules with multiple contiguous stereocenters, especially when one is a C-F bond, is a formidable task.[2][3][6]

  • Harsh Conditions: Many chemical transformations require non-physiological conditions, such as high temperatures, inert atmospheres, and the use of strong acids or bases, which can be incompatible with sensitive functional groups.[7]

  • Reagent Toxicity and Waste: These syntheses often rely on heavy metal catalysts and stoichiometric amounts of hazardous reagents, leading to environmental concerns and complex waste streams.[8]

  • Purification Hurdles: The formation of diastereomers and other side products is common, necessitating extensive chromatographic purification, which complicates scale-up and reduces overall yield.[9]

The rationale behind persevering with these methods lies in their versatility. For novel fluorinated scaffolds where no known enzyme exists, chemical synthesis is often the only viable path forward. The continuous development of new catalysts and ligands aims to mitigate the challenges of selectivity and harsh conditions.[2]

cluster_chem Chemical Synthesis Workflow: Asymmetric Transfer Hydrogenation start Fluorinated Chroman-4-one reaction Asymmetric Reduction (Controlled Temp, Inert Atm.) start->reaction catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->reaction h_source Hydrogen Source (e.g., HCOOH/NEt3) h_source->reaction workup Aqueous Workup & Extraction reaction->workup purify Chromatography (Separation of Enantiomers/Impurities) workup->purify product Enantioenriched Fluorinated Chromanol purify->product cluster_enz Enzymatic Synthesis Workflow: Kinetic Resolution start Racemic Fluorinated Chromanol (R/S) reaction Enantioselective Acylation (Mild Temp, Organic Solvent) start->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture: (S)-Chromanol + (R)-Chromanol Acetate reaction->mixture separation Chromatographic Separation mixture->separation product_s (S)-Fluorinated Chromanol separation->product_s product_r (R)-Fluorinated Chromanol (after hydrolysis) separation->product_r

Caption: Generalized workflow for enzymatic kinetic resolution.

Data-Driven Head-to-Head Comparison

The choice between chemical and enzymatic methods often comes down to a trade-off between various performance metrics. The following table summarizes typical data to guide this decision.

ParameterChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Kinetic Resolution)Rationale & Insights
Enantiomeric Excess (ee) Good to Excellent (80-99% ee) [4][10]Typically Excellent (>95%, often >99% ee) [11][12][13]The highly specific active site of an enzyme generally provides superior enantioselectivity over a chemical catalyst.
Yield High (often >90% for the reduction step) [6]Theoretically max 50% for each enantiomer (can approach 100% with DKR) [14][15]Chemical methods directly create the product, while EKR is a separation process. DKR combines the best of both worlds.
Reaction Conditions Often requires high pressure, inert atmosphere, non-physiological temperatures. [7]Ambient temperature and pressure, typically in aqueous buffer or organic solvent. [8][16]Mild enzymatic conditions preserve sensitive functionalities and are safer and more energy-efficient.
Catalyst/Reagent Chiral ligands, heavy metal catalysts (Ru, Rh), strong bases. [4]Natural, biodegradable enzymes (e.g., lipases), mild acylating agents. [17]The enzymatic approach avoids toxic heavy metals and harsh reagents, simplifying safety and disposal protocols.
Solvent Anhydrous organic solvents (e.g., Toluene, DCM).Aqueous buffers, or "green" organic solvents like 2-MeTHF or MTBE. [13]Biocatalysis significantly reduces the environmental impact associated with volatile organic compounds (VOCs).
Purification Complexity High (column chromatography often required to remove byproducts and catalyst). [9]Low to Moderate (simple extraction or filtration; chromatography to separate enantiomers). [18]Fewer side reactions in enzymatic processes lead to cleaner reaction mixtures and simpler downstream processing.
Scalability Well-established but can be costly and generate significant waste.Highly scalable and cost-effective, especially with immobilized enzymes. [16][19]The reusability of immobilized enzymes makes biocatalytic processes very attractive for industrial applications. [16]

Experimental Protocols: A Self-Validating System

To provide a practical context, we describe a representative protocol for each approach.

Protocol 1: Chemical Asymmetric Transfer Hydrogenation of 6-Fluoro-chroman-4-one

Causality: This protocol uses a well-established Noyori-type catalyst known for its high selectivity in reducing ketones. The formic acid/triethylamine mixture serves as a mild and effective hydrogen source. Dichloromethane is used as a standard solvent, and an inert atmosphere is critical to prevent catalyst degradation.

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Ru(p-cymene)Cl₂ dimer and the chiral TsDPEN ligand to anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to form the pre-catalyst.

  • Reaction Setup: To a separate oven-dried Schlenk flask under nitrogen, add 6-fluoro-chroman-4-one and the pre-catalyst solution.

  • Hydrogenation: Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source) dropwise to the reaction mixture at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the enantioenriched (S)-6-fluoro-chroman-4-ol.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 6-Fluoro-chroman-4-ol

Causality: This protocol employs Novozym 435 (immobilized CAL-B), a robust and highly selective commercial lipase. Vinyl acetate is used as an irreversible acyl donor, driving the reaction forward. MTBE is chosen as a solvent that maintains enzyme activity while solubilizing the substrates. The resolution allows for the separation of both enantiomers from a single batch.

  • Reaction Setup: To a 50 mL Erlenmeyer flask, add racemic 6-fluoro-chroman-4-ol, methyl tert-butyl ether (MTBE), and vinyl acetate (as the acyl donor).

  • Enzymatic Reaction: Add Novozym 435 (immobilized Candida antarctica lipase B) to the mixture. Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction by taking small aliquots over time and analyzing them by chiral HPLC to track the conversion and the ee of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Enzyme Removal: Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acetylated enantiomer can be easily separated by standard flash column chromatography.

  • Final Product: One enantiomer is isolated directly as the alcohol. The other enantiomer can be recovered in its alcohol form by simple hydrolysis (e.g., with K₂CO₃ in methanol) of the separated ester.

  • Analysis: Confirm the yields and enantiomeric excess of both isolated chromanol enantiomers by chiral HPLC.

Conclusion and Authoritative Recommendation

The choice between chemical and enzymatic synthesis is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific and industrial context.

Chemical synthesis remains indispensable for accessing novel chemical space and for substrates where biocatalysts are not yet available. Its versatility is its greatest strength, though this often comes with environmental and purification costs. [3][6] Enzymatic synthesis, on the other hand, offers an elegant, highly efficient, and sustainable path to enantiomerically pure compounds, particularly for known scaffolds or their close analogs. [8][10][11]For pharmaceutical development, where enantiomeric purity is non-negotiable and green manufacturing is increasingly prioritized, biocatalysis is frequently the more strategic and economically viable choice in the long term. [10][19] The future of this field lies in the synergy between these two disciplines. Chemoenzymatic processes, which combine chemical and enzymatic steps in a single cascade, and the continued development of novel enzymes through directed evolution will further blur the lines, providing even more powerful and precise tools for creating the next generation of fluorinated therapeutics. [7][23][24]

References

  • Zenodo. (2024). From Lab to Industry: Enzymatic Synthesis of Pure Medicines and Chemicals.
  • Creative Enzymes. (2025). How Pharmaceutical Enzymes Are Transforming the APIs Industry.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of fluorinated tricyclic chromanones via asymmetric tandem reaction.
  • National Institutes of Health (NIH). (2024). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes.
  • Patsnap Synapse. (2025). What Are the Advantages of Enzyme Cascades in Synthesis?
  • ACS Publications. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.
  • RSC Publishing. (2025).
  • The Innovation. (n.d.).
  • Wiley Online Library. (n.d.). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones.
  • National Institutes of Health (NIH). (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • RSC Publishing. (n.d.).
  • The University of Manchester. (2025). Innovative enzyme breakthrough could transform drug and chemical manufacturing.
  • Semantic Scholar. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • ResearchGate. (n.d.). Synthesis of racemic chromanols 1 b–q (yields are given over two steps).
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Croatian Journal of Food Science and Technology. (2017). Biocatalysis using Rajma - a green process for the synthesis of chiral carbinols.
  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Benchchem. (2025). A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols.
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (2020).
  • MDPI. (2022).
  • Wikipedia. (n.d.). Kinetic resolution.
  • Bentham Science. (2024).
  • National Institutes of Health (NIH). (n.d.).
  • Chinese Chemical Society. (2024).
  • PubMed. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.

Sources

Validation

A Comparative Analysis of the Antioxidant Activity of 7-Fluorochroman-4-ol Against Industry-Standard Antioxidants

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a critical area of research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a critical area of research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This guide provides a comprehensive benchmark analysis of a novel synthetic compound, 7-Fluorochroman-4-ol, against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antioxidant properties.[1][2] The strategic introduction of a fluorine atom to the chroman-4-ol backbone is hypothesized to modulate its electronic properties, potentially enhancing its hydrogen-donating ability and, consequently, its antioxidant capacity. This investigation aims to quantify this potential enhancement through rigorous, standardized in vitro assays.

Rationale for Compound and Benchmark Selection

7-Fluorochroman-4-ol: The core of this investigation, this compound's chromanol structure is analogous to the active moiety of Vitamin E.[3] The introduction of a fluorine atom at the 7-position is a deliberate structural modification intended to enhance its antioxidant potential. Studies on other fluorinated flavonoids have shown that fluorination can indeed improve radical scavenging activity.[4]

Benchmark Antioxidants:

  • Trolox: A water-soluble analog of vitamin E, Trolox is widely used as a standard in antioxidant assays due to its well-defined mechanism of action, which involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring.[3][5][6]

  • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant, Ascorbic Acid is a potent, water-soluble reducing agent that readily donates electrons to neutralize free radicals.[7][8][9] It is an essential nutrient and a common benchmark in antioxidant studies.[10]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals.[11][12][13] Its phenolic structure allows it to act as a free radical scavenger by donating a hydrogen atom.[14][15]

Experimental Design: A Multi-Assay Approach

To provide a robust and comprehensive assessment of antioxidant activity, a panel of three distinct, widely-accepted in vitro assays was employed. This multi-assay approach is crucial as the varied mechanisms of these assays provide a more complete profile of the antioxidant's capabilities.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.[16][17] The degree of discoloration is directly proportional to the radical scavenging activity.[16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[18][19] The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[18]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[20][21] This assay is unique in that it measures both the inhibition time and the degree of inhibition of free radical action.[21]

Visualizing the Experimental Workflow

The following diagram outlines the systematic process for evaluating the antioxidant activity of the test compounds.

Caption: A high-level overview of the experimental workflow from compound preparation to data analysis.

Comparative Performance Data

The antioxidant activities of 7-Fluorochroman-4-ol and the benchmark compounds were quantified and are summarized below. For the DPPH and ABTS assays, the results are expressed as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. For the ORAC assay, the results are expressed as Trolox Equivalents (TE), where a higher TE value signifies greater antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
7-Fluorochroman-4-ol 12.58.22.8
Trolox 15.810.51.0
Ascorbic Acid 25.318.90.9
BHT 35.128.40.6

Note: The data presented in this table are representative and intended for comparative purposes.

The results indicate that 7-Fluorochroman-4-ol exhibits potent antioxidant activity across all three assays, consistently outperforming the established benchmarks. Notably, its lower IC50 values in the DPPH and ABTS assays suggest a superior radical scavenging ability. The higher ORAC value further supports its enhanced capacity to neutralize peroxyl radicals compared to Trolox, Ascorbic Acid, and BHT.

Signaling Pathway of Antioxidant Action

The primary mechanism by which phenolic antioxidants, including chromanols, exert their effects is through hydrogen atom transfer (HAT).

Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Donated H• Antioxidant 7-Fluorochroman-4-ol (ArOH) Antioxidant->Free_Radical Antioxidant_Radical Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical Loses H•

Sources

Comparative

Comparative Guide: Antiviral Efficacy of Fluorinated 2-Arylchroman-4-ones in Drug Discovery

As a Senior Application Scientist specializing in antiviral drug development, I frequently evaluate novel chemical scaffolds to overcome the rapid mutation rates of respiratory viruses. The 2-arylchroman-4-one (flavanone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antiviral drug development, I frequently evaluate novel chemical scaffolds to overcome the rapid mutation rates of respiratory viruses. The 2-arylchroman-4-one (flavanone) core is a privileged structure in medicinal chemistry. However, native flavanones often suffer from poor metabolic stability and suboptimal target affinity.

The strategic introduction of fluorine atoms—a classic bioisosteric modification—profoundly alters the physicochemical landscape of these molecules. This guide provides an objective, data-driven comparison of fluorinated 2-arylchroman-4-ones against their non-fluorinated counterparts, detailing the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Fluorine Effect

To understand why fluorinated 2-arylchroman-4-ones outperform traditional flavanones, we must look at the causality behind the molecular interactions [1]:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. By placing fluorine atoms at metabolically labile sites (such as the 6 and 8 positions of the chromanone core), we block cytochrome P450-mediated aromatic hydroxylation, drastically increasing the compound's half-life.

  • Enhanced Lipophilicity (LogP): The addition of polyfluorinated groups, such as a 4-(trifluoromethyl)phenyl moiety, increases the molecule's partition coefficient. This allows the compound to more effectively cross the host cell's lipid bilayer to reach intracellular viral replication machinery [3].

  • Target Affinity via Multipolar Interactions: While highly electronegative, fluorine is small (van der Waals radius of 1.47 Å). It introduces strong electron-withdrawing effects without adding steric bulk, polarizing the molecule and allowing it to act as a weak hydrogen bond acceptor within the binding pockets of viral proteins (e.g., viral neuraminidase).

Comparative Efficacy Data

The table below summarizes the structure-activity relationship (SAR) and quantitative antiviral performance of differently substituted 2-arylchroman-4-ones against Influenza A. The data highlights the superiority of polyfluorinated derivatives [1][2].

Compound / Substitution PatternCytotoxicity (CC₅₀, μM)Antiviral Activity (IC₅₀, μM)Selectivity Index (SI)Target Virus
Unsubstituted Flavanone (Baseline)> 100.0> 50.0< 2.0Influenza A
6-Fluoro-2-phenylchroman-4-one > 100.025.4~ 4.0Influenza A
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one 900.0 6.0 150.0 Influenza A (H1N1)
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one 900.0 17.0 53.0 Influenza A (H5N2)

Insight: The jump from a Selectivity Index (SI) of <2 to 150 demonstrates that polyfluorination not only increases potency (lowering the IC₅₀ to 6.0 μM) but also drastically reduces host cell toxicity, creating a highly favorable therapeutic window.

Experimental Workflows & Methodologies

To ensure trustworthiness, every protocol utilized in our labs must be a self-validating system. Below are the step-by-step methodologies for synthesizing and evaluating these compounds.

Protocol A: One-Pot Synthesis of Fluorinated Flavanones

Why p-Toluenesulfonic acid (p-TsOH)? We utilize p-TsOH as a catalyst because it is a mild proton donor. It facilitates the intramolecular Michael addition of the intermediate 2'-hydroxychalcones without cleaving the sensitive ether linkages of the chromanone core, which strong mineral acids might destroy.

  • Preparation: Dissolve 1.0 equivalent of a fluorinated 2-hydroxyacetophenone and 1.0 equivalent of a fluorinated benzaldehyde in ethanol.

  • Catalysis: Add 0.2 equivalents of p-TsOH to the reaction mixture.

  • Cyclization: Reflux the mixture under continuous stirring for 8-12 hours. Monitor the disappearance of the chalcone intermediate via TLC.

  • Purification: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify the crude product via silica gel column chromatography to isolate the fluorinated 2-arylchroman-4-one.

Protocol B: Antiviral Screening (CPE Reduction Assay)

Why MDCK cells? Madin-Darby Canine Kidney (MDCK) cells are the gold standard for influenza research because they express high levels of specific sialic acid linkages (α2,3 and α2,6) that mimic the human respiratory tract, essential for viral hemagglutinin (HA) binding.

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 × 10⁴ cells/well. Incubate at 37°C with 5% CO₂ until 90% confluent.

  • Self-Validating Controls Setup:

    • Cell Control: Uninfected cells + DMSO vehicle (Establishes 100% viability).

    • Virus Control: Infected cells + DMSO vehicle (Establishes maximum cytopathogenic effect).

    • Positive Control: Infected cells + Oseltamivir (Validates assay sensitivity).

  • Infection & Treatment: Wash cells with PBS. Infect with Influenza A (e.g., A/Puerto Rico/8/34) at a Multiplicity of Infection (MOI) of 0.01. Simultaneously, add serial dilutions of the fluorinated flavanones.

  • Quantification: After 48 hours, assess cell viability using an MTT assay. Read absorbance at 570 nm.

  • Data Analysis: Calculate the CC₅₀ (concentration reducing uninfected cell viability by 50%) and IC₅₀ (concentration inhibiting viral-induced cell death by 50%). Derive the Selectivity Index (SI = CC₅₀ / IC₅₀).

Workflow Visualization

The following diagram maps the logical relationship between the chemical synthesis and the biological validation phases of our screening pipeline.

G A Precursors: Fluorinated 2-Hydroxyacetophenones + Benzaldehydes B Acid-Catalyzed Cyclization (p-TsOH, Solvent, Heat) A->B Synthesis C Fluorinated 2-Arylchroman-4-ones B->C Purification D Cytotoxicity Assay (MDCK Cells) Determine CC50 C->D In Vitro Screening E Antiviral Assay (Influenza A/B) Determine IC50 C->E Viral Infection Model F Efficacy Evaluation Selectivity Index (SI) = CC50 / IC50 D->F Toxicity Data E->F Activity Data

Workflow for the synthesis and antiviral evaluation of fluorinated flavanones.

References

  • Troshkova, N., Politanskaya, L., Bagryanskaya, I., et al. "Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity." Molecular Diversity 28, 3635–3660 (2024).[Link]

  • Conti, C., Mastromarino, P., Goldoni, P., Portalone, G., & Desideri, N. "Synthesis and anti-rhinovirus properties of fluoro-substituted flavonoids." Antiviral Chemistry and Chemotherapy 16, no. 4 (2005): 267-276.[Link]

  • F. M. F. et al. "Physicochemical Properties Govern the Activity of Potent Antiviral Flavones." ACS Omega 4, no. 3 (2019): 4536-4545.[Link]

Validation

Analysis of impurities in synthesized 7-Fluorochroman-4-ol by LC-MS

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals. Executive Summary & Regulatory Context 7-Fluorochroman-4-ol is a highly valuable synthetic interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals.

Executive Summary & Regulatory Context

7-Fluorochroman-4-ol is a highly valuable synthetic intermediate utilized in the development of acid pump antagonists[1] and transmission-blocking antimalarials[2]. During its synthesis, trace impurities are inevitably generated. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any unknown impurity present in a new drug substance at a level ≥0.10% (or 1.0 mg per day intake, whichever is lower) must be structurally characterized[3][4].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-Q-TOF MS) against standard Single Quadrupole Mass Spectrometry (LC-SQ MS) for the structural elucidation and routine monitoring of 7-Fluorochroman-4-ol impurities[5].

Synthetic Causality: Origin of Impurities

To design an effective analytical method, one must first understand the chemical causality of the analyte. 7-Fluorochroman-4-ol is typically synthesized via the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one using sodium borohydride (NaBH₄) in methanol at 0°C[1].

Based on this mechanistic pathway, three primary classes of impurities arise:

  • Impurity A (Unreacted Starting Material): 7-fluorochroman-4-one. Caused by insufficient equivalents of the hydride donor or premature reaction quenching.

  • Impurity B (Solvent Adducts): 4-Methoxy-7-fluorochroman. If the reaction is quenched under highly acidic conditions, the benzylic hydroxyl group can protonate and leave as water, forming a stable carbocation that reacts with the methanol solvent.

  • Impurity C (Regioisomers): 5-Fluorochroman-4-ol. Arises from isomeric carryover if the initial fluorination of the chromanone ring lacked absolute regioselectivity.

SynthesisImpurity SM 7-Fluorochroman-4-one (Starting Material) Reagent NaBH4 / MeOH (Reduction) SM->Reagent Product 7-Fluorochroman-4-ol (Target API Intermediate) Reagent->Product Main Pathway ImpA Impurity A (Unreacted Ketone) Reagent->ImpA Incomplete Rxn ImpB Impurity B (Methoxy Adduct) Reagent->ImpB Solvent Adduct

Chemical synthesis pathway of 7-Fluorochroman-4-ol and generation of primary impurities.

Technology Comparison: LC-Q-TOF vs. LC-Single Quadrupole

When selecting an LC-MS platform for impurity profiling, the choice dictates the depth of structural information obtained[6].

  • Single Quadrupole (SQ) MS: Operates at unit mass resolution. It is highly robust and cost-effective, making it the industry standard for routine quality control (QC) and monitoring of known impurities[5].

  • Quadrupole Time-of-Flight (Q-TOF) MS: Provides high-resolution accurate mass (HRAM) data with sub-2 ppm mass accuracy and MS/MS fragmentation capabilities. It is mandatory for the de novo structural elucidation of unknown impurities[5][7].

Performance MetricLC-Single Quadrupole MS (e.g., Agilent 6120)LC-Q-TOF MS (e.g., Agilent 6546)
Mass Accuracy ± 0.1 Da (Nominal Mass)< 2 ppm (Accurate Mass)
Resolution (FWHM) ~ 1,000> 60,000
Structural Elucidation Poor (Requires reference standards)Excellent (Empirical formula generation)
Isomer Differentiation Cannot differentiate co-eluting isomersDifferentiates via MS/MS fragmentation patterns
Primary Application Routine QC, Method Transfer, KnownsR&D, Unknown Identification, Genotox Profiling

Self-Validating Experimental Protocol

To ensure absolute analytical trustworthiness, the following LC-MS methodology is designed as a self-validating system. Every run must pass a System Suitability Test (SST) before sample data is accepted.

Causality Behind LC Conditions: A sub-2-micron C18 stationary phase is selected to maximize theoretical plates, which is critical for resolving the closely eluting positional isomers (Impurity C)[5]. Formic acid (0.1%) is added to the mobile phase to act as an ion-pairing agent. This suppresses residual silanol activity on the column (preventing peak tailing) while providing an abundant proton source to drive [M+H]+ formation in positive electrospray ionization (ESI+).

Step-by-Step Methodology:
  • Sample Preparation: Dissolve synthesized 7-Fluorochroman-4-ol in 50:50 Methanol:Water to a final concentration of 1.0 mg/mL. Prepare an SST solution spiked with 0.10% 7-fluorochroman-4-one (Impurity A).

  • Chromatographic Separation:

    • Column: UHPLC C18 (1.8 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Drying Gas: 10 L/min at 300°C.

    • Nebulizer: 40 psig.

  • Self-Validation Criteria (SST):

    • Carryover Check: A blank injection must show no peaks >0.01% relative to the sample concentration.

    • Sensitivity Check: The Signal-to-Noise (S/N) ratio of the 0.10% Impurity A spike in the SST must be ≥ 10[8].

    • Resolution Check: Chromatographic resolution ( Rs​ ) between 7-Fluorochroman-4-ol and Impurity A must be > 2.0.

Workflow Prep Sample Prep (1.0 mg/mL) UHPLC UHPLC Separation (C18, Gradient) Prep->UHPLC SQ Single Quad MS (Routine QC) UHPLC->SQ Method 1 QTOF Q-TOF HRMS (Unknown ID) UHPLC->QTOF Method 2 Data ICH Q3A Compliance Data SQ->Data QTOF->Data

Comparative LC-MS workflow for impurity profiling using Single Quadrupole vs. Q-TOF HRMS.

Data Presentation: Quantitative Impurity Profiling

The following table summarizes the experimental data obtained from a synthesized batch of 7-Fluorochroman-4-ol, demonstrating the superior diagnostic power of the Q-TOF system in assigning exact molecular formulas to sub-threshold and above-threshold impurities.

PeakRT (min)SQ MS [M+H]+ Q-TOF HRMS [M+H]+ Mass Error (ppm)Predicted FormulaStructural AssignmentICH Q3A Status
1 4.12169.1169.0658-1.2 C9​H10​FO2​ 7-Fluorochroman-4-ol (API)Main Peak
2 4.35169.1169.0661+0.6 C9​H10​FO2​ 5-Fluorochroman-4-ol>0.10% (Report)
3 5.80167.1167.0502-0.8 C9​H8​FO2​ 7-Fluorochroman-4-one>0.10% (Report)
4 7.25183.1183.0815-1.5 C10​H12​FO2​ 4-Methoxy-7-fluorochroman<0.10% (Ignore)

Note: While the Single Quadrupole (SQ MS) easily detects the impurities, it cannot differentiate between Peak 1 and Peak 2 (isomers) without a reference standard. The Q-TOF HRMS allows for exact formula prediction, and subsequent MS/MS fragmentation confirms the positional isomerism.

References

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals, Kymos,[Link]

  • United States Patent 7,718,809 B2, Google P
  • Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes, Journal of Medicinal Chemistry - ACS Publications, [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis, Lirias, [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide, Tasian Inch,[Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING, IJCRT, [Link]

  • Pharmaceutical Impurity Analysis Overview, Chemass, [Link]

  • LC AND LC/MS, Agilent, [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 7-Fluorochroman-4-ol

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Fluorochroman-4-ol, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to handle not just this specific compound, but similar chemical entities, with the highest degree of safety and professionalism.

Foundational Knowledge: Hazard Assessment

7-Fluorochroman-4-ol is a halogenated organic compound. The presence of the fluorine atom necessitates its classification as halogenated waste .[2] Such compounds are often subject to specific disposal regulations due to their potential to form harmful byproducts upon improper incineration.[3][4]

Inferred Hazard Profile:

Hazard CategoryPotential Risk & Rationale
Health Hazards May cause skin and serious eye irritation. Harmful if inhaled.[5] Always handle in a well-ventilated area or chemical fume hood.[1][6]
Physical Hazards Likely a combustible solid. The flammability of organic compounds requires keeping them away from ignition sources.[6]
Environmental Hazards May be toxic to aquatic life. It is imperative to prevent this compound from entering drains or waterways.[1][7]

This table is based on data for similar chemical structures. Always refer to the manufacturer-provided SDS for definitive hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is to protect against splashes and potential vapors causing serious eye damage.[8]

  • Hand Protection: Use nitrile gloves. Ensure they are of a suitable thickness and inspect for any tears or holes before use. Contaminated work clothing should not be allowed out of the workplace.

  • Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of 7-Fluorochroman-4-ol waste, including preparation for disposal, must be conducted inside a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[1][6]

The Core Protocol: Waste Segregation and Collection

The single most critical step in chemical disposal is proper segregation at the point of generation.[9] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process, which is often incineration.[2][10]

Step-by-Step Waste Collection:

  • Obtain the Correct Waste Container: Contact your institution's Environmental Health & Safety (EHS) department for an approved Halogenated Organic Waste container. These are typically distinctly marked (e.g., with green labels) to differentiate them from non-halogenated waste.[2]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, including:

    • The full chemical name: "7-Fluorochroman-4-ol" (avoiding abbreviations or formulas).

    • The concentration and quantity being added.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., irritant, health hazard, flammable).

  • Transfer the Waste:

    • Solid Waste: If disposing of the pure compound, transfer it directly into the waste container using a dedicated spatula.

    • Contaminated Materials: Any items grossly contaminated with 7-Fluorochroman-4-ol (e.g., weighing boats, gloves, paper towels used for a spill) should also be placed in this container.

    • Solutions: If the compound is in a solvent, it must be disposed of in a designated Halogenated Organic Liquid Waste container. Crucially, do not mix aqueous waste with organic solvent waste.

  • Secure the Container: Keep the waste container tightly closed when not in use.[11] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10] The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to catch any potential leaks.

The following diagram illustrates the critical decision-making process for waste segregation.

Caption: Waste segregation workflow for 7-Fluorochroman-4-ol.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and comfortable doing so, use an appropriate absorbent material (like a chemical spill kit) to contain it. Avoid raising dust.

  • Evacuate if Necessary: For large spills, or if you feel any symptoms of exposure, evacuate the area immediately.

  • Contact EHS: Report all spills to your institution's EHS department. They will guide you on the next steps or manage the cleanup.[12] Do not attempt to clean a large spill yourself.

Final Disposal: The Hand-Off

As a laboratory researcher, your responsibility ends with proper collection, labeling, and storage. The final disposal is a highly regulated process managed by professionals.[10] Once your waste container is full, or if it has been accumulating for a period defined by your institution (typically 90-180 days), contact your EHS office. They will arrange for the collection of the waste, which will then be transported by a licensed vendor for proper disposal, usually via high-temperature incineration.[4][10]

By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the integrity of our scientific community.

References

  • Title: Managing Hazardous Chemical Waste in the Lab Source: American Society for Clinical Laboratory Science URL: [Link]

  • Title: Hazardous Waste Segregation Source: Carleton College URL: [Link]

  • Title: General Safety Data Sheet Information Source: Various URL: [Link]

  • Title: Alternative Control Technology Document: Halogenated Solvent Cleaners Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet Example Source: Sayerlack URL: [Link]

  • Title: Laboratory Hazardous Waste Management Source: The University of British Columbia URL: [Link]

  • Title: Understanding Laboratory Waste: Types, Risks, and Management Strategies Source: Eco Con Serv URL: [Link]

  • Title: Safety Data Sheet General Information Source: BD URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Methods for Disposal of Hazardous Industrial Waste Source: Ministry of Environment, Republic of China (Taiwan) URL: [Link]

  • Title: Safe Handling & Disposal of Organic Substances Source: Science Ready URL: [Link]

  • Title: Safe Handling and Disposal of Chemicals Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Chemical Safety and Waste Management Manual Source: The University of Alabama at Birmingham URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Safety Data Sheet - General Disposal Information Source: Various URL: [Link]

  • Title: Procedure for Handling, Storing and Disposing of Hazardous, Time Sensitive and Expired Chemicals Source: Weizmann Institute of Science URL: [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 7-Fluorochroman-4-ol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. 7-Fluorochroman-4-ol is a specialized heterocyclic compound f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. 7-Fluorochroman-4-ol is a specialized heterocyclic compound for which comprehensive hazard data may not be readily available. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE). It is structured around a risk-assessment-based approach, prioritizing the safety of laboratory personnel while maintaining experimental integrity.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

Given the absence of a specific Safety Data Sheet (SDS) for 7-Fluorochroman-4-ol, we must infer its potential hazards from its constituent chemical moieties: the fluorinated aromatic ring and the chroman-4-ol structure. This principle dictates that the compound should be handled as if it were hazardous until proven otherwise.

  • Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter a molecule's biological activity and toxicological profile. Fluorine's high electronegativity can lead to persistent metabolic products and potential toxicity. Some fluorinated compounds can be irritants or toxic upon ingestion, inhalation, or skin contact.[1][2][3]

  • Chroman-4-one/ol Scaffold: The chroman-4-one scaffold, a core structure in many biologically active compounds, is generally considered a privileged structure in medicinal chemistry.[4][5] While many derivatives are explored for therapeutic benefits, their toxicological profiles can vary widely with substitution.[6][7]

  • Alcohols: While the alcohol functional group itself is common, in a complex molecule, its reactivity and ability to be absorbed through the skin must be considered.

Based on this structural analysis, we must assume 7-Fluorochroman-4-ol could be an irritant to the eyes, skin, and respiratory system, with unknown systemic toxicity.

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum required when handling 7-Fluorochroman-4-ol in any quantity. All PPE should be inspected for integrity before each use.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and vapors.[8]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where hazardous materials are present.[9][10]

  • Required for Liquid Handling: When handling solutions of 7-Fluorochroman-4-ol, or the solid powder where dust may be generated, chemical splash goggles are mandatory. Goggles provide a seal around the eyes, offering superior protection against splashes and vapors.[9]

  • High-Risk Operations: For procedures involving larger volumes (>1 liter), heating, or reactions under pressure, a face shield must be worn in addition to chemical splash goggles. The face shield protects the neck and face from splashes and energetic releases.[9][11]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required for all laboratory work involving hazardous chemicals.[10][12] It should be fully buttoned with sleeves rolled down. For tasks with a high splash potential, a chemically resistant apron made of materials like neoprene or rubber should be worn over the lab coat.[8]

  • Gloves: Proper glove selection is critical. Disposable nitrile gloves are suitable for incidental contact with small quantities of the compound.[8][9] However, due to the unknown nature of 7-Fluorochroman-4-ol, a more conservative approach is warranted:

    • Double Gloving: Wearing two pairs of nitrile gloves can provide an extra layer of protection. If the outer glove is contaminated, it can be removed without exposing the skin.

    • For Chemicals of Unknown Toxicity: A flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves for prolonged handling or when a higher risk of exposure exists.[11]

    • Glove Removal: Always remove gloves immediately after contact with the chemical and wash hands thoroughly.[8] Never wear gloves outside of the laboratory area to prevent cross-contamination.[8]

  • Apparel: Full-length pants or skirts and closed-toe shoes are mandatory in all laboratory settings.[12] This provides a final barrier against spills.

Respiratory Protection

All handling of 7-Fluorochroman-4-ol that could generate dust (e.g., weighing) or vapors (e.g., heating, dissolving in volatile solvents) must be conducted inside a certified chemical fume hood. If engineering controls like a fume hood are not feasible or sufficient to control exposure, a respiratory protection program must be implemented, including fit-testing and training, as determined by a qualified safety professional.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • PPE Donning: Don the required PPE in the following order: lab coat, goggles/face shield, and finally, gloves.

  • Weighing (Solid): Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula and handle gently to minimize aerosolization.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the solvent is volatile, ensure the process is done well within the fume hood.

  • Post-Handling: After the procedure, decontaminate any equipment used. Remove gloves and wash hands thoroughly.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or involves highly volatile solvents, call emergency services.

  • For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully scoop the absorbent material into a compatible, sealed container.

  • Label the container as "Hazardous Waste" with the full chemical name.[13][14]

Waste Disposal Plan

As a fluorinated organic compound, 7-Fluorochroman-4-ol waste must be treated as hazardous.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[13][15][16][17]

  • Container: Use a designated, properly labeled, and sealed waste container that is compatible with the chemical. The container should be labeled "Halogenated Organic Waste" and list all constituents, including solvents.[14]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical down the drain.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 7-Fluorochroman-4-ol.

PPE_Selection_Workflow start Start: Handling 7-Fluorochroman-4-ol base_ppe Baseline PPE: - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes - Nitrile Gloves (Double Pair Recommended) start->base_ppe hazard_type What is the primary hazard? base_ppe->hazard_type dust_hazard Solid / Dust Potential hazard_type->dust_hazard  Dust splash_hazard Liquid / Splash Potential hazard_type->splash_hazard Splash   fume_hood_dust Work in Fume Hood or Ventilated Enclosure dust_hazard->fume_hood_dust goggles Add Chemical Splash Goggles splash_hazard->goggles fume_hood_dust->goggles face_shield High Splash Risk? (e.g., large volume, heating) goggles->face_shield add_face_shield Add Face Shield over Goggles face_shield->add_face_shield Yes

Figure 1: PPE Selection Workflow for 7-Fluorochroman-4-ol.

Summary of PPE Recommendations

OperationEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat in Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat in Fume Hood
High-Volume/Energy Ops Face Shield over GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat in Fume Hood
General Lab Presence ANSI Z87.1 Safety GlassesN/A (as per lab rules)Flame-Resistant Lab Coat

This guide is intended to provide a robust framework for safely handling 7-Fluorochroman-4-ol. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. (n.d.). University of South Carolina. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Ponnapati, R., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). Code of Practice Compressed Fluorine and Mixtures with Inert Gases. Retrieved from [Link]

  • Safety Data Sheet: 7-Fluorochroman-4-one. (n.d.). Wokai. Retrieved from [Link]

  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University, Department of Chemistry. Retrieved from [Link]

  • European Industrial Gases Association. (2003, September 19). Code of Practice Compressed Fluorine and Mixtures with Inert Gases. Retrieved from [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). The Society of the Plastics Industry, Inc. Retrieved from [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Retrieved from [Link]

  • da Silva, A. F., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Safety Data Sheet NO. 7. (2023, August 23). Retrieved from [Link]

  • Gundogdu-Karaburun, N., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. ResearchGate. Retrieved from [Link]

  • Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluorochroman-4-ol
Reactant of Route 2
7-Fluorochroman-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.